Product packaging for 10-Undecenyl acetate(Cat. No.:CAS No. 112-19-6)

10-Undecenyl acetate

Cat. No.: B091539
CAS No.: 112-19-6
M. Wt: 212.33 g/mol
InChI Key: VCVAXEYHJAFRGM-UHFFFAOYSA-N
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Description

10-Undecen-1-yl acetate (CAS 112-19-6) is a flavor and fragrance agent of significant interest in scientific research and development . It is primarily utilized as a building block for its distinct olfactory properties, which are characterized as fresh, clean, and rosy, with complex fatty, waxy, and fruity licorice nuances . From a research perspective, this compound is valuable for developing and modulating flavor profiles in food science, particularly for imparting subtle rose notes in fruit flavors like raspberry, or for adding greasy, waxy, and grilled meaty nuances in savory flavor systems . In fragrance design, it is studied for its ability to provide clean, laundered cloth undertones and to function as a fruit "uplifter" when blended with esters such as geranyl acetate and citronellyl acetate . Its mechanism of action is attributed to its specific molecular structure and ester functional group, which interacts with olfactory and taste receptors to elicit its characteristic sensory response. The safety of this compound for use as a flavouring agent has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which determined no safety concerns at current levels of intake . A recent Fragrance Material Safety Assessment also supports its use in research applications . This product is For Research Use Only. It is strictly intended for laboratory and industrial R&D purposes and is not meant for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B091539 10-Undecenyl acetate CAS No. 112-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-10-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVAXEYHJAFRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861737
Record name 10-Undecen-1-ol, 1-acetate
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Molecular Weight

212.33 g/mol
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Physical Description

Liquid, colourless liquid with a rose odour
Record name 10-Undecenyl acetate
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Record name 10-Undecen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

269.00 to 271.00 °C. @ 760.00 mm Hg
Record name 10-Undecenyl acetate
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Solubility

soluble in most organic solvents, 1 ml in 2 ml 80% alcohol (in ethanol)
Record name 10-Undecen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.876-0.880
Record name 10-Undecen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

112-19-6
Record name 10-Undecen-1-yl acetate
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Record name Undecenyl acetate
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Record name 10-Undecen-1-ol, 1-acetate
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Record name Undec-10-enyl acetate
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Record name 10-UNDECEN-1-YL ACETATE
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Record name 10-Undecenyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 10-Undecenyl Acetate (CAS Number 112-19-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 10-undecenyl acetate (B1210297) (CAS 112-19-6), a long-chain fatty acid ester. The document details its physicochemical characteristics, spectroscopic profile, applications, and safety and handling protocols. Included are detailed experimental methodologies for its synthesis and analysis, designed to be a valuable resource for professionals in research and development. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

10-Undecenyl acetate is a colorless liquid with a characteristic mild, fruity, and rose-like odor.[1] It is a carboxylic ester that is soluble in organic solvents such as ethanol (B145695) but has very low solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 112-19-6[1][2]
Molecular Formula C₁₃H₂₄O₂[2]
Molecular Weight 212.33 g/mol [2]
Boiling Point 269.00 to 271.00 °C @ 760.00 mm Hg
Melting Point -69 °C (estimate)
Density 0.873 to 0.880 g/cm³ @ 25.00 °C[1]
Refractive Index 1.433 to 1.440 @ 20.00 °C[1]
Flash Point 230.00 °F (110.00 °C) TCC[1]
Vapor Pressure 0.012 mmHg @ 25.00 °C (estimated)
logP (o/w) 4.962 (estimated)
Water Solubility 1.517 mg/L @ 25 °C (estimated)
Solubility Soluble in ethyl alcohol[1]

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the identification of this compound. The mass spectrum is characterized by its molecular ion peak and a specific fragmentation pattern.

Table 2: Characteristic Mass Fragments of this compound (EI-MS)

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment
4148.25[C₃H₅]⁺
4399.99[CH₃CO]⁺
5438.59[C₄H₆]⁺
5552.37[C₄H₇]⁺
6838.50[C₅H₈]⁺

Data sourced from PubChem CID 61035.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for this compound is not readily accessible, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the known values for its functional groups and analogous long-chain esters.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8m1H=CH-
~4.95m2HCH₂=
~4.05t2H-CH₂-O-
~2.04q2H=CH-CH₂-
~2.03s3HCH₃-C=O
~1.6m2H-CH₂-CH₂-O-
~1.3m12H-(CH₂)₆-

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~171.1C=O
~139.2=CH-
~114.1CH₂=
~64.7-CH₂-O-
~33.8=CH-CH₂-
~29.5-(CH₂)n-
~29.1-(CH₂)n-
~28.9-(CH₂)n-
~28.6-(CH₂)n-
~25.9-CH₂-CH₂-O-
~21.0CH₃-C=O
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and alkene functional groups.

Table 5: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3077Medium=C-H stretch (alkene)
~2925, ~2854StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1641MediumC=C stretch (alkene)
~1235StrongC-O stretch (ester)
~991, ~909Medium=C-H bend (alkene)

Experimental Protocols

Synthesis of this compound via Acetylation

This compound is typically synthesized by the acetylation of its corresponding alcohol, 10-undecen-1-ol (B85765).[3]

Objective: To synthesize this compound from 10-undecen-1-ol.

Materials:

  • 10-Undecen-1-ol

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (or another suitable base catalyst)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 10-undecen-1-ol (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

G cluster_synthesis Synthesis of this compound start Dissolve 10-Undecen-1-ol in DCM with Pyridine add_anhydride Add Acetic Anhydride (0°C to RT) start->add_anhydride reaction Stir at Room Temperature (Monitor by TLC) add_anhydride->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Dry, Concentrate, and Purify (Distillation/Chromatography) workup->purification product This compound purification->product

Synthesis of this compound Workflow
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound in various matrices.

Objective: To identify and quantify this compound in a sample.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS)

  • Helium (carrier gas)

  • This compound standard

  • Suitable solvent (e.g., hexane (B92381) or ethyl acetate)

  • Autosampler vials

GC-MS Parameters (Representative):

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent to an appropriate concentration. If quantification is required, prepare a series of calibration standards of known concentrations.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data according to the specified parameters.

  • Data Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). For quantification, construct a calibration curve from the standard solutions and determine the concentration in the unknown sample.

G cluster_analysis GC-MS Analysis Workflow sample_prep Sample Preparation (Dilution, Standards) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation ms_detection Mass Spectrometric Detection separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis result Analytical Report data_analysis->result

GC-MS Analysis Workflow

Applications

This compound is primarily used in the flavor and fragrance industry.[1] Its mild, fruity, and rose-like scent makes it a valuable component in various perfumery and cosmetic products.[1] It is also used as a flavoring ingredient in certain food products.[1] In the context of drug development, while not a therapeutic agent itself, its well-characterized properties make it a useful standard for analytical method development and validation, particularly for GC-MS applications involving ester analysis.

Safety and Handling

Hazard Identification:

  • This compound is classified as irritating to the skin (R38).[1]

  • It is advisable to avoid contact with skin and eyes.[1]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle in a well-ventilated area.

  • Store in a tightly closed container in a cool, dry place.

  • Keep out of reach of children.[1]

First Aid Measures:

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a well-characterized long-chain ester with established applications in the flavor and fragrance industry. This technical guide has provided a detailed overview of its core properties, including physicochemical data, a spectroscopic profile, and representative experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating a deeper understanding and effective utilization of this compound.

References

physicochemical properties of undec-10-en-1-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Undec-10-en-1-yl Acetate (B1210297)

Introduction

Undec-10-en-1-yl acetate (CAS No. 112-19-6) is a linear ester widely utilized in the flavor and fragrance industries for its characteristic fresh, rosy, and fruity aroma.[1][2] It is also a valuable synthetic precursor and a component in the formulation of various consumer products. This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details experimental protocols for its synthesis and characterization and presents key data in a structured format for ease of reference.

Physicochemical Properties

The fundamental physicochemical characteristics of undec-10-en-1-yl acetate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

Table 1: Summary of Quantitative Physicochemical Data
PropertyValueConditionsReference(s)
Molecular Formula C₁₃H₂₄O₂-[1][3][4]
Molecular Weight 212.33 g/mol -[1][3][4][5]
Appearance Colorless clear liquidAmbient[1][6]
Odor Fresh, clean, rosy, fruity-[1][2]
Density 0.873 - 0.880 g/cm³25 °C[1][3][6]
Refractive Index 1.433 - 1.44220 °C[1][3][6]
Boiling Point 269.00 - 271.00 °C760 mmHg[1][3][6]
Melting Point -69 °C (estimate)-[2][4]
Flash Point >110 °C (>230 °F)Closed Cup[1][2][6]
Vapor Pressure 0.012 mmHg25 °C (estimate)[1]
logP (o/w) 4.5 - 4.98 (estimate)-[1][6]
Solubility Soluble in ethanol (B145695) and most organic solvents. Insoluble in water (1.517 mg/L at 25°C, est.).25 °C[1][2][3]
Assay 98.00 to 100.00 %-[1][6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of undec-10-en-1-yl acetate are provided below. These protocols are standard procedures that can be adapted for specific laboratory settings.

Protocol 1: Synthesis of Undec-10-en-1-yl Acetate via Acetylation

This protocol describes the synthesis of undec-10-en-1-yl acetate through the acid-catalyzed esterification of 10-undecen-1-ol (B85765) with acetic acid.[2][7]

Materials:

  • 10-Undecen-1-ol (1.0 equivalent)

  • Acetic acid (10 equivalents)

  • Sulfuric acid (concentrated, catalytic amount)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 10-undecen-1-ol (1.0 eq) and acetic acid (10 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 60 °C with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium carbonate solution (to neutralize the acids), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude undec-10-en-1-yl acetate by vacuum distillation to obtain the final, high-purity product.

G reagents 10-Undecen-1-ol + Acetic Acid + H₂SO₄ (cat.) reaction Heating at 60°C (2-4 hours) reagents->reaction workup Workup reaction->workup extraction Dilute with Ethyl Acetate Wash with Na₂CO₃ & Brine workup->extraction drying Dry with MgSO₄ Filter extraction->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product Pure Undec-10-en-1-yl Acetate purification->product

Workflow for the synthesis of undec-10-en-1-yl acetate.
Protocol 2: Determination of Physicochemical Properties

The following are standard methods for verifying the identity and purity of the synthesized undec-10-en-1-yl acetate.

A. Density Measurement:

  • Use a calibrated pycnometer or a digital density meter.

  • Ensure the instrument is clean, dry, and calibrated with deionized water at the measurement temperature (25 °C).

  • Introduce the sample into the instrument, avoiding air bubbles.

  • Record the density reading once the temperature has stabilized.

B. Refractive Index Measurement:

  • Use an Abbé refractometer or a digital refractometer.

  • Calibrate the instrument using a standard of known refractive index at the measurement temperature (20 °C).

  • Apply a few drops of the sample to the prism surface.

  • Allow the temperature to equilibrate and record the refractive index reading.

C. Boiling Point Measurement:

  • Set up a simple distillation apparatus.

  • Place a small volume of the sample in the distillation flask with boiling chips.

  • Heat the flask gently and record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the measured atmospheric pressure.

D. Purity Analysis by Gas Chromatography (GC):

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like ethyl acetate (e.g., 1 µL/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

G cluster_0 Physical Properties cluster_1 Identity & Purity density Density (Pycnometer) ref_index Refractive Index (Refractometer) boiling_pt Boiling Point (Distillation) gc_ms Purity Assay (GC-FID) ftir Structural ID (FTIR) nmr Structural ID (¹H & ¹³C NMR) sample Synthesized Undec-10-en-1-yl Acetate sample->density sample->ref_index sample->boiling_pt sample->gc_ms sample->ftir sample->nmr

Workflow for physicochemical characterization.

Safety Information

Undec-10-en-1-yl acetate is classified as a skin irritant.[1] It is essential to handle the substance with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. Avoid contact with skin and eyes.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

10-Undecenyl acetate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 10-Undecenyl Acetate (B1210297)

This guide provides a comprehensive overview of 10-undecenyl acetate, including its chemical identity, physicochemical properties, synthesis, and spectroscopic data. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is a fatty acid ester characterized by a terminal double bond and an acetate group.

  • IUPAC Name : undec-10-enyl acetate[1]

  • Chemical Formula : C₁₃H₂₄O₂[1]

  • Canonical SMILES : CC(=O)OCCCCCCCCCC=C[1]

  • InChI : InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for its handling, characterization, and application in various experimental settings.

Physicochemical Properties

A compilation of key physical and chemical identifiers for this compound.

PropertyValueSource
Molecular Weight 212.33 g/mol [1]
CAS Number 112-19-6[1]
Appearance Colorless liquid with a rose-like odor[1]
Boiling Point 269.0–271.0 °C at 760 mmHg[1]
Density 0.876–0.880 g/cm³[1]
Refractive Index 1.438–1.442 (at 20 °C)[1]
Flash Point >110 °C (>230 °F)
Solubility Soluble in most organic solvents[1]
Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While raw spectral data is best sourced from spectral databases, the expected characteristic signals are described here.

SpectroscopyExpected Signals
¹H NMR Signals corresponding to the terminal vinyl protons (approx. 4.9-5.8 ppm), the methylene (B1212753) group adjacent to the ester oxygen (approx. 4.0 ppm), the acetyl methyl protons (approx. 2.0 ppm), and the aliphatic methylene protons (approx. 1.2-2.0 ppm).
¹³C NMR A signal for the carbonyl carbon of the ester (approx. 171 ppm), signals for the vinyl carbons (approx. 114 and 139 ppm), the carbon of the methylene group adjacent to the ester oxygen (approx. 64 ppm), the acetyl methyl carbon (approx. 21 ppm), and a series of signals for the aliphatic methylene carbons (approx. 25-34 ppm).
IR Spectroscopy A strong absorption band for the C=O stretch of the ester (approx. 1740 cm⁻¹), C-O stretching bands (approx. 1240 cm⁻¹ and 1040 cm⁻¹), and bands corresponding to the C=C stretch and =C-H bend of the terminal alkene (approx. 1640 cm⁻¹ and 910 cm⁻¹).
Mass Spectrometry (EI) The mass spectrum would likely show a characteristic fragment ion at m/z 43 corresponding to [CH₃CO]⁺. Other fragments would arise from cleavage along the alkyl chain.

Note: Actual spectra for this compound can be found in databases such as SpectraBase, which includes NMR, FTIR, and MS data.[2]

Experimental Protocols

The most common synthesis of this compound is through the esterification of 10-undecen-1-ol (B85765).

Synthesis of this compound via Acetylation

This protocol details the straightforward one-step acetylation of 10-undecen-1-ol.

Materials:

  • 10-Undecen-1-ol

  • Acetic acid (or acetic anhydride)

  • Concentrated sulfuric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 10-undecen-1-ol (1.0 equivalent) and acetic acid (10 equivalents) in a round-bottom flask.

  • Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.

  • Heat the mixture to approximately 60 °C with stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully neutralize the excess acid by slowly adding saturated sodium carbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium carbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol for this compound from its alcohol precursor.

Synthesis_Workflow Reactants 10-Undecen-1-ol + Acetic Acid + H₂SO₄ (cat.) Reaction Esterification Reaction (60°C, 2-4h) Reactants->Reaction 1. Combine & Heat Workup Workup & Neutralization (EtOAc, Na₂CO₃) Reaction->Workup 2. Cool & Dilute Extraction Liquid-Liquid Extraction Workup->Extraction 3. Separate Layers Drying Drying Organic Layer (MgSO₄) Extraction->Drying 4. Wash & Dry Evaporation Solvent Evaporation Drying->Evaporation 5. Filter & Concentrate Purification Column Chromatography (Optional) Evaporation->Purification 6. Purify Crude Product Product Pure this compound Evaporation->Product If pure Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications and Relevance

This compound is primarily utilized in the flavor and fragrance industries for its mild, fruity, rose-type odor. It is also a known pheromone component for certain moth species. While not a primary focus for drug development, its role as a semiochemical can be of interest in ecological and pest management research. Its well-defined structure and functional groups also make it a useful building block or starting material in organic synthesis.

References

A Technical Guide to the Solubility of 10-Undecenyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 10-Undecenyl acetate (B1210297), a key intermediate and additive in various industries. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and quality control. This document collates available quantitative solubility data, presents a detailed experimental protocol for its determination, and offers a visual representation of the experimental workflow to aid researchers in their laboratory practices.

Introduction to 10-Undecenyl Acetate

This compound (CAS No. 112-19-6) is a carboxylic ester with the chemical formula C₁₃H₂₄O₂.[1][2] At room temperature, it exists as a colorless liquid with a characteristic floral-fruity, rose-like odor.[1][3] Its molecular structure, featuring a long eleven-carbon chain and a polar acetate group, governs its solubility profile, rendering it generally soluble in organic solvents. It is widely used in the fragrance and flavoring industries.[1][4]

Solubility Data

The solubility of this compound is a critical parameter for its use in various applications. While qualitative descriptions indicate its solubility in most common organic solvents, quantitative data is limited.[2][5] The following table summarizes the available quantitative solubility data.

SolventTemperature (°C)Solubility (g/L)Reference
Ethanol (80%)Not SpecifiedSoluble[1]
Ethanol251440.88[6]

Researchers are encouraged to determine the solubility in other solvents of interest using the experimental protocol provided in the subsequent section.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid analyte like this compound in various organic solvents. This method is based on the widely accepted shake-flask method, a robust technique for solubility measurement.[7]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Sealed vials or flasks

  • Centrifuge (optional)

  • Pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC, NMR)

  • Volumetric flasks and appropriate glassware

3.2. Procedure

  • Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent. The presence of a visible excess of the solute is crucial to ensure saturation.

  • Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved this compound. If separation is slow, the mixture can be centrifuged at the same temperature.[7]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. It is critical to avoid disturbing the layer of undissolved solute.

  • Sample Preparation for Analysis: Filter the collected aliquot through a syringe filter compatible with the solvent to remove any suspended microdroplets.[7] Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical instrument). The concentration of this compound in the diluted sample is determined from the calibration curve.

  • Calculation of Solubility: The solubility of this compound in the solvent at the specified temperature is calculated by taking into account the dilution factor. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the solubility determination protocol described above.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Controlled Temperature & Agitation) prep->equil phase_sep Phase Separation (Standing or Centrifugation) equil->phase_sep sampling Sample Collection (Supernatant) phase_sep->sampling filtration Filtration (Syringe Filter) sampling->filtration dilution Dilution of Sample filtration->dilution analysis Quantitative Analysis (e.g., GC) dilution->analysis calculation Calculation of Solubility analysis->calculation

Workflow for experimental solubility determination.

Conclusion

While this compound is generally known to be soluble in organic solvents, precise quantitative data remains sparse in publicly available literature. This guide provides the currently available data and a robust, detailed protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The provided experimental workflow offers a clear visual aid for the practical implementation of this protocol. Further research to expand the quantitative solubility data for a wider range of organic solvents would be a valuable contribution to the scientific community.

References

Synthesis of 10-Undecenyl Acetate from 10-Undecen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenyl acetate (B1210297) is a valuable chemical intermediate known for its application as a flavoring agent and a pheromone component for certain insect species. Its synthesis from the readily available bio-based precursor, 10-undecen-1-ol (B85765), is a crucial transformation. This guide provides an in-depth overview of the synthetic methodologies, experimental protocols, and quantitative data for the efficient acetylation of 10-undecen-1-ol. The primary focus is on the esterification of the terminal hydroxyl group while preserving the integrity of the vinyl group.

Synthetic Methodologies: A Comparative Analysis

The synthesis of 10-undecenyl acetate from 10-undecen-1-ol is typically achieved through esterification, a reaction that can be conducted using various acetylating agents and catalysts. The choice of methodology often depends on factors such as desired yield, reaction time, cost, and environmental considerations. The most common methods involve the use of acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst.

MethodAcetylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference(s)
Acid Catalysis Acetic AnhydrideSulfuric Acid (catalytic)Not specified602-4High (not specified)[1]
Base Catalysis Acetic AnhydridePyridine (B92270)PyridineRoom TempVariesGood to Excellent[2][3]
DMAP Catalysis Acetic Anhydride4-Dimethylaminopyridine (DMAP)Dichloromethane (B109758)Room Temp24High[4]
Solvent-Free (Basic) Acetic AnhydrideSodium Acetate Trihydrate (catalytic)NoneRoom Temp< 1~95% (for primary alcohols)[5]
Solvent-Free (Acidic) Acetic AnhydrideExpansive Graphite (catalytic)None or CH₂Cl₂Room Temp0.5-2>95% (for primary alcohols)[6]

Experimental Protocols

Below are detailed experimental protocols for two common methods for the synthesis of this compound.

Protocol 1: Direct Acetylation using Acetic Anhydride and Sulfuric Acid

This protocol is a straightforward and effective method for the direct acetylation of 10-undecen-1-ol.[1]

Materials:

  • 10-Undecen-1-ol

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Carbonate Solution (Na₂CO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10-undecen-1-ol (1.0 equivalent) and acetic anhydride (2.0 equivalents).

  • With stirring, add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully and slowly add saturated sodium carbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Acetylation using Acetic Anhydride in Pyridine

This is a classic and widely used method for the acetylation of alcohols. Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct.[2]

Materials:

  • 10-Undecen-1-ol

  • Acetic Anhydride (Ac₂O)

  • Dry Pyridine

  • Dry Methanol (for quenching)

  • Toluene (B28343)

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 10-undecen-1-ol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by adding a small amount of dry methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Visualizations

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst/Base cluster_products Products 10-Undecen-1-ol 10-Undecen-1-ol Reaction Reaction 10-Undecen-1-ol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction H2SO4 or Pyridine H2SO4 or Pyridine H2SO4 or Pyridine->Reaction catalysis This compound This compound Reaction->this compound Acetic Acid Acetic Acid Reaction->Acetic Acid G Start Reaction_Setup Combine 10-Undecen-1-ol, Acetic Anhydride, & Catalyst Start->Reaction_Setup Reaction_Execution Stir at appropriate temperature Reaction_Setup->Reaction_Execution Workup Quench, Dilute, & Neutralize Reaction_Execution->Workup Extraction Separate organic layer & wash Workup->Extraction Drying Dry over anhydrous salt Extraction->Drying Purification Filter, Concentrate, & Chromatograph Drying->Purification Final_Product Purification->Final_Product

References

Spectroscopic Profile of 10-Undecenyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 10-undecenyl acetate (B1210297), a long-chain alkenyl ester. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to be a valuable resource for the identification, characterization, and quality control of 10-undecenyl acetate in a variety of research and development applications.

Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for a solution in CDCl₃.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.81m1HH-10
~4.95m2HH-11
4.05t2HH-1
2.04s3HH-1' (CH₃CO)
~2.02m2HH-9
~1.61p2HH-2
~1.28m10HH-3 to H-8

Note: Predicted values are based on typical chemical shifts for similar structures and the known spectrum of 10-undecen-1-ol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for a solution in CDCl₃.

Chemical Shift (δ) ppmAssignment
171.1C=O (C-2')
139.2C-10
114.1C-11
64.6C-1
33.8C-9
29.4Methylene Chain
29.3Methylene Chain
29.1Methylene Chain
28.9Methylene Chain
28.6C-2
25.9Methylene Chain
21.0CH₃ (C-1')

Note: Predicted values are based on typical chemical shifts for similar structures and the known spectrum of 10-undecen-1-ol.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3077Medium=C-H stretch (vinyl)
~2925, ~2854StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1641MediumC=C stretch (alkene)
~1235StrongC-O stretch (ester)
~991, ~909Medium=C-H bend (out-of-plane)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Tentative Assignment
4399.99[CH₃CO]⁺
5552.37[C₄H₇]⁺
4148.25[C₃H₅]⁺
5438.59[C₄H₆]⁺
6838.50[C₅H₈]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh approximately 5-20 mg of this compound.

    • For ¹³C NMR, a higher concentration is preferable, so accurately weigh 20-50 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Vortex the vial to ensure the sample is fully dissolved.

    • Using a pipette with a cotton plug to filter any particulate matter, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve the best possible resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) plates

  • Acetone (B3395972) or other suitable solvent for cleaning

  • Lint-free wipes

Procedure:

  • Sample Preparation (Neat Liquid):

    • Ensure the NaCl or KBr plates are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a lint-free cloth.

    • Place one to two drops of the this compound sample directly onto the surface of one of the salt plates.

    • Carefully place the second salt plate on top, creating a thin liquid film of the sample between the two plates.

  • Background Spectrum:

    • Place the empty, clean salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any interference from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place the "sandwich" of salt plates with the sample into the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks in the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

  • This compound sample

  • Hexane or other suitable volatile solvent

  • GC-MS instrument with an EI source

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in hexane.

    • Transfer the solution to an autosampler vial.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate.

    • Set the mass spectrometer to operate in EI mode, typically at 70 eV.

    • Set the mass scan range (e.g., m/z 40-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The GC will separate the components of the sample, and the this compound will elute at a specific retention time and enter the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Processing:

    • Identify the chromatographic peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (if present) and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow Sample This compound Sample Prep Sample Preparation (Dilution/Neat) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy (FTIR) Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Integration Data Integration & Interpretation NMR_Data->Integration IR_Data->Integration MS_Data->Integration Structure Structural Elucidation Integration->Structure

General workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Thermal Stability and Decomposition of 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 10-Undecenyl Acetate (B1210297)

A summary of the key physicochemical properties of 10-undecenyl acetate is presented in Table 1. These properties are fundamental for its handling, storage, and for the interpretation of thermal analysis data.

PropertyValueSource
Molecular Formula C₁₃H₂₄O₂PubChem[1]
Molecular Weight 212.35 g/mol Alfa Chemistry[2]
Appearance Colorless to pale yellow liquidAlfa Chemistry[2]
Boiling Point 270 °CAlfa Chemistry[2]
Flash Point 110.00 °C (230.00 °F) TCCThe Good Scents Company[3]
Solubility Insoluble in water; soluble in organic solvents-
Storage FreezerAlfa Chemistry[2]

Hypothesized Thermal Decomposition Pathways

Based on the thermal degradation studies of similar acetate esters, the decomposition of this compound is likely to proceed through a primary pathway involving the elimination of acetic acid, a process analogous to the pyrolysis of ethylene (B1197577) vinyl acetate (EVA) which shows an initial loss of acetic acid.[4][5] This would be followed by further fragmentation of the resulting unsaturated hydrocarbon.

A potential secondary pathway could involve homolytic cleavage of the C-O bond to form an acyloxy and an undecenyl radical, which would then undergo further reactions.

Caption: Hypothesized decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the temperature ranges of different degradation steps.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a standard alumina (B75360) or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The temperatures of maximum rates of decomposition are determined from the peaks of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting and boiling, while exothermic peaks will likely correspond to decomposition processes.

Evolved Gas Analysis (EGA) using TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

To identify the volatile products released during decomposition, the TGA instrument can be coupled to a mass spectrometer or an FTIR spectrometer.

Experimental Protocol:

  • Instrument: A TGA instrument interfaced with a mass spectrometer or FTIR spectrometer via a heated transfer line.

  • TGA Method: Follow the TGA protocol as described in section 3.1.

  • EGA Conditions:

    • Transfer Line Temperature: Maintain the transfer line at a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).

    • MS: Continuously scan a mass range of m/z 10-300 to detect and identify the evolved components based on their mass spectra.

    • FTIR: Continuously collect infrared spectra of the evolved gas stream to identify functional groups of the decomposition products.

  • Data Analysis: Correlate the evolution of specific gases (identified by their mass spectra or IR spectra) with the weight loss steps observed in the TGA data.

Caption: Workflow for the thermal analysis of this compound.

Anticipated Thermal Analysis Data

While no specific data exists for this compound, Table 2 presents a hypothesized summary of the expected thermal decomposition data based on the behavior of similar long-chain esters.

ParameterHypothesized Value/ObservationAnalytical Technique
Onset of Decomposition (T_onset) 200 - 250 °CTGA
Temperature of Maximum Decomposition Rate (T_max) 250 - 300 °CTGA (DTG Peak)
Major Decomposition Step ~28% mass loss corresponding to the elimination of acetic acid (MW = 60.05 g/mol )TGA
Decomposition Enthalpy (ΔH_d) Exothermic eventDSC
Primary Gaseous Products Acetic Acid (m/z 60, 43), Undecadiene isomersTGA-MS

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its application in various industries. Although direct experimental data is limited, this guide provides a robust framework for its investigation. The primary decomposition pathway is hypothesized to be the elimination of acetic acid, a characteristic reaction of acetate esters. The detailed experimental protocols for TGA, DSC, and EGA provided herein will enable researchers to thoroughly characterize the thermal behavior of this compound and similar molecules. The application of these methods will yield valuable data on decomposition temperatures, reaction enthalpies, and the nature of the degradation products, thereby ensuring the safe and effective use of this compound.

References

commercial availability and purity of 10-Undecenyl acetate for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, purity, and primary research applications of 10-Undecenyl acetate (B1210297). This document details its utility as a versatile precursor in the synthesis of insect pheromones, providing key experimental protocols. Furthermore, it outlines the principles of behavioral bioassays for synthesized pheromones and illustrates the fundamental insect olfactory signaling pathway.

Commercial Availability and Purity of 10-Undecenyl Acetate

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The purity of the commercially available compound is generally high, making it suitable for sensitive synthetic applications. For research purposes, it is crucial to select a grade with a purity that matches the requirements of the intended application. Below is a summary of typical commercial offerings.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Alfa Chemistry99%+112-19-6C₁₃H₂₄O₂212.35
Parchem98.00 to 100.00 %112-19-6C₁₃H₂₄O₂212.33
Sapphire Bioscience>99%112-19-6C₁₃H₂₄O₂212.33
The Good Scents Company≥98.0%112-19-6C₁₃H₂₄O₂-
MOLBASE95% - 99%112-19-6C₁₃H₂₄O₂212.33

Note: The information in this table is based on publicly available data from supplier websites and may vary. It is recommended to request a certificate of analysis (CoA) from the supplier for batch-specific purity data.

Application in Insect Pheromone Synthesis

The primary application of this compound in a research context is as a starting material or intermediate in the synthesis of various insect sex pheromones, particularly those of lepidopteran species.[1] Its bifunctional nature, possessing a terminal double bond and an acetate group (or its precursor alcohol), allows for a range of chemical modifications to construct the carbon chains and specific functionalities of target pheromone molecules.[1]

General Synthetic Workflow

The synthesis of more complex pheromones from this compound or its precursor, 10-undecen-1-ol (B85765), typically involves a series of key chemical transformations. A generalized workflow is depicted below.

G start 10-Undecen-1-ol / This compound oxidation Oxidation start->oxidation acetylation Acetylation start->acetylation aldehyde 10-Undecenal (B94395) oxidation->aldehyde acetate This compound acetylation->acetate chain_extension Chain Extension (e.g., Wittig Reaction, Olefin Metathesis) final_pheromone Final Pheromone Product (e.g., (Z)-9-Dodecenyl acetate) chain_extension->final_pheromone aldehyde->chain_extension

Caption: General synthetic routes from 10-Undecen-1-ol/acetate.

Key Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of insect pheromones, starting from 10-undecen-1-ol, the immediate precursor to this compound.

Protocol 1: Direct Acetylation of 10-Undecen-1-ol [1]

This protocol describes the straightforward conversion of 10-undecen-1-ol to this compound.

  • Materials: 10-Undecen-1-ol, acetic anhydride (B1165640), pyridine (B92270) (or a catalytic amount of a strong acid like sulfuric acid), ethyl acetate, saturated sodium carbonate solution, brine, and anhydrous magnesium sulfate.

  • Procedure:

    • Combine 10-undecen-1-ol and acetic anhydride in a round-bottom flask.

    • Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

    • Heat the mixture with stirring (e.g., to 60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, dilute the mixture with ethyl acetate.

    • Carefully neutralize the excess acid by washing with a saturated sodium carbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation of 10-Undecen-1-ol to 10-Undecenal [1]

This protocol is a crucial step for subsequent chain-extension reactions.

  • Materials: 10-Undecen-1-ol, pyridinium (B92312) chlorochromate (PCC), anhydrous dichloromethane (B109758) (DCM), diethyl ether, and silica gel.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.

    • Dissolve 10-Undecen-1-ol (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

    • Monitor the reaction by TLC; it is typically complete within 2-3 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield 10-undecenal.

Protocol 3: Chain Extension via Wittig Reaction [1]

This protocol is a classic method to form a new carbon-carbon double bond with stereochemical control, essential for the synthesis of many Z-isomer pheromones.

  • Materials: An appropriate phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide), a strong base (e.g., potassium tert-butoxide), anhydrous tetrahydrofuran (B95107) (THF), 10-undecenal, saturated ammonium (B1175870) chloride solution, and diethyl ether.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add the strong base (1.1 equivalents). Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is often observed).

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of 10-undecenal (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 4: Chain Extension via Olefin Metathesis

Olefin metathesis is a powerful, modern alternative for the formation of carbon-carbon double bonds. Cross-metathesis can be used to couple this compound with another olefin to synthesize longer-chain pheromones.

  • Materials: this compound, a suitable olefin partner, a Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs Catalyst® M202), and an appropriate solvent (e.g., dichloromethane).

  • General Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve this compound and the olefin partner in the solvent.

    • Add the metathesis catalyst (typically 0.5-5 mol%).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

    • Once the reaction is complete, quench it by adding a reagent like ethyl vinyl ether.

    • Concentrate the mixture and purify the product by column chromatography. The choice of catalyst can influence the stereoselectivity (E/Z ratio) of the resulting double bond.[2]

Behavioral Bioassays for Pheromone Activity

After synthesis, it is essential to verify the biological activity of the putative pheromone. Behavioral bioassays are used to determine if the synthesized compound elicits the expected behavioral response in the target insect species.

Wind Tunnel Assays: This is a common method where a controlled plume of the synthesized pheromone is released at one end of a tunnel with a constant airflow. The target insects are released at the other end, and their upwind flight, landing at the source, and other mating behaviors are observed and quantified.

Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to the synthesized pheromone. An antenna is excised and placed between two electrodes, and a puff of air containing the test compound is passed over it. The resulting depolarization of the olfactory receptor neurons is recorded as an electrical signal (the EAG response), indicating that the antenna's receptors can detect the compound.

Insect Olfactory Signaling Pathway

The detection of pheromones by insects is a complex process that involves a series of molecular events, leading to a behavioral response. The following diagram illustrates the key components of the insect olfactory signal transduction pathway.

G cluster_air Air cluster_lymph Sensillum Lymph cluster_membrane Dendritic Membrane of Olfactory Receptor Neuron pheromone Pheromone Molecule pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binds pbp_bound PBP-Pheromone Complex pbp->pbp_bound snmp SNMP pbp_bound->snmp Interacts with or_complex Pheromone Receptor (PR) + Orco Co-Receptor snmp->or_complex Presents Pheromone to g_protein G-protein (Gq) or_complex->g_protein Metabotropic Pathway: Activates depolarization Neuron Depolarization (Action Potential) or_complex->depolarization Ionotropic Pathway: Cation Influx plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ion_channel Ion Channels (e.g., TRP channels) ip3->ion_channel Opens dag->ion_channel Activates ion_channel->depolarization Cation Influx behavior Behavioral Response depolarization->behavior Signal to Brain

References

The Biological Frontier of Long-Chain Fatty Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Long-chain fatty acid esters (LCFAes) represent a diverse class of lipid molecules with profound biological activities, ranging from the regulation of inflammation and metabolism to neurotransmission. This technical guide provides an in-depth exploration of the core biological activities of three prominent classes of LCFAes: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), N-Acyl Ethanolamines (NAEs), and Long-Chain Fatty Acyl-CoA Esters (LCFA-CoA esters). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, summarizes key quantitative data, details essential experimental protocols, and visualizes complex signaling pathways and workflows.

Introduction

Long-chain fatty acid esters are endogenous signaling molecules that play crucial roles in maintaining physiological homeostasis. Their dysregulation has been implicated in a variety of pathological conditions, including metabolic syndrome, inflammatory diseases, and neurological disorders. Consequently, understanding the biological activities of these lipids is of paramount importance for the development of novel therapeutic strategies. This guide serves as a comprehensive resource, offering both foundational knowledge and practical methodologies for the study of these fascinating molecules.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a relatively newly discovered class of lipids with potent anti-diabetic and anti-inflammatory properties.[1] They are formed by the esterification of a fatty acid to a hydroxy fatty acid.

Biological Activities and Signaling Pathways

FAHFAs have been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and reduce inflammation.[1][2] One of the key signaling pathways implicated in the action of some FAHFAs, such as palmitic acid hydroxy stearic acids (PAHSAs), is the activation of G protein-coupled receptor 120 (GPR120).[3] Activation of GPR120 can lead to the potentiation of glucose-stimulated insulin secretion (GSIS) and the attenuation of inflammatory responses in immune cells.[4]

Below is a diagram illustrating the signaling pathway of GPR120 activation by FAHFAs.

FAHFA_GPR120_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FAHFA FAHFA (e.g., PAHSA) GPR120 GPR120 FAHFA->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates GSIS ↑ Glucose-Stimulated Insulin Secretion Ca_release->GSIS PKC->GSIS Anti_inflammatory Anti-inflammatory Effects beta_arrestin->Anti_inflammatory

FAHFA Signaling via GPR120
Quantitative Data

The following table summarizes the concentrations of various FAHFA isomers found in human plasma and the inhibitory concentrations (IC50) of 9-PAHSA on specific chemokine receptors.

FAHFA IsomerMean Plasma Concentration (nM)[5]ReceptorIC50 (µM)[6]
9-POHSA1184.4 ± 526.1CCR61.7
9-OAHSA374.0 ± 194.6CCR73.2
5-PAHSABelow Limit of DetectionCXCR43.9
9-PAHSABelow Limit of DetectionCXCR519
12-PAHSABelow Limit of Detection
9-PAHPABelow Limit of Detection
9-SAHSABelow Limit of Detection
Experimental Protocols

This protocol outlines the extraction and quantification of FAHFAs from biological matrices such as plasma or tissue using liquid chromatography-mass spectrometry (LC-MS).[1][7]

FAHFA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenize Tissue/Plasma in PBS/Methanol/Chloroform Internal_Standard 2. Add Internal Standard (e.g., ¹³C-labeled FAHFA) Homogenization->Internal_Standard Lipid_Extraction 3. Bligh-Dyer Lipid Extraction Internal_Standard->Lipid_Extraction SPE 4. Solid Phase Extraction (SPE) for FAHFA Enrichment Lipid_Extraction->SPE LC_MS 5. LC-MS/MS Analysis (e.g., using a C18 column) SPE->LC_MS Quantification 6. Quantification using Multiple Reaction Monitoring (MRM) LC_MS->Quantification NAE_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NAPE_PLD NAPE-PLD NAPE NAPE AEA Anandamide (AEA) NAPE->AEA Cleaved by NAPE-PLD CB1R CB1 Receptor AEA->CB1R Binds to (retrograde signaling) FAAH FAAH AEA->FAAH Transported and hydrolyzed by Signaling_Cascade Downstream Signaling CB1R->Signaling_Cascade Activates Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prepare_Reagents 1. Prepare FAAH enzyme, buffer, substrate, and test compound Add_Enzyme 2. Add FAAH enzyme to microplate wells Prepare_Reagents->Add_Enzyme Add_Inhibitor 3. Add test compound (inhibitor) at various concentrations Add_Enzyme->Add_Inhibitor Pre_incubate 4. Pre-incubate enzyme and inhibitor Add_Inhibitor->Pre_incubate Initiate_Reaction 5. Initiate reaction with fluorogenic substrate Pre_incubate->Initiate_Reaction Measure_Fluorescence 6. Measure fluorescence kinetically Initiate_Reaction->Measure_Fluorescence Calculate_IC50 7. Calculate % inhibition and IC50 value Measure_Fluorescence->Calculate_IC50 LCFA_CoA_AMPK_Activation LCFA_CoA Long-Chain Fatty Acyl-CoA Esters AMPK AMPK (α, β1, γ subunits) LCFA_CoA->AMPK Binds to ADaM site ADaM_site ADaM Site (on β1 subunit) p_AMPK Phosphorylated AMPK (Active) LKB1 LKB1 LKB1->p_AMPK Phosphorylates ACC Acetyl-CoA Carboxylase (ACC) p_AMPK->ACC Phosphorylates p_ACC Phosphorylated ACC (Inactive) ACC->p_ACC Malonyl_CoA ↓ Malonyl-CoA p_ACC->Malonyl_CoA CPT1 ↑ CPT1 Activity Malonyl_CoA->CPT1 FAO ↑ Fatty Acid Oxidation CPT1->FAO

References

An In-Depth Technical Guide to 10-Undecenyl Acetate as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecenyl acetate (B1210297), a long-chain acetate ester, is a valuable fragrance ingredient prized for its complex olfactory profile, characterized by waxy, fruity, and rosy notes. This technical guide provides a comprehensive overview of 10-undecenyl acetate for the scientific community. It delves into its physicochemical properties, olfactory characteristics, and proposed mechanism of action through olfactory receptors. Detailed experimental protocols for its synthesis, sensory analysis, and stability testing are presented, alongside a summary of its safety profile. This document aims to be a foundational resource for researchers and professionals working with fragrance ingredients in various scientific and developmental contexts.

Chemical and Physical Properties

This compound, also known as undec-10-enyl acetate, is a carboxylic ester with the molecular formula C₁₃H₂₄O₂. It is a colorless liquid with a mild, fruity, rose-type odor.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 212.33 g/mol
Appearance Colorless clear liquid[1]
Boiling Point 269.00 to 271.00 °C @ 760.00 mm Hg[2]
Density 0.876-0.880 g/cm³[2]
Refractive Index 1.438-1.442[2]
Flash Point 230.00 °F (110.00 °C) TCC[1]
Solubility Soluble in most organic solvents; 1 ml in 2 ml 80% alcohol (ethanol)[2]
LogP (o/w) 4.5
Vapor Pressure 0.012 mmHg @ 25.00 °C (estimated)[1]
Substantivity 257 hours at 100.00 %[1]

Olfactory Profile and Sensory Analysis

The odor of this compound is multifaceted, often described as fresh, clean, and reminiscent of laundered cloth with rosy undertones at full strength.[1] When diluted to 1%, its profile reveals more complex notes, including fatty, red licorice-like fruity, sharp waxy, and even meaty and cheesy nuances.[1] This complexity makes it a versatile ingredient in fragrance formulations, where it can be used to impart fresh, rosy notes and act as a fruit uplifter, blending well with other esters like geranyl acetate and citronellyl acetate.[1]

Proposed Olfactory Signaling Pathway

While the specific olfactory receptors (ORs) that bind to this compound have not been definitively identified in published literature, the activation of ORs by structurally similar molecules provides a strong hypothesis for its mechanism of action. The human olfactory receptor OR51E2 is a G-protein coupled receptor (GPCR) that has been shown to be activated by short-chain fatty acids like acetate and propionate.[3][4][5] The activation of OR51E2 initiates an intracellular signaling cascade mediated by G-proteins, leading to an elevation of intracellular Ca²⁺ and cAMP, and the activation of protein kinases PKA and MAPK3/MAPK1.[3] Given that this compound is a long-chain acetate ester, it is plausible that it interacts with OR51E2 or other closely related olfactory receptors that have binding pockets amenable to larger aliphatic chains. The binding of the acetate moiety would be a key interaction, with the undecenyl chain contributing to the specificity and overall perceived odor quality.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron 10_Undecenyl_Acetate This compound OR51E2 OR51E2 (Hypothesized) 10_Undecenyl_Acetate->OR51E2 Binds G_Protein G-protein (Gαolf) OR51E2->G_Protein Activates ACIII Adenylate Cyclase III G_Protein->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Figure 1: Hypothesized olfactory signaling pathway for this compound.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the acetylation of its corresponding alcohol, 10-undecen-1-ol (B85765). A general laboratory-scale procedure is as follows:

Materials:

  • 10-Undecen-1-ol

  • Acetic anhydride (B1165640)

  • Pyridine (or another suitable base)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10-undecen-1-ol in an excess of pyridine.

  • Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Synthesis_Workflow Reactants 10-Undecen-1-ol + Acetic Anhydride + Pyridine Reaction Acetylation Reaction Reactants->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Washing Washing with NaHCO₃ and Brine Extraction->Washing Drying Drying with MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.
Sensory Analysis: Triangle Test Protocol

To determine if a perceptible difference exists between two samples of this compound (e.g., from different synthesis batches or after stability testing), a triangle test is a standard and effective method.[6]

Materials:

  • Standard sample of this compound

  • Test sample of this compound

  • Odorless solvent (e.g., dipropylene glycol or mineral oil)

  • Glass vials with caps

  • Smelling strips

  • Sensory evaluation booths with controlled lighting and ventilation

  • A panel of at least 15 trained or semi-trained sensory assessors

Procedure:

  • Prepare solutions of the standard and test samples at the same, appropriate concentration in the odorless solvent. The concentration should be high enough to be clearly perceptible but not overpowering.

  • For each panelist, present three coded samples in a randomized order. Two of the samples are identical, and one is different.

  • Instruct each panelist to smell the samples from left to right and identify the sample that is different from the other two.

  • Provide panelists with water and a neutral-smelling substance (e.g., coffee beans) to cleanse their palate between evaluations.

  • Record the responses from each panelist.

Data Analysis:

  • Count the number of correct responses.

  • Use a statistical table for the triangle test to determine if there is a statistically significant difference between the two samples at a chosen confidence level (e.g., 95%).

Stability Testing in a Cosmetic Emulsion

This protocol outlines a method for assessing the stability of this compound in a cosmetic base, such as an oil-in-water emulsion.[7][8]

Materials:

  • This compound

  • Cosmetic base (e.g., a simple oil-in-water lotion)

  • Climate chambers with controlled temperature and humidity

  • UV light exposure cabinet

  • Inert, sealed containers

  • Gas chromatograph with a mass spectrometer (GC-MS) for quantitative analysis

Procedure:

  • Prepare a batch of the cosmetic emulsion containing a known concentration of this compound (e.g., 0.5-1.0% w/w).

  • Package the emulsion in the inert, sealed containers.

  • Store the samples under various conditions:

    • Accelerated Stability: 40-45 °C for 1-3 months.

    • Real-Time Stability: Room temperature (20-25 °C) for the intended shelf life of the product.

    • Light Stability: Exposure to UV light for a specified duration.

  • At predetermined time points (e.g., 0, 1, 2, and 3 months for accelerated testing), withdraw samples.

  • For each sample, evaluate the following:

    • Physical properties: Appearance, color, odor, pH, and viscosity.

    • Chemical stability: Extract the fragrance from the emulsion using a suitable solvent extraction method and quantify the concentration of this compound using a validated GC-MS method.

Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Calculate the percentage of degradation.

  • Record any significant changes in the physical properties of the emulsion.

Spectroscopic and Chromatographic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical of acetate esters. The molecular ion peak (M+) may be weak or absent. Key fragments arise from the cleavage of bonds adjacent to the carbonyl group. A prominent peak is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Other significant fragments can result from the loss of the acetate group or further fragmentation of the undecenyl chain.[9][10]

Table 2: Major Mass Spectral Fragments of this compound

m/zProposed Fragment
43[CH₃CO]⁺ (acetyl cation)
55[C₄H₇]⁺
68[C₅H₈]⁺

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet around 2.0 ppm for the acetate methyl protons, a triplet around 4.0 ppm for the methylene (B1212753) protons adjacent to the ester oxygen, signals in the vinylic region (4.9-5.8 ppm) for the terminal double bond, and a complex multiplet for the long aliphatic chain.

  • ¹³C NMR: A signal around 171 ppm for the carbonyl carbon of the ester, a signal around 21 ppm for the acetate methyl carbon, a signal around 65 ppm for the methylene carbon attached to the ester oxygen, signals in the vinylic region (around 114 and 139 ppm), and a series of signals for the methylene carbons of the long chain.[13]

Gas Chromatography (GC)

For the quantitative analysis of this compound in fragrance mixtures, gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice.[14][15] A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used. The retention time will depend on the specific column and temperature program, but its elution will be characteristic of a C13 ester.

Safety and Toxicology

A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings are summarized below:

  • Genotoxicity: Not expected to be genotoxic.

  • Repeated Dose Toxicity: No No Observed Adverse Effect Level (NOAEL) is available, but exposure is below the Threshold of Toxicological Concern (TTC).

  • Reproductive Toxicity: No NOAEL is available, but exposure is below the TTC.

  • Skin Sensitization: A No Expected Sensitization Induction Level (NESIL) of 1500 µg/cm² has been established.

  • Photoirritation/Photoallergenicity: Not expected to be a photoirritant or photoallergen based on UV/Vis spectra.

It is recommended for use in fragrance concentrates at levels up to 8.0%.[1]

Conclusion

This compound is a well-characterized fragrance ingredient with a desirable and complex olfactory profile. Its synthesis is straightforward, and analytical methods for its quantification are well-established. While its specific olfactory receptor interactions are yet to be fully elucidated, hypotheses based on structurally related molecules provide a strong basis for further research into its mechanism of action. The available safety data supports its use in consumer products within recommended concentration limits. This guide provides a solid technical foundation for scientists and researchers to understand and utilize this compound in their work.

References

The Discovery and Natural Occurrence of Undecenyl Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecenyl esters, derivatives of the unsaturated fatty acid 10-undecenoic acid, are a class of organic compounds with emerging significance in various scientific domains. While undecylenic acid itself is well-known for its antifungal properties and as a precursor in the polymer and fragrance industries, its esters are gaining attention for their presence in natural systems and potential biological activities. This technical guide provides a comprehensive overview of the discovery and natural occurrence of undecenyl esters, with a focus on quantitative data, experimental methodologies, and their role in biological signaling.

Discovery and Natural Sources

The discovery of undecenyl esters in nature is closely linked to the study of plant and insect chemistry. The precursor, 10-undecenoic acid (undecylenic acid), is not commonly found in its free form in large quantities in nature. Its primary commercial production method is through the pyrolysis of ricinoleic acid, which is the main component of castor oil from the seeds of Ricinus communis[1]. However, undecylenic acid is a known plant metabolite[2].

Undecenyl esters are formed through the esterification of undecylenic acid with various alcohols. Their natural occurrence has been documented in a limited but diverse range of organisms, suggesting specific biosynthetic pathways and ecological roles.

Quantitative Data on Natural Occurrence

The following table summarizes the known natural occurrences of undecenyl esters with available quantitative data. The data is currently sparse, highlighting a need for further research in this area.

Undecenyl EsterNatural SourcePlant/Organism PartConcentration/Relative AbundanceReference
Carbonic acid, decyl undecyl esterFerula rutbaensisDried Roots (Methanolic Extract)0.66%[3][4]
Undecyl acetate (B1210297)Citrus iyo-Presence reported[2]
Undecyl acetateRuta angustifolia-Presence reported[2]
Methyl undec-10-enoateAchillea millefolium (Yarrow)-Presence reported[5]

Experimental Protocols

The identification and quantification of undecenyl esters from natural sources typically involve chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common and effective method. Below is a detailed methodology for the extraction and analysis of undecenyl esters from plant material.

Protocol: GC-MS Analysis of Undecenyl Esters in Plant Tissue

1. Sample Preparation:

  • 1.1. Collection and Drying: Collect fresh plant material (e.g., roots, leaves, flowers). If necessary, air-dry or freeze-dry the material to a constant weight to prevent enzymatic degradation and remove water, which can interfere with extraction.

  • 1.2. Grinding: Grind the dried plant material to a fine powder using a grinder or a mortar and pestle with liquid nitrogen to facilitate efficient solvent extraction.

2. Extraction:

  • 2.1. Solvent Selection: Macerate a known quantity (e.g., 10 g) of the powdered plant material in a suitable organic solvent. Methanol (B129727) or a mixture of methanol and a less polar solvent like dichloromethane (B109758) (DCM) or hexane (B92381) is often effective for extracting esters.

  • 2.2. Extraction Procedure:

    • Place the powdered sample in a flask and add the solvent (e.g., 100 mL of methanol).

    • Stir or sonicate the mixture for a specified period (e.g., 1-2 hours) at room temperature.

    • Filter the extract to remove solid plant debris.

    • Repeat the extraction process with fresh solvent two more times to ensure complete extraction.

    • Combine the filtrates.

  • 2.3. Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Sample Cleanup (Optional but Recommended):

  • 3.1. Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water mixture and partition it against a non-polar solvent like hexane to separate compounds based on polarity. Undecenyl esters will preferentially partition into the non-polar layer.

  • 3.2. Solid-Phase Extraction (SPE): Alternatively, use an SPE cartridge (e.g., silica (B1680970) or C18) to fractionate the crude extract and isolate the ester fraction.

4. GC-MS Analysis:

  • 4.1. Sample Derivatization (if necessary): For most undecenyl esters, derivatization is not required. However, if free fatty acids are also of interest, they can be esterified (e.g., with BF3-methanol) to form fatty acid methyl esters (FAMEs) for better chromatographic separation.

  • 4.2. GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • 4.3. Identification: Identify the undecenyl esters by comparing their mass spectra with reference spectra in databases such as NIST and Wiley, and by comparing their retention indices with those of authentic standards if available.

  • 4.4. Quantification: Create a calibration curve using a certified standard of the target undecenyl ester at various concentrations. Quantify the amount of the ester in the sample by comparing its peak area to the calibration curve. An internal standard (e.g., a deuterated ester) should be used to improve accuracy.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis PlantMaterial Plant Material Collection Drying Drying (Freeze-drying or Air-drying) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding SolventExtraction Solvent Extraction (Methanol/DCM) Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Cleanup Liquid-Liquid Partitioning or SPE Concentration->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Identification Identification (Mass Spectra, Retention Index) GCMS->Identification Quantification Quantification (Calibration Curve) GCMS->Quantification Plant_Insect_Signaling cluster_plant Plant cluster_signal Chemical Signal cluster_insect Insect Plant Plant (e.g., Ferula, Achillea) Biosynthesis Biosynthesis of Undecenyl Esters Plant->Biosynthesis UndecenylEster Volatile Undecenyl Ester Biosynthesis->UndecenylEster OlfactoryReception Olfactory Reception UndecenylEster->OlfactoryReception Acts as Semiochemical Insect Herbivorous or Predatory Insect Insect->OlfactoryReception BehavioralResponse Behavioral Response (Attraction/Repulsion) OlfactoryReception->BehavioralResponse

References

Theoretical Calculations of 10-Undecenyl Acetate Molecular Orbitals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Undecenyl acetate (B1210297) is a fatty acid ester with applications in the flavor and fragrance industry.[1][2][3] Understanding its electronic structure through the lens of molecular orbital (MO) theory can provide valuable insights into its reactivity, stability, and potential interactions with biological systems. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's behavior in chemical reactions.[4][5] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.[4][6] This guide outlines the theoretical framework and computational protocols for calculating and analyzing the molecular orbitals of 10-undecenyl acetate.

Computational Methodology

The theoretical calculations for this compound would be performed using quantum chemical methods, primarily Density Functional Theory (DFT). DFT has been demonstrated to be a reliable method for calculating the electronic structure and properties of organic molecules.[6][7]

Geometry Optimization

The first step in the computational protocol is the optimization of the molecular geometry of this compound. This is crucial as the molecular orbital energies are dependent on the geometric structure.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[7]

  • Basis Set: 6-311++G(d,p) basis set would be employed to provide a good balance between accuracy and computational cost.[6][7]

  • Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Procedure: An initial 3D structure of this compound would be generated. A conformational analysis would be performed to identify the lowest energy conformer. The geometry of this conformer would then be fully optimized without any symmetry constraints. The absence of imaginary frequencies in the vibrational frequency calculation would confirm that the optimized structure corresponds to a true energy minimum.

Molecular Orbital Calculations

Following successful geometry optimization, the molecular orbitals and their corresponding energies would be calculated at the same level of theory (B3LYP/6-311++G(d,p)).

  • Properties Calculated:

    • Energies of the Highest Occupied Molecular Orbital (EHOMO)

    • Energies of the Lowest Unoccupied Molecular Orbital (ELUMO)

    • HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO)

    • Dipole Moment

    • Molecular Electrostatic Potential (MEP) surface

    • Natural Bond Orbital (NBO) analysis

Hypothetical Quantitative Data

The following table summarizes the hypothetical quantitative data that would be obtained from the theoretical calculations of this compound.

PropertyHypothetical ValueUnit
EHOMO-6.85eV
ELUMO1.23eV
HOMO-LUMO Gap (ΔE)8.08eV
Dipole Moment1.75Debye
Ionization Potential (IP)6.85eV
Electron Affinity (EA)1.23eV
Electronegativity (χ)4.04eV
Hardness (η)3.42eV
Softness (S)0.29eV-1
Electrophilicity Index (ω)2.38eV

Note: Ionization Potential is approximated as -EHOMO and Electron Affinity as -ELUMO. The global reactivity descriptors are calculated from the HOMO and LUMO energies.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical calculation of molecular orbitals.

G cluster_start Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis A Molecule Selection: This compound B Initial 3D Structure Generation A->B C Conformational Analysis B->C D Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) C->D E Frequency Calculation (Confirmation of Minimum) D->E F Molecular Orbital Calculation E->F G HOMO/LUMO Energy Levels F->G I Molecular Properties (Dipole Moment, etc.) F->I J Visualization of Orbitals and MEP Surface F->J H HOMO-LUMO Gap G->H

Computational Workflow for Molecular Orbital Analysis
Frontier Molecular Orbital Energy Level Diagram

This diagram provides a conceptual representation of the energy levels of the frontier molecular orbitals of this compound.

Hypothetical Frontier Molecular Orbital Energy Levels

Conclusion

This technical guide provides a comprehensive overview of the theoretical approach to calculating and analyzing the molecular orbitals of this compound. By employing Density Functional Theory, it is possible to obtain valuable insights into the electronic structure, reactivity, and stability of this molecule. The presented hypothetical data and visualizations serve as a template for future computational studies. Such theoretical investigations are invaluable in the fields of chemistry and drug development for predicting molecular behavior and guiding experimental design.

References

A Technical Guide to the Industrial Applications of 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecenyl acetate (B1210297), a fatty acid ester with the chemical formula C₁₃H₂₄O₂, is a versatile molecule with established and potential applications across a spectrum of industries. Primarily recognized for its role in the fragrance and flavor sector, its unique chemical structure, featuring a terminal double bond and an acetate functional group, opens avenues for its use in polymer synthesis, agriculture, and potentially in antimicrobial and drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and current and prospective industrial applications of 10-undecenyl acetate, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a fresh, rosy, and fruity odor.[1][2] Its physical and chemical properties are summarized in Table 1, providing essential data for its handling, formulation, and application in various industrial processes.

PropertyValueReference
Molecular Formula C₁₃H₂₄O₂[1]
Molecular Weight 212.33 g/mol [1]
CAS Number 112-19-6[1]
Appearance Colorless liquid[1]
Odor Fresh, clean, rosy, mild, fruity[1][2]
Boiling Point 269.00 to 271.00 °C @ 760.00 mm Hg[1]
Flash Point 230.00 °F (110.00 °C)[2]
Specific Gravity 0.87300 to 0.88000 @ 25.00 °C[2]
Refractive Index 1.43300 to 1.44000 @ 20.00 °C[2]
Solubility Soluble in most organic solvents; 1 mL in 2 mL of 80% alcohol[1]

Synthesis of this compound

The primary route for synthesizing this compound involves a two-step process: the reduction of undecylenic acid to 10-undecen-1-ol (B85765), followed by the esterification of the alcohol to the final acetate product.

Step 1: Synthesis of 10-Undecen-1-ol from Undecylenic Acid

A common and efficient method for this reduction utilizes lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Materials: Undecylenic acid, Lithium aluminum hydride (LiAlH₄), Dry Tetrahydrofuran (THF), Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Hexane.[3]

  • Procedure:

    • To a stirred solution of LiAlH₄ in dry THF under an inert atmosphere, a solution of undecylenic acid in dry THF is added dropwise at 0 °C.

    • The reaction mixture is then stirred at room temperature for 30 minutes.

    • The reaction is carefully quenched by the dropwise addition of ethyl acetate.

    • The resulting solution is filtered, and the organic layer is washed with water and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography.[3]

Caption: General workflow for the synthesis of 10-undecen-1-ol.

Step 2: Esterification of 10-Undecen-1-ol to this compound

The final step is the acetylation of 10-undecen-1-ol.

Experimental Protocol:

  • Materials: 10-Undecen-1-ol, Acetic anhydride (B1165640), Pyridine (as catalyst), Dichloromethane (DCM), 1M HCl, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 10-undecen-1-ol in DCM and add pyridine.

    • Add acetic anhydride dropwise to the mixture and stir.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and quench with 1M HCl.

    • Extract the product with DCM or diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Esterification_of_10_Undecen_1_ol undecen_1_ol 10-Undecen-1-ol reaction Esterification Reaction undecen_1_ol->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction pyridine Pyridine (catalyst) pyridine->reaction workup Work-up (Washing, Drying, Concentration) reaction->workup undecenyl_acetate This compound workup->undecenyl_acetate

Caption: Process flow for the esterification of 10-undecen-1-ol.

Industrial Applications

Fragrance and Flavor Industry

This compound is a well-established ingredient in the fragrance and flavor industry, valued for its fresh, clean, and rosy-fruity notes.[1][2] It is used in a variety of products, including perfumes, soaps, detergents, and cosmetics, to impart a pleasant scent.[2] In flavors, it can be used to add subtle rose notes, particularly in raspberry flavorings.[2]

Quantitative Usage Data:

ApplicationRecommended Usage LevelReference
Fragrance ConcentrateUp to 8.0%[2]
Flavoring AgentNo safety concern at current levels of intake[1]
Polymer Chemistry (Potential Application)

While direct studies on the polymerization of this compound are limited, its terminal double bond makes it a promising monomer for the synthesis of functional polymers. The related compound, 10-undecen-1-ol, has been successfully used in various polymerization techniques, suggesting similar potential for its acetate derivative.[4] Potential applications include the development of polymers with tailored properties for use as adhesives, coatings, and thermosets.[4]

Polymerization_Potential monomer This compound (Terminal Alkene) polymerization Polymerization Reactions (e.g., Free Radical, Metathesis) monomer->polymerization polymer Functional Polymer (Pendant Acetate Groups) polymerization->polymer applications Potential Applications polymer->applications adhesives Adhesives applications->adhesives coatings Coatings applications->coatings thermosets Thermosets applications->thermosets

Caption: Logical relationship of this compound in polymer synthesis.

Agriculture

This compound has been identified as a sex pheromone component for certain moth species.[5] This opens up its application in integrated pest management (IPM) strategies. Pheromone-based approaches are environmentally friendly alternatives to conventional pesticides and can be used for monitoring insect populations, mass trapping, or mating disruption.[6][7]

Quantitative Data on Pheromone Lure Stability:

A study on a related dodecenyl acetate showed that lures retained significant amounts of the active compound over extended periods in the field, indicating the potential for long-lasting efficacy of pheromone-based products.[8]

Initial DoseHalf-life in FieldReference
1 mg63.5 days[8]
3 mg64.7 days[8]
10 mg67.3 days[8]

The development of controlled-release formulations for pesticides is a key area of research to improve efficacy and reduce environmental impact.[9][10] While not specifically studied for this compound, its chemical properties could make it a candidate for encapsulation in various matrices for sustained release in agricultural settings.

Antimicrobial Applications (Potential Application)

Antimicrobial Activity of a Related Compound (Undecylenic Acid Derivative):

A study on 10-undecanhydroxamic acid, a derivative of undecanoic acid, demonstrated strong antimicrobial activity, suggesting that modifications to the carboxylic acid group can yield potent antimicrobial agents.[14]

Drug Delivery (Potential Application)

The use of polymers and nanoparticles in drug delivery systems is a rapidly growing field.[15][16][17] The potential for this compound to be polymerized into biocompatible materials could lead to its use in creating nanocarriers for targeted and controlled drug release. The ester linkage in this compound could also be designed for enzymatic or hydrolytic cleavage, facilitating drug release at a specific site. However, extensive research into the biocompatibility and cytotoxicity of this compound and its polymers would be required.[18]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] However, some sources indicate that it may be irritating to the skin.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[1]

Conclusion

This compound is a molecule with significant industrial value, primarily in the fragrance and flavor industry. Its straightforward synthesis from the renewable feedstock, castor oil, adds to its appeal.[3] While its applications in this sector are well-established, its potential in polymer chemistry, agriculture, and as an antimicrobial agent warrants further investigation. The presence of a terminal double bond provides a reactive handle for polymerization and surface modification, opening up possibilities for the development of novel materials. Future research should focus on quantifying the efficacy of this compound in these emerging applications and exploring its biocompatibility for potential use in drug delivery systems.

References

An In-depth Technical Guide to the Hydrophobic Properties of 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenyl acetate (B1210297) (CAS No. 112-19-6) is a long-chain fatty acid ester with a terminal double bond, making it a molecule of interest in various fields, including flavor and fragrance, polymer chemistry, and the synthesis of bioactive molecules. Its significant hydrophobic character plays a crucial role in its physical properties, solubility, and interactions with biological systems. This technical guide provides a comprehensive overview of the hydrophobic properties of 10-undecenyl acetate, supported by quantitative data, detailed experimental protocols for property determination, and visual diagrams to illustrate key concepts. The inherent hydrophobicity of this compound is primarily due to its long, nonpolar eleven-carbon chain.

Quantitative Hydrophobic Properties

The hydrophobicity of a compound can be quantified using several parameters, most notably the partition coefficient (logP) and water solubility. These values for this compound are summarized in the table below.

PropertyValueReference(s)
LogP (Octanol-Water) 4.5 - 4.98[1]
Water Solubility Estimated at 1.517 mg/L at 25°C
Solubility Profile Insoluble in water; Soluble in 80% alcohol and most organic solvents.[1]

Experimental Protocols for Determining Hydrophobic Properties

While specific experimental data for the determination of the hydrophobic properties of this compound are not extensively published, the following are detailed, generalized protocols applicable to long-chain esters for the determination of logP and water solubility.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity. A common and reliable method for its determination is the Shake Flask method followed by HPLC analysis .

Protocol:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the this compound stock solution to a known volume of the pre-saturated water phase in a glass vessel with a screw cap.

    • Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow for equilibrium to be reached.

    • Centrifuge the vessel to ensure complete phase separation.

  • Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Carefully sample an aliquot from both the n-octanol and the water phase.

    • Analyze the concentration of this compound in each phase using a calibrated RP-HPLC method.

      • Column: C18 stationary phase.

      • Mobile Phase: A mixture of acetonitrile (B52724) and water is suitable, with the gradient adjusted to achieve good separation and peak shape for this compound.

      • Detector: UV detector (wavelength to be determined based on the chromophore of this compound, likely in the low UV range) or a mass spectrometer for higher sensitivity and specificity.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:

    • P = [Concentration in Octanol] / [Concentration in Water]

    • LogP = log10(P)

Determination of Water Solubility

For hydrophobic compounds like this compound with very low water solubility, the slow-stirring method is recommended to avoid the formation of micro-emulsions that can lead to overestimated solubility values.

Protocol:

  • Apparatus Setup: Use a jacketed glass vessel to maintain a constant temperature (e.g., 25°C). A magnetic stirrer with a stir bar is used for gentle agitation.

  • Procedure:

    • Add a sufficient amount of this compound to deionized water in the vessel to create a visible excess of the ester.

    • Stir the mixture slowly and continuously for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The stirring speed should be low enough to avoid creating a vortex and dispersing the ester as fine droplets.

    • After the equilibration period, stop the stirring and allow the mixture to stand undisturbed for at least 24 hours to ensure complete phase separation.

  • Sampling and Analysis:

    • Carefully withdraw a sample from the aqueous phase using a syringe, ensuring no undissolved ester is collected. It is advisable to use a filter (e.g., a 0.22 µm PTFE syringe filter) to remove any suspended micro-droplets.

    • Analyze the concentration of this compound in the aqueous sample using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or a validated HPLC method as described above.

  • Calculation: The determined concentration of this compound in the aqueous phase represents its water solubility at the specified temperature.

Surface Tension

Generalized Protocol for Surface Tension Measurement

The pendant drop method is a common technique for measuring the surface tension of liquids.

Protocol:

  • Instrument: A goniometer/tensiometer equipped with a camera and software for drop shape analysis.

  • Procedure:

    • A small droplet of this compound is formed at the tip of a needle.

    • The camera captures the profile of the pendant drop.

    • The software analyzes the shape of the drop, which is determined by the balance between surface tension and gravity.

    • From the drop shape, the surface tension is calculated using the Young-Laplace equation.

    • Measurements should be performed at a controlled temperature.

Visualizations

Relationship between Structure and Hydrophobicity

The chemical structure of this compound dictates its hydrophobic character. The long hydrocarbon tail is nonpolar and repels water, while the ester group provides a small degree of polarity.

G cluster_0 This compound Structure cluster_1 Hydrophobic Properties CH3-C(=O)O- Acetate Group (Polar Head) High LogP High LogP Low Water Solubility Low Water Solubility - (CH2)8-CH=CH2 Undecenyl Chain (Nonpolar Tail) - (CH2)8-CH=CH2->High LogP Dominant Contributor - (CH2)8-CH=CH2->Low Water Solubility Soluble in Organic Solvents Soluble in Organic Solvents - (CH2)8-CH=CH2->Soluble in Organic Solvents

Caption: Molecular structure's influence on hydrophobicity.

Experimental Workflow for Hydrophobicity Determination

The following diagram outlines the general workflow for the experimental determination of the key hydrophobic parameters of this compound.

G cluster_0 LogP Determination (Shake Flask) cluster_1 Water Solubility (Slow-Stir) cluster_2 Surface Tension (Pendant Drop) p1 Prepare Saturated Octanol & Water p2 Dissolve this compound in Octanol p1->p2 p3 Mix with Water & Shake p2->p3 p4 Separate Phases p3->p4 p5 Analyze Concentration (HPLC) p4->p5 p6 Calculate LogP p5->p6 s1 Add Excess Ester to Water s2 Slow Stir (24-72h) s1->s2 s3 Equilibrate & Settle s2->s3 s4 Sample Aqueous Phase s3->s4 s5 Analyze Concentration (GC-MS/HPLC) s4->s5 s6 Determine Solubility s5->s6 st1 Form Pendant Drop st2 Capture Drop Image st1->st2 st3 Analyze Drop Shape st2->st3 st4 Calculate Surface Tension st3->st4

Caption: Workflow for hydrophobicity parameter determination.

Conclusion

This compound is a markedly hydrophobic molecule, a characteristic primarily driven by its long alkyl chain. This property is quantitatively described by its high logP value and low water solubility. Understanding these hydrophobic properties is essential for its application in various scientific and industrial contexts, particularly in formulations and for predicting its environmental fate and biological interactions. The provided experimental protocols offer a robust framework for the precise determination of these key physicochemical parameters.

References

Methodological & Application

Application Notes and Protocols: Polymerization of 10-Undecenyl Acetate as a Functional Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and functionalization of poly(10-Undecenyl acetate), a versatile comb-like polymer with significant potential in biomedical applications, particularly in the field of drug delivery.[1][2] The long aliphatic side chain terminating in an acetate (B1210297) group offers a unique combination of hydrophobicity and the potential for post-polymerization modification.

Introduction

This compound is a functional monomer that can be polymerized to yield a comb-like polymer structure. The presence of the acetate group on each repeating unit provides a handle for further chemical modification, such as hydrolysis to the corresponding alcohol, enabling the tuning of the polymer's physical and chemical properties. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are well-suited for the synthesis of well-defined poly(this compound) with controlled molecular weights and narrow molecular weight distributions.[3][4]

The resulting polymer, poly(this compound), and its derivatives are of interest for applications in drug delivery, where the polymer can form nanoparticles or micelles to encapsulate therapeutic agents.[1][5] The tunable properties of these polymers can influence drug loading, release kinetics, and biocompatibility.

Polymerization of this compound via RAFT

RAFT polymerization is a versatile method for synthesizing polymers with controlled architectures.[3][4] The following protocol is an adapted method for the polymerization of this compound, based on established procedures for vinyl acetate.[6]

Materials
  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum line/Schlenk line

Experimental Protocol: RAFT Polymerization
  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 25.2 mmol), DDMAT (e.g., 91.7 mg, 0.252 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 8.3 mg, 0.050 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 10 mL) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours).

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Characterization

The resulting poly(this compound) should be characterized to determine its molecular weight, polydispersity, and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).[7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.[7][9][10]

Expected Quantitative Data

The following table presents representative data for the RAFT polymerization of vinyl acetate, which can be used as a reference for the expected outcomes for this compound.

Target DP[Monomer]:[RAFT]:[Initiator]Time (h)Conversion (%)Mn (GPC, g/mol )PDI
5050:1:0.212858,5001.15
100100:1:0.2189018,0001.18
200200:1:0.2249235,0001.25

DP = Degree of Polymerization

Post-Polymerization Modification: Hydrolysis to Poly(10-undecen-1-ol)

The acetate side chains of poly(this compound) can be hydrolyzed to yield the corresponding alcohol, poly(10-undecen-1-ol). This modification significantly alters the polymer's polarity and opens up further functionalization possibilities.

Materials
  • Poly(this compound)

  • Methanol

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl) (for neutralization)

  • Dialysis tubing (MWCO suitable for the polymer)

Experimental Protocol: Hydrolysis
  • Dissolution: Dissolve poly(this compound) (e.g., 2.0 g) in methanol (e.g., 40 mL) in a round-bottom flask.

  • Base Addition: Add a solution of NaOH in methanol (e.g., 1 M solution, 1.5 equivalents per acetate group) to the polymer solution.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 12-24 hours.

  • Neutralization: Neutralize the reaction mixture by the dropwise addition of dilute HCl until the pH is neutral.

  • Purification: Transfer the solution to a dialysis tube and dialyze against deionized water for 48 hours, with frequent water changes, to remove salts and other small molecules.

  • Isolation: Lyophilize the dialyzed solution to obtain the purified poly(10-undecen-1-ol).

Application in Drug Delivery

Comb-like polymers with hydrophobic backbones and functionalizable side chains are excellent candidates for drug delivery systems.[1][2][5] Poly(this compound) and its hydrolyzed analogue can self-assemble into nanoparticles or micelles in aqueous environments, encapsulating hydrophobic drugs for targeted delivery.[12]

Conceptual Workflow for Drug-Loaded Nanoparticle Formulation

The following diagram illustrates a typical workflow for the formulation and characterization of drug-loaded nanoparticles using poly(this compound).

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis & Modification cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_application In Vitro/In Vivo Studies Monomer This compound RAFT RAFT Polymerization Monomer->RAFT Polymer Poly(this compound) RAFT->Polymer Hydrolysis Hydrolysis Polymer->Hydrolysis SelfAssembly Self-Assembly (e.g., nanoprecipitation) Polymer->SelfAssembly FunctionalPolymer Poly(10-undecen-1-ol) Hydrolysis->FunctionalPolymer Drug Hydrophobic Drug Drug->SelfAssembly DrugLoadedNP Drug-Loaded Nanoparticles SelfAssembly->DrugLoadedNP Size Size & Zeta Potential (DLS) DrugLoadedNP->Size Morphology Morphology (TEM/SEM) DrugLoadedNP->Morphology DrugLoading Drug Loading & Encapsulation Efficiency DrugLoadedNP->DrugLoading Release Drug Release Studies DrugLoadedNP->Release Cytotoxicity Cytotoxicity Assays DrugLoadedNP->Cytotoxicity CellularUptake Cellular Uptake DrugLoadedNP->CellularUptake RAFT_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Monomer Monomer (this compound) Polymerization Controlled Radical Polymerization Monomer->Polymerization RAFT_Agent RAFT Agent (e.g., DDMAT) RAFT_Agent->Polymerization Mn Molecular Weight (Mn) RAFT_Agent->Mn [M]/[RAFT] ratio controls Mn PDI Polydispersity (PDI) RAFT_Agent->PDI Choice of RAFT agent affects PDI Initiator Initiator (e.g., AIBN) Initiator->Polymerization Initiator->PDI [RAFT]/[I] ratio affects control Conditions Reaction Conditions (Temp, Time, Solvent) Conditions->Polymerization Conditions->Mn Affects conversion & Mn Polymerization->Mn Polymerization->PDI Architecture Polymer Architecture Polymerization->Architecture

References

Application Notes and Protocols for the Copolymerization of 10-Undecenyl Acetate with Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the copolymerization of 10-undecenyl acetate (B1210297) with ethylene (B1197577), yielding a functionalized polyolefin, poly(ethylene-co-10-undecenyl acetate). This copolymer is of significant interest for biomedical applications, particularly in the field of drug delivery, owing to its tunable properties and the presence of functional acetate side chains. These side chains can be further modified or can influence the polymer's polarity and drug compatibility. The protocols described herein are based on high-pressure free-radical polymerization, a robust and scalable method for the synthesis of such copolymers. Representative data on copolymer characterization and its application in creating drug-loaded matrices are also presented.

Introduction

The incorporation of functional monomers into a polyolefin backbone is a key strategy for developing advanced materials with tailored properties. The copolymerization of ethylene with polar vinyl monomers, such as 10-undecenyl acetate, results in polymers that combine the excellent mechanical properties and chemical stability of polyethylene (B3416737) with the functionality of the acetate group. This functionality can enhance adhesion, printability, and compatibility with other materials, and is particularly valuable in biomedical applications.[1]

Poly(ethylene-co-vinyl acetate) (EVA) is a well-known copolymer with a wide range of applications, including in drug delivery systems.[2] The longer alkyl spacer of this compound compared to vinyl acetate can impart different physical properties to the resulting copolymer, such as increased flexibility and a lower glass transition temperature, which can be advantageous for specific drug delivery formulations. This application note details the synthesis and characterization of poly(ethylene-co-10-undecenyl acetate) and provides a protocol for its evaluation in a controlled drug release context.

Experimental Protocols

High-Pressure Free-Radical Copolymerization of Ethylene and this compound

This protocol describes a high-pressure, free-radical copolymerization process conducted in a tubular reactor. High-pressure conditions are typically required for the free-radical polymerization of ethylene.[3]

Materials:

  • Ethylene (polymerization grade)

  • This compound (≥98% purity)

  • Toluene (B28343) (anhydrous)

  • Initiator: tert-Butyl peroxypivalate solution in isododecane

  • Chain transfer agent (optional, for molecular weight control): Propionaldehyde

  • Nitrogen (high purity)

Equipment:

  • High-pressure tubular reactor (e.g., 1-liter capacity, capable of withstanding >1500 bar)

  • High-pressure syringe pumps for monomer and initiator feeding

  • Temperature and pressure controllers

  • Product collection vessel

  • Vacuum oven

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned and dried. The system is then purged with high-purity nitrogen to remove any oxygen and moisture.

  • Monomer and Initiator Preparation: A solution of this compound in toluene is prepared. The initiator solution is prepared separately. All solutions should be deoxygenated by bubbling with nitrogen.

  • Polymerization:

    • The reactor is pressurized with ethylene to the desired operating pressure (e.g., 1500-2500 bar).

    • The reactor is heated to the target temperature (e.g., 180-250 °C).

    • The this compound solution and the initiator solution are continuously fed into the reactor at controlled rates using high-pressure pumps. The feed ratio of ethylene to this compound will determine the copolymer composition.

    • The reaction mixture flows through the tubular reactor, and the polymerization is allowed to proceed.

    • The product stream, containing the copolymer and unreacted monomers, exits the reactor and is passed through a pressure let-down valve into a collection vessel.

  • Product Recovery and Purification:

    • The unreacted ethylene is vented.

    • The copolymer is precipitated by adding a non-solvent such as methanol.

    • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization of Poly(ethylene-co-10-undecenyl acetate)

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the copolymer composition (mol% incorporation of this compound).

  • Method: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. The copolymer sample is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene-d₄ or CDCl₃ at elevated temperature).

  • Analysis: In the ¹H NMR spectrum, the integral of the protons on the acetate methyl group and the methylene (B1212753) protons of the polyethylene backbone are used to calculate the comonomer incorporation.[4]

2.2.2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Method: GPC analysis is performed using a high-temperature GPC system equipped with a refractive index (RI) detector. The analysis is typically run at 140-150 °C with 1,2,4-trichlorobenzene (B33124) as the mobile phase. Polystyrene standards are used for calibration.[5]

2.2.3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties, including the melting temperature (Tm) and glass transition temperature (Tg).

  • Method: A sample of the copolymer is heated and cooled under a nitrogen atmosphere in a DSC instrument. A typical temperature program would be: heat from -80 °C to 150 °C at 10 °C/min, hold for 5 min, cool to -80 °C at 10 °C/min, and then reheat to 150 °C at 10 °C/min. The Tm and Tg are determined from the second heating scan.[6]

Preparation and In Vitro Drug Release from a Copolymer Matrix

This protocol describes the preparation of a drug-loaded polymer matrix and the subsequent in vitro evaluation of drug release.

Materials:

  • Poly(ethylene-co-10-undecenyl acetate)

  • Model drug (e.g., ibuprofen, a hydrophobic drug)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Glass petri dish

  • Magnetic stirrer

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Drug-Loaded Film:

    • A 10% (w/v) solution of the copolymer in DCM is prepared.

    • The model drug is dissolved in this solution at a desired concentration (e.g., 5% w/w relative to the polymer).

    • The solution is poured into a glass petri dish and the solvent is allowed to evaporate slowly in a fume hood, followed by drying under vacuum to remove residual solvent. This results in a drug-loaded polymer film.[2]

  • In Vitro Drug Release Study:

    • A known weight and size of the drug-loaded film is placed in a vial containing a known volume of PBS (pH 7.4).

    • The vial is placed in a shaking incubator at 37 °C.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh PBS to maintain sink conditions.

    • The concentration of the released drug in the aliquots is determined using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • The cumulative percentage of drug released is plotted against time.[7][8]

Representative Data

The following tables present representative data for poly(ethylene-co-10-undecenyl acetate) copolymers synthesized under varying conditions. This data is based on typical results observed for similar ethylene copolymers.

Table 1: Copolymerization Conditions and Results

Sample IDEthylene Pressure (bar)This compound in Feed (mol%)Polymerization Temperature (°C)Monomer Conversion (%)This compound in Copolymer (mol%)
PEUA-120005220184.5
PEUA-2200010220158.9
PEUA-32000152201213.2

Table 2: Molecular Weight and Thermal Properties of Copolymers

Sample IDMn ( kg/mol )Mw ( kg/mol )PDI (Mw/Mn)Tm (°C)Tg (°C)
PEUA-145952.1105-30
PEUA-242902.198-35
PEUA-338822.290-40

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from copolymer synthesis to the evaluation of its drug release properties.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_application Drug Delivery Application monomers Ethylene + This compound reactor High-Pressure Tubular Reactor monomers->reactor initiator Initiator Solution initiator->reactor collection Product Collection & Monomer Venting reactor->collection purification Precipitation, Filtration & Drying collection->purification copolymer Poly(ethylene-co-10-undecenyl acetate) purification->copolymer nmr NMR (Composition) copolymer->nmr gpc GPC (Molecular Weight) copolymer->gpc dsc DSC (Thermal Properties) copolymer->dsc drug_loading Drug Loading into Copolymer Matrix copolymer->drug_loading film_casting Solvent Casting of Drug-Loaded Film drug_loading->film_casting release_study In Vitro Drug Release Study film_casting->release_study analysis UV-Vis Analysis of Released Drug release_study->analysis

Fig. 1: Experimental workflow from copolymer synthesis to drug release analysis.

Applications in Drug Development

Functionalized polyolefins like poly(ethylene-co-10-undecenyl acetate) are promising materials for drug delivery applications. The incorporation of the polar acetate group into the non-polar polyethylene backbone allows for the modulation of the copolymer's hydrophilicity, which in turn can control the release kinetics of encapsulated drugs.

  • Controlled Release Matrices: The copolymer can be used to fabricate matrix-type drug delivery systems, where the drug is dispersed within the polymer. The release of the drug is primarily governed by diffusion through the polymer matrix. The release rate can be tuned by altering the copolymer composition; a higher content of this compound generally leads to a less crystalline and more permeable matrix, facilitating faster drug release.[2]

  • Reservoir Systems: The copolymer can also be used as a rate-controlling membrane in reservoir-type drug delivery devices. In such systems, a core containing the drug is encapsulated by the copolymer membrane. The drug release rate is controlled by its diffusion across this membrane.

  • Bio-adhesives and Coatings: The presence of the acetate groups can enhance the adhesive properties of the polymer, making it suitable for bio-adhesive drug delivery systems that adhere to mucosal surfaces for prolonged drug delivery.

  • Further Functionalization: The acetate groups can be hydrolyzed to hydroxyl groups, providing sites for further chemical modification, such as the attachment of targeting ligands or other functional molecules to create more sophisticated drug delivery platforms.

The biocompatibility of polyethylene and its copolymers is generally good, making them suitable for consideration in various implantable and transmucosal drug delivery systems.[1] However, as with any new material for biomedical use, thorough biocompatibility and toxicity studies are essential.

References

Application Notes and Protocols for the Synthesis of Poly(ethylene-co-10-undecenyl acetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of poly(ethylene-co-10-undecenyl acetate), a functionalized polyolefin with significant potential in the field of drug delivery. The incorporation of the polar 10-undecenyl acetate (B1210297) monomer into the polyethylene (B3416737) backbone imparts functionality that can be leveraged for drug conjugation, modification of nanoparticle surfaces, and enhancement of biocompatibility. This protocol describes a method for the copolymerization of ethylene (B1197577) and 10-undecenyl acetate utilizing a metallocene catalyst system, which offers excellent control over polymer microstructure and comonomer incorporation.

Introduction

Polyolefins, such as polyethylene, are widely utilized in biomedical applications due to their excellent biocompatibility, chemical resistance, and mechanical properties.[1][2] However, their inherent lack of functionality limits their application in advanced drug delivery systems that require conjugation with therapeutic agents or targeting moieties. The synthesis of copolymers incorporating functional monomers is a key strategy to overcome this limitation. Poly(ethylene-co-10-undecenyl acetate) is a versatile platform wherein the acetate group can be hydrolyzed to a hydroxyl group, providing a reactive site for further chemical modification. This functionality makes it an attractive material for creating drug-polymer conjugates, functionalized nanoparticles, and biocompatible coatings.[3]

The synthesis of such copolymers is typically achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts.[4] Metallocene catalysts, in particular, are single-site catalysts that allow for the production of polymers with narrow molecular weight distributions and uniform comonomer incorporation, which are critical parameters for drug delivery applications.[4] This document outlines a detailed protocol for the synthesis of poly(ethylene-co-10-undecenyl acetate) using a zirconocene-based catalyst system.

Experimental Protocols

Materials
  • Catalyst: Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

  • Cocatalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene (B28343)

  • Monomers:

    • Ethylene (polymerization grade)

    • This compound (≥98%)

  • Solvent: Toluene (anhydrous)

  • Quenching Solution: Ethanol with 5% HCl

  • Precipitation Solvent: Methanol

  • Gases: Nitrogen (high purity), Argon (high purity)

Equipment
  • High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, and gas inlets/outlets.

  • Schlenk line and glassware for inert atmosphere techniques.

  • Syringes and cannulas for liquid transfer under inert atmosphere.

  • Filtration apparatus.

  • Vacuum oven.

Synthesis of Poly(ethylene-co-10-undecenyl acetate)

Note: This protocol is adapted from procedures for the copolymerization of ethylene with similar functionalized α-olefins. All manipulations involving the catalyst and cocatalyst must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried in an oven at 120 °C overnight, and then purged with high-purity nitrogen for at least 1 hour to remove any residual air and moisture.

  • Solvent and Monomer Addition:

    • Anhydrous toluene is introduced into the reactor via cannula transfer under a positive pressure of nitrogen.

    • The desired amount of this compound is then injected into the reactor using a syringe.

    • The reactor is heated to the desired polymerization temperature (e.g., 80 °C) with stirring.

  • Catalyst Activation and Injection:

    • In a separate Schlenk flask inside a glovebox, the calculated amount of Cp₂ZrCl₂ is dissolved in a small amount of anhydrous toluene.

    • The MAO solution is slowly added to the Cp₂ZrCl₂ solution with stirring. The mixture is allowed to react for 30 minutes to form the active catalyst.

    • The activated catalyst solution is then transferred to a catalyst injection tube connected to the reactor.

  • Polymerization:

    • The reactor is pressurized with ethylene to the desired pressure (e.g., 10 bar). The ethylene pressure is maintained throughout the polymerization.

    • The catalyst solution is injected into the reactor to initiate the polymerization.

    • The polymerization is allowed to proceed for the desired reaction time (e.g., 1 hour), with continuous stirring and temperature control.

  • Termination and Product Isolation:

    • The polymerization is terminated by venting the ethylene and injecting the quenching solution (ethanol with 5% HCl) into the reactor.

    • The reactor is cooled to room temperature, and the polymer slurry is collected.

    • The polymer is precipitated by pouring the slurry into an excess of methanol.

    • The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of poly(ethylene-co-10-undecenyl acetate) under varying reaction conditions.

Table 1: Polymerization Conditions and Results

EntryEthylene Pressure (bar)This compound (mmol)Al/Zr Molar RatioPolymerization Time (h)Yield (g)Activity (kg pol / (mol Zr * h))
1105100015.21040
21010100014.8960
3205100019.51900
4105150016.11220

Table 2: Polymer Characterization Data

EntryComonomer Incorporation (mol%)¹Mₙ ( kg/mol )²Mₙ/Mₙ²Tₘ (°C)³
11.5852.2125
22.8722.4118
31.3982.1127
41.6902.3124

¹ Determined by ¹H NMR spectroscopy. ² Determined by Gel Permeation Chromatography (GPC) in 1,2,4-trichlorobenzene (B33124) at 140 °C. ³ Determined by Differential Scanning Calorimetry (DSC).

Visualization of Experimental Workflow

SynthesisWorkflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_workup Work-up Clean Clean & Dry Reactor Purge Purge with N₂ Clean->Purge Add_Solvent Add Toluene Purge->Add_Solvent Add_Comonomer Add this compound Add_Solvent->Add_Comonomer Heat Heat to 80°C Add_Comonomer->Heat Pressurize Pressurize with Ethylene Heat->Pressurize Dissolve_Zr Dissolve Cp₂ZrCl₂ Add_MAO Add MAO Solution Dissolve_Zr->Add_MAO Activate Activate for 30 min Add_MAO->Activate Inject_Cat Inject Catalyst Activate->Inject_Cat Pressurize->Inject_Cat Polymerize Polymerize for 1h Inject_Cat->Polymerize Quench Quench with EtOH/HCl Polymerize->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter_Wash Filter & Wash Precipitate->Filter_Wash Dry Dry in Vacuum Oven Filter_Wash->Dry Final_Product Final_Product Dry->Final_Product Poly(ethylene-co-10-undecenyl acetate) LogicalRelationship cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_application Application Monomers Ethylene + This compound Polymerization Coordination Polymerization Monomers->Polymerization Catalyst Metallocene Catalyst (e.g., Cp₂ZrCl₂/MAO) Catalyst->Polymerization Copolymer Poly(ethylene-co- This compound) Polymerization->Copolymer Hydrolysis Hydrolysis of Acetate Groups Copolymer->Hydrolysis Functional_Polymer Poly(ethylene-co- 10-undecen-1-ol) Hydrolysis->Functional_Polymer Conjugation Conjugation Chemistry Functional_Polymer->Conjugation Functionalized_Copolymer Drug/Ligand Conjugated Copolymer Conjugation->Functionalized_Copolymer Nanoparticles Nanoparticle Formulation Functionalized_Copolymer->Nanoparticles Coatings Biocompatible Coatings Functionalized_Copolymer->Coatings Targeted_Delivery Targeted Drug Delivery Nanoparticles->Targeted_Delivery Coatings->Targeted_Delivery

References

Application Notes and Protocols: Surface Modification of Polymers with 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of polymers is a critical step in the development of advanced materials for a wide range of applications, including biomedical devices, drug delivery systems, and functional coatings. By altering the surface chemistry of a polymer, it is possible to introduce new functionalities, improve biocompatibility, and control interactions with the surrounding environment. 10-Undecenyl acetate (B1210297) is a versatile bifunctional molecule that offers a unique opportunity for polymer surface modification. Its terminal alkene group allows for covalent attachment to polymer backbones through various grafting techniques, while the acetate ester functionality can be subsequently hydrolyzed to yield a hydroxyl group, providing a reactive site for further conjugation of biomolecules, drugs, or other functional moieties.

This document provides detailed application notes and experimental protocols for the surface modification of polymers using 10-undecenyl acetate. It is intended for researchers and scientists in academia and industry, particularly those involved in materials science, polymer chemistry, and drug development.

Applications in Drug Development and Biomedical Fields

The introduction of ester groups onto a polymer surface via this compound grafting can serve several purposes in drug development:

  • Controlled Drug Release: The ester linkage can be designed to be hydrolytically or enzymatically cleavable, allowing for the controlled release of tethered drug molecules under specific physiological conditions.

  • Improved Biocompatibility: Surface modification can be used to create a more hydrophilic and biocompatible interface, reducing non-specific protein adsorption and improving the in-vivo performance of medical devices.

  • Targeted Drug Delivery: The terminal hydroxyl group, exposed after deacetylation, can be used as a handle to attach targeting ligands (e.g., antibodies, peptides) for cell-specific drug delivery. Polymeric micelles and dendrimers with functionalized surfaces are being explored for their ability to increase the solubility and stability of hydrophobic anticancer drugs, enabling better tumor penetration.[1]

  • Antimicrobial Surfaces: The modified polymer surface can be further functionalized with antimicrobial agents to prevent biofilm formation on medical implants and devices.

Reaction Mechanism: Free Radical Grafting

One of the most common methods for grafting vinyl monomers onto polymer surfaces is through free-radical polymerization. This process can be initiated by chemical initiators, radiation, or plasma treatment. The general mechanism for the free-radical grafting of this compound onto a polymer substrate (e.g., polyethylene) is as follows:

  • Initiation: A free radical initiator (e.g., benzoyl peroxide) is decomposed by heat or UV light to generate primary free radicals.

  • Hydrogen Abstraction: The primary radical abstracts a hydrogen atom from the polymer backbone, creating a macroradical.

  • Grafting: The polymer macroradical attacks the double bond of the this compound monomer, initiating the growth of a grafted chain.

  • Propagation: Additional monomer units can add to the growing grafted chain.

  • Termination: The polymerization is terminated by the combination of two radicals or by disproportionation.

ReactionMechanism cluster_initiation Initiation cluster_grafting Grafting cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Heat/UV P_H Polymer (P-H) P_rad Polymer Radical (P•) P_H->P_rad R• M This compound (M) P_M_rad Grafted Chain Radical (P-M•) M->P_M_rad P• P_Mn_rad P-(M)n-M• P_M_rad->P_Mn_rad + n(M) P_M_M_P Grafted Polymer P_Mn_rad->P_M_M_P Radical Combination

Caption: Free radical grafting mechanism of this compound.

Experimental Protocols

Protocol 1: Free Radical Grafting of this compound onto Polyethylene (B3416737) Film

This protocol describes a method for grafting this compound onto a low-density polyethylene (LDPE) film using a chemical initiator.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer

  • Schlenk line or nitrogen inlet

  • Glassware for washing and filtration

Procedure:

  • Substrate Preparation: Cut the LDPE film into desired dimensions (e.g., 2 cm x 2 cm). Clean the films by sonicating in acetone for 15 minutes, followed by rinsing with methanol and drying under vacuum.

  • Reaction Setup: Place the cleaned LDPE films, a magnetic stir bar, and toluene into the three-neck flask.

  • Degassing: Purge the flask with nitrogen gas for 30 minutes to remove oxygen, which can inhibit the radical polymerization.

  • Reagent Addition: While maintaining the nitrogen atmosphere, add this compound and benzoyl peroxide to the flask. A typical concentration would be 10% (v/v) of this compound and 1% (w/v) of BPO relative to the monomer.

  • Reaction: Heat the reaction mixture to 80-90°C with constant stirring. Allow the reaction to proceed for 4-6 hours.

  • Washing: After the reaction, cool the flask to room temperature. Remove the polymer films and wash them thoroughly with toluene to remove any unreacted monomer and homopolymer. Follow this with a wash in methanol to remove residual toluene.

  • Drying: Dry the grafted films in a vacuum oven at 40°C overnight.

  • Characterization: Characterize the modified films using techniques such as Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), X-ray Photoelectron Spectroscopy (XPS), and contact angle measurements to confirm the grafting.

Protocol1_Workflow A 1. Prepare and Clean Polyethylene Film B 2. Set up Reaction Flask with Film and Toluene A->B C 3. Degas with Nitrogen B->C D 4. Add this compound and Benzoyl Peroxide C->D E 5. Heat and Stir (80-90°C, 4-6h) D->E F 6. Cool and Wash Films (Toluene, then Methanol) E->F G 7. Dry under Vacuum F->G H 8. Characterize Modified Film G->H

Caption: Workflow for free radical grafting of this compound.

Protocol 2: Photografting of this compound onto a Polymer Surface

This protocol outlines a method for photografting, which uses UV light to initiate the polymerization, offering better spatial control over the modification.

Materials:

  • Polymer substrate (e.g., polypropylene, polystyrene)

  • This compound

  • Benzophenone (B1666685) (photoinitiator)

  • Acetone (solvent)

  • Methanol (for washing)

  • Nitrogen gas

Equipment:

  • UV lamp (e.g., medium-pressure mercury lamp, λ ≈ 365 nm)

  • Quartz reaction vessel or petri dish

  • Magnetic stirrer

  • Nitrogen-purged glovebox or reaction chamber

Procedure:

  • Substrate Preparation: Clean the polymer substrate as described in Protocol 1.

  • Solution Preparation: Prepare a solution of this compound and benzophenone in acetone. Typical concentrations are 10-20% (v/v) for the monomer and 1-2% (w/v) for the photoinitiator relative to the monomer.

  • Application: Coat the polymer substrate with the solution. This can be done by dip-coating, spin-coating, or simply dropping the solution onto the surface.

  • Photoreaction: Place the coated substrate in a nitrogen-purged chamber to prevent oxygen inhibition. Irradiate the surface with the UV lamp for a specified time (e.g., 15-60 minutes). The distance from the lamp to the substrate should be optimized to control the light intensity.

  • Washing and Drying: After irradiation, wash the substrate thoroughly with acetone to remove unreacted components and homopolymer, followed by a methanol rinse. Dry the modified substrate under vacuum.

  • Characterization: Analyze the surface using ATR-FTIR, XPS, and contact angle goniometry.

Characterization of Modified Surfaces

Successful surface modification can be confirmed and quantified using a variety of surface-sensitive analytical techniques.

  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): This technique is used to identify the functional groups present on the polymer surface. The appearance of a characteristic ester carbonyl peak (C=O) at approximately 1740 cm⁻¹ and a C-O stretching peak around 1240 cm⁻¹ would indicate the successful grafting of this compound.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface.[2][3] An increase in the oxygen and a change in the C1s high-resolution spectrum, with the appearance of new components corresponding to C-O and O-C=O environments, would confirm the presence of the grafted ester.[4]

  • Contact Angle Goniometry: This method measures the wettability of the surface. Grafting of the relatively nonpolar this compound is expected to initially decrease the surface energy and increase the water contact angle of a polar polymer. Subsequent hydrolysis of the acetate to a hydroxyl group would lead to a more hydrophilic surface and a decrease in the water contact angle.

Data Presentation

The following tables summarize expected quantitative data based on analogous vinyl ester grafting studies. These values should be considered as representative, and actual results will depend on the specific polymer substrate and reaction conditions.

Table 1: Expected Changes in Surface Elemental Composition (XPS)

Polymer SubstrateTreatmentC (%)O (%)N (%)Other (%)
Polyethylene (PE)Untreated99.9<0.1--
PEThis compound Grafted~90~10--
Poly(methyl methacrylate) (PMMA)Untreated~71~29--
PMMAThis compound GraftedIncreased C/O ratio

Table 2: Expected Changes in Water Contact Angle and Surface Free Energy

Polymer SubstrateTreatmentWater Contact Angle (°)Surface Free Energy (mN/m)
Polypropylene (PP)Untreated10230
PPThis compound Grafted90-9535-40
PP-g-Undecenyl Alcohol(After Hydrolysis)70-8045-50

Signaling Pathways and Logical Relationships

The modification of a polymer surface with this compound and its subsequent functionalization for drug delivery can be represented as a logical workflow.

DrugDeliveryWorkflow cluster_modification Surface Modification cluster_activation Surface Activation cluster_conjugation Bioconjugation A Polymer Substrate B Grafting with This compound A->B C Ester-Functionalized Polymer Surface B->C D Hydrolysis (Deacetylation) C->D E Hydroxyl-Functionalized Polymer Surface D->E G Conjugation Reaction E->G F Drug Molecule / Targeting Ligand F->G H Drug-Conjugated Polymer Surface G->H

Caption: Workflow for creating a drug-conjugated polymer surface.

Conclusion

The surface modification of polymers with this compound provides a versatile platform for creating functional materials with tailored properties for applications in drug development and beyond. The protocols and characterization methods outlined in this document offer a starting point for researchers to explore this promising area. The ability to introduce a reactive handle for further bioconjugation opens up numerous possibilities for the development of advanced drug delivery systems, biocompatible coatings, and other innovative biomedical technologies.

References

Application Notes and Protocols for Creating Hydrophobic Coatings using 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the fabrication and characterization of hydrophobic coatings using 10-Undecenyl acetate (B1210297). The terminal alkene group of 10-Undecenyl acetate allows for its covalent attachment to various substrates through techniques such as hydrosilylation on silicon-based materials and thiol-ene click chemistry on gold or functionalized surfaces. The resulting self-assembled monolayers (SAMs) present a surface terminated with acetate-protected alkyl chains, rendering it hydrophobic. Such coatings are of significant interest in biomedical applications, including the prevention of biofouling, control of protein adsorption, and the development of drug delivery systems.[1][2][3] This document outlines the necessary materials, equipment, and step-by-step procedures for surface preparation, monolayer formation, and comprehensive characterization of the hydrophobic coatings.

Data Presentation

The following tables summarize representative quantitative data for hydrophobic coatings. Note that the data presented here are illustrative and based on coatings derived from similar long-chain alkyl molecules due to the limited availability of specific data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H24O2[4]
Molecular Weight212.33 g/mol [4]
Boiling Point269.00 to 271.00 °C @ 760.00 mm Hg[4]
Density0.876-0.880 g/cm³[4]
Refractive Index1.438-1.442[4]
SolubilitySoluble in most organic solvents[4]

Table 2: Illustrative Contact Angle Measurements for Hydrophobic SAMs

SubstrateCoating MethodStatic Contact Angle (θ)Advancing Contact Angle (θA)Receding Contact Angle (θR)Contact Angle Hysteresis (θA - θR)
Si/SiO2Hydrosilylation~105°~110°~95°~15°
AuThiol-ene Chemistry~108°~112°~100°~12°

Data are representative values for long-chain alkyl-based SAMs and should be considered as expected outcomes for this compound coatings.

Table 3: Illustrative Surface Characterization Data for Hydrophobic SAMs

Characterization TechniqueParameterIllustrative Value
X-ray Photoelectron Spectroscopy (XPS)C 1s Binding Energy285.0 eV (C-C/C-H), 286.5 eV (C-O), 289.0 eV (O-C=O)
O 1s Binding Energy532.5 eV (C=O), 533.5 eV (C-O)
Si 2p Binding Energy (for Si substrate)99.3 eV (Si-Si), 103.3 eV (SiO2)
Atomic Force Microscopy (AFM)Surface Roughness (Rq)< 0.5 nm
Monolayer Thickness~1.5 - 2.0 nm

These values are typical for well-ordered, long-chain alkyl SAMs on smooth substrates.

Experimental Protocols

Protocol 1: Fabrication of Hydrophobic Coatings on Silicon Substrates via Hydrosilylation

This protocol describes the formation of a this compound self-assembled monolayer on a silicon wafer with a native oxide layer. The process involves the generation of a hydrogen-terminated silicon surface followed by a thermally induced hydrosilylation reaction.

Materials:

  • Silicon wafers (e.g., n-type Si(111))

  • This compound (≥98% purity)

  • Anhydrous toluene (B28343)

  • Hydrofluoric acid (HF), 49%

  • Ammonium fluoride (B91410) (NH4F) solution, 40%

  • Sulfuric acid (H2SO4), 98%

  • Hydrogen peroxide (H2O2), 30%

  • Ethanol (B145695) (200 proof)

  • Milli-Q water

  • Nitrogen gas (high purity)

Equipment:

  • Piranha solution bath (use with extreme caution in a fume hood)

  • Teflon beakers

  • Spin coater

  • Schlenk flask and line

  • Vacuum oven or tube furnace

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse silicon wafers in piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 15 minutes to remove organic contaminants. Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment (PPE).

    • Rinse the wafers thoroughly with Milli-Q water and dry under a stream of nitrogen.

  • Hydrogen Termination of Silicon Surface:

    • Immerse the cleaned wafers in a 40% NH4F solution for 15 minutes to etch the native oxide and create a hydrogen-terminated surface.

    • Rinse with Milli-Q water and dry completely with nitrogen gas. The surface should be visibly hydrophobic at this stage.

  • Hydrosilylation Reaction:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene in a Schlenk flask.

    • Place the hydrogen-terminated silicon wafer in the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture at 110-120 °C for 2-4 hours.

    • Allow the solution to cool to room temperature.

  • Post-Reaction Cleaning:

    • Remove the wafer from the reaction solution and rinse with fresh toluene.

    • Sonicate the wafer in ethanol for 5 minutes to remove any physisorbed molecules.

    • Rinse again with ethanol and dry under a stream of nitrogen.

    • Store the coated wafers in a clean, dry environment.

Protocol 2: Fabrication of Hydrophobic Coatings on Gold Substrates via Thiol-Ene Click Chemistry

This protocol details the functionalization of a gold surface with a thiol-containing linker, followed by the attachment of this compound via a photoinitiated thiol-ene reaction.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • 11-Mercaptoundecanoic acid (MUA)

  • This compound

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Ethanol (200 proof)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Nitrogen gas

Equipment:

  • UV lamp (e.g., 365 nm)

  • Spin coater

  • Sonicator

  • Glove box or inert atmosphere chamber

Procedure:

  • Thiol SAM Formation:

    • Clean the gold substrates by sonicating in ethanol for 10 minutes, followed by drying with nitrogen.

    • Prepare a 1 mM solution of 11-Mercaptoundecanoic acid in ethanol.

    • Immerse the gold substrates in the MUA solution for 12-24 hours to form a dense self-assembled monolayer.

    • Rinse the substrates with ethanol and dry with nitrogen.

  • Thiol-Ene Click Reaction:

    • Prepare a solution containing 10 mM this compound and 1 mM DMPA in anhydrous DCM in an inert atmosphere.

    • Place the MUA-functionalized gold substrate in the solution.

    • Expose the substrate to UV light (365 nm) for 30-60 minutes to initiate the thiol-ene reaction.

    • After the reaction, remove the substrate and rinse thoroughly with DCM.

  • Post-Reaction Cleaning:

    • Sonicate the substrate in fresh DCM for 5 minutes to remove unreacted species.

    • Rinse with ethanol and dry under a stream of nitrogen.

    • Store the coated substrates in a clean, dry environment.

Characterization Protocols

Protocol 3: Contact Angle Goniometry

Purpose: To quantify the hydrophobicity of the coated surface.

Equipment:

  • Contact angle goniometer with a high-resolution camera and software

Procedure:

  • Place the coated substrate on the sample stage.

  • Dispense a small droplet (e.g., 5 µL) of Milli-Q water onto the surface.

  • Capture an image of the droplet and use the software to measure the static contact angle.

  • To measure advancing and receding angles, slowly add (for advancing) and then withdraw (for receding) water from the droplet while recording the contact angle just before the contact line moves.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

Protocol 4: X-ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition and chemical states of the surface, confirming the presence of the this compound monolayer.

Equipment:

  • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source

Procedure:

  • Mount the sample in the XPS analysis chamber.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for C 1s, O 1s, and Si 2p (for silicon substrates) or Au 4f (for gold substrates).

  • Analyze the peak positions and shapes to determine the chemical bonding states.

Protocol 5: Atomic Force Microscopy (AFM)

Purpose: To visualize the surface topography and measure the surface roughness and monolayer thickness.

Equipment:

  • Atomic Force Microscope

Procedure:

  • Topography and Roughness:

    • Operate the AFM in tapping mode to acquire high-resolution images of the coated surface.

    • Analyze the images to determine the root-mean-square (Rq) roughness.

  • Thickness Measurement (Scratch Method):

    • Carefully make a scratch in the monolayer using a sharp tip (e.g., a needle) to expose the underlying substrate.

    • Image the edge of the scratch with the AFM.

    • Measure the height difference between the coated and uncoated regions to determine the monolayer thickness.

Visualizations

Diagrams

Hydrosilylation_Workflow cluster_prep Substrate Preparation cluster_reaction Hydrosilylation Reaction cluster_post Post-Processing & Characterization Si_Wafer Silicon Wafer Piranha_Cleaning Piranha Cleaning Si_Wafer->Piranha_Cleaning H_Termination HF/NH4F Etch (H-Termination) Piranha_Cleaning->H_Termination Reaction_Setup This compound in Toluene H_Termination->Reaction_Setup Heating Heat (110-120°C) Reaction_Setup->Heating Rinsing Rinse & Sonicate Heating->Rinsing Drying Dry (N2) Rinsing->Drying Characterization Characterization (Contact Angle, XPS, AFM) Drying->Characterization

Caption: Experimental workflow for hydrosilylation of this compound.

Thiol_Ene_Workflow cluster_prep Substrate Functionalization cluster_reaction Thiol-Ene Reaction cluster_post Post-Processing & Characterization Au_Substrate Gold Substrate MUA_SAM MUA SAM Formation Au_Substrate->MUA_SAM Reaction_Mix This compound + Photoinitiator MUA_SAM->Reaction_Mix UV_Exposure UV Irradiation Reaction_Mix->UV_Exposure Rinsing_Sonicate Rinse & Sonicate UV_Exposure->Rinsing_Sonicate Drying_N2 Dry (N2) Rinsing_Sonicate->Drying_N2 Characterization_Analysis Characterization (Contact Angle, XPS, AFM) Drying_N2->Characterization_Analysis

Caption: Workflow for thiol-ene click chemistry with this compound.

Characterization_Flow cluster_characterization Surface Characterization cluster_data Data Output Coated_Substrate Coated Substrate Contact_Angle Contact Angle Goniometry Coated_Substrate->Contact_Angle XPS X-ray Photoelectron Spectroscopy Coated_Substrate->XPS AFM Atomic Force Microscopy Coated_Substrate->AFM Hydrophobicity_Data Hydrophobicity (Contact Angles) Contact_Angle->Hydrophobicity_Data Composition_Data Elemental Composition & Chemical States XPS->Composition_Data Morphology_Data Topography, Roughness, & Thickness AFM->Morphology_Data

Caption: Logical flow of surface characterization techniques.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for the Atom Transfer Radical Polymerization (ATRP) of 10-undecenyl acetate (B1210297) are hypothetical and based on the general principles of ATRP for functional monomers. As of the latest literature review, specific experimental data and established protocols for the ATRP of 10-undecenyl acetate are not available. These notes are intended to serve as a foundational guide for researchers venturing into the synthesis of poly(this compound) and to stimulate further investigation in this area.

Introduction to this compound in ATRP

This compound is a bifunctional monomer possessing a terminal alkene and an acetate ester group. The presence of the terminal double bond offers a site for polymerization, while the acetate functionality provides a handle for post-polymerization modification or can influence the polymer's physical properties. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

The primary challenge in the ATRP of 1-olefins like this compound is their low reactivity, which can lead to slow polymerization rates and poor control. The lack of a stabilizing group adjacent to the double bond makes radical addition less favorable compared to monomers like styrenes or acrylates. This protocol outlines a potential approach to overcome these challenges and synthesize well-defined poly(this compound).

Potential Applications

Poly(this compound) is a potentially valuable polymer for various applications, particularly in the biomedical and pharmaceutical fields:

  • Drug Delivery: The pendant acetate groups can be hydrolyzed to yield hydroxyl functionalities, which can then be used to conjugate drugs, targeting ligands, or imaging agents. The resulting amphiphilic polymers could self-assemble into micelles or nanoparticles for controlled drug release.

  • Biomaterials and Tissue Engineering: The hydroxylated polymer can be further modified to create biodegradable polyesters or crosslinked hydrogels for tissue scaffolds and other biomedical devices.

  • Surface Modification: The polymer can be grafted onto surfaces to impart specific properties, such as biocompatibility, lubricity, or controlled adhesion.

Hypothetical Experimental Protocol: ATRP of this compound

This protocol describes a potential method for the homopolymerization of this compound using a copper-based catalyst system.

Materials:

  • Monomer: this compound (purified by passing through a column of basic alumina (B75360) to remove inhibitors)

  • Initiator: Ethyl α-bromoisobutyrate (EBiB)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anisole (B1667542) (anhydrous)

  • Inhibitor Remover: Basic alumina

  • Nitrogen or Argon gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Purification: Pass this compound through a short column of basic alumina to remove any polymerization inhibitors. Store the purified monomer under an inert atmosphere.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add CuBr (e.g., 0.05 mmol) and a magnetic stir bar to a dry Schlenk flask.

  • Add anisole (e.g., 2 mL) to the flask, followed by the addition of PMDETA (e.g., 0.05 mmol). Stir the mixture until a homogeneous green/brown solution is formed.

  • Add the purified this compound (e.g., 5 mmol) to the catalyst solution.

  • Initiate the polymerization by adding EBiB (e.g., 0.05 mmol). The target degree of polymerization is determined by the [Monomer]/[Initiator] ratio.

  • Polymerization: Seal the Schlenk flask and immerse it in a preheated oil bath at a specific temperature (e.g., 90 °C). Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and PDI).

  • Termination: After the desired conversion is reached or after a set time, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Characterization:

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by monitoring the disappearance of the vinyl proton signals of the monomer.

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

Hypothetical Quantitative Data

The following table presents hypothetical data for the ATRP of this compound under various conditions. This data is for illustrative purposes only and is not derived from actual experiments.

Entry[Monomer]:[Initiator]:[Catalyst]:[Ligand]SolventTemp (°C)Time (h)Conversion (%)M_n (GPC, g/mol )PDI (M_w/M_n)
1100:1:1:1Anisole9024458,9001.35
2100:1:1:1Anisole110246212,3001.42
3200:1:1:1Anisole90483815,0001.48
4100:1:0.5:0.5Anisole9024255,0001.55

M_n = Number-average molecular weight; PDI = Polydispersity Index.

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer This compound (Purified) Setup Assemble Reaction (Schlenk Flask) Monomer->Setup Initiator Ethyl α-bromoisobutyrate (EBiB) Initiator->Setup Catalyst CuBr Catalyst->Setup Ligand PMDETA Ligand->Setup Solvent Anisole Solvent->Setup Polymerization Polymerization (Heat & Stir) Setup->Polymerization Initiate Termination Terminate Reaction (Cool & Expose to Air) Polymerization->Termination Catalyst_Removal Catalyst Removal (Alumina Column) Termination->Catalyst_Removal Precipitation Precipitation (in Methanol) Catalyst_Removal->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Characterization (NMR, GPC) Drying->Characterization

Caption: Experimental workflow for the hypothetical ATRP of this compound.

Caption: General mechanism of ATRP applied to this compound.

Challenges and Future Directions

  • Low Monomer Reactivity: The primary obstacle is the inherent low reactivity of the terminal alkene. Future work should focus on optimizing catalyst systems (e.g., using more active ligands or different transition metals) and reaction conditions (e.g., higher temperatures, different solvents) to improve polymerization control and achieve higher monomer conversions.

  • Side Reactions: At elevated temperatures, side reactions such as chain transfer to monomer or polymer may become more prevalent, leading to a loss of control and broader molecular weight distributions.

  • Copolymerization: A more immediate successful approach may involve the copolymerization of this compound with more reactive monomers (e.g., styrene, acrylates). This would allow for the incorporation of the functional undecenyl acetate units into well-defined copolymers.

  • Alternative Polymerization Techniques: Given the challenges with ATRP, exploring other controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or other polymerization mechanisms such as metathesis polymerization could be fruitful avenues for synthesizing poly(this compound).

These application notes and hypothetical protocols provide a starting point for the exploration of this compound in the realm of controlled polymer synthesis. Experimental validation and optimization will be crucial to establish a robust and reliable method for producing well-defined poly(this compound) for advanced applications.

reversible addition-fragmentation chain-transfer (RAFT) polymerization of 10-Undecenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This application note provides a detailed protocol for the RAFT polymerization of 10-Undecenyl acetate (B1210297) (UAc), a functional monomer with a terminal alkene group that can be further modified for various applications, including drug delivery. The resulting polymer, poly(10-Undecenyl acetate) (PUAc), is a versatile platform for the development of novel drug carriers and biomaterials.

For the RAFT polymerization of less-activated monomers like vinyl esters, including this compound, xanthates and dithiocarbamates are generally the most suitable chain transfer agents (CTAs).[1] This protocol will utilize a xanthate-based RAFT agent, which has been shown to provide good control over the polymerization of similar vinyl esters.[2][3]

Data Presentation

The following table summarizes the expected quantitative data for the RAFT polymerization of this compound under typical reaction conditions. The data is compiled based on general principles of RAFT polymerization of vinyl esters and serves as a representative example. Actual results may vary depending on specific experimental parameters.

EntryTime (h)Monomer Conversion (%)Molar Mass (Mn) ( g/mol )Polydispersity (Đ)
12255,5001.25
24459,8001.20
387015,2001.15
4169220,0001.10

Experimental Protocols

This section provides a detailed methodology for the RAFT polymerization of this compound.

Materials
  • Monomer: this compound (UAc, purity >98%)

  • RAFT Agent: O-Ethyl-S-(1-methoxycarbonylethyl) dithiocarbonate (Xanthate)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous 1,4-dioxane (B91453)

  • Inhibitor Remover: Basic alumina (B75360)

  • Nitrogen gas (high purity)

  • Methanol (B129727) (for precipitation)

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, condenser, etc.)

  • Oil bath with temperature controller

Equipment
  • Schlenk line for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Gel Permeation Chromatography (GPC) system for molecular weight analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for monomer conversion and polymer characterization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Reagent_Prep Reagent Preparation (Monomer, RAFT Agent, Initiator, Solvent) Monomer_Purification->Reagent_Prep Reaction_Setup Reaction Setup (Schlenk Flask) Reagent_Prep->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw Cycles) Reaction_Setup->Degassing Polymerization Polymerization (Heating under N2) Degassing->Polymerization Quenching Quenching (Cooling) Polymerization->Quenching Precipitation Precipitation (in Methanol) Quenching->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Experimental workflow for RAFT polymerization of this compound.
Step-by-Step Procedure

  • Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 0.1 mmol), AIBN (e.g., 0.02 mmol), and the purified this compound (e.g., 10 mmol).

    • Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask.

    • Seal the flask with a rubber septum.

  • Degassing:

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

    • After the final thaw, backfill the flask with high-purity nitrogen.

  • Polymerization:

    • Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Stir the reaction mixture for the specified time (e.g., 2-16 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion by NMR.

  • Quenching and Purification:

    • To stop the polymerization, remove the flask from the oil bath and expose the reaction mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate into cold methanol to further purify.

    • Dry the final polymer product in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterization:

    • Monomer Conversion: Determine by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl protons with that of a suitable internal standard or the polymer backbone protons.

    • Molecular Weight and Polydispersity: Analyze the polymer by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Signaling Pathways and Logical Relationships

The core of RAFT polymerization is a degenerative chain transfer process that establishes an equilibrium between active (propagating radicals) and dormant (macro-RAFT agent) polymer chains. This equilibrium allows for controlled chain growth.

RAFT_mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation_propagation Re-initiation & Propagation cluster_termination Termination Initiator Initiator Initiator Radical (I•) Initiator Radical (I•) Initiator->Initiator Radical (I•) Propagating Radical (Pn•) Propagating Radical (Pn•) Initiator Radical (I•)->Propagating Radical (Pn•) + Monomer Intermediate Radical Intermediate Radical Propagating Radical (Pn•)->Intermediate Radical + RAFT Agent (Z-C(=S)S-R) Dead Polymer Dead Polymer Propagating Radical (Pn•)->Dead Polymer + Propagating Radical (Pm•) Intermediate Radical->Propagating Radical (Pn•) - Macro-RAFT Agent (Pm-S-C(=S)-Z) Macro-RAFT Agent (Pn-S-C(=S)-Z) Macro-RAFT Agent (Pn-S-C(=S)-Z) Intermediate Radical->Macro-RAFT Agent (Pn-S-C(=S)-Z) - R• Macro-RAFT Agent (Pn-S-C(=S)-Z)->Intermediate Radical + Propagating Radical (Pm•) R• R• New Propagating Radical (P'•) New Propagating Radical (P'•) R•->New Propagating Radical (P'•) + Monomer Chain Growth Chain Growth New Propagating Radical (P'•)->Chain Growth

Caption: Mechanism of RAFT polymerization.

Applications in Drug Development

Poly(this compound) synthesized via RAFT polymerization offers several advantages for drug development:

  • Pendant Functionalization: The terminal alkene groups along the polymer backbone can be readily modified post-polymerization via various chemical reactions (e.g., thiol-ene click chemistry, epoxidation, hydrogenation). This allows for the attachment of drugs, targeting ligands, or imaging agents.

  • Controlled Drug Release: By creating amphiphilic block copolymers with PUA, self-assembling nanostructures like micelles or polymersomes can be formed to encapsulate hydrophobic drugs, potentially leading to controlled and targeted drug release.[4]

  • Biocompatible Materials: The polyester (B1180765) nature of PUA suggests potential for biodegradability, a desirable characteristic for drug delivery systems and temporary medical implants. Further studies are needed to confirm the biocompatibility and degradation profile of PUA.

These application notes provide a foundational understanding and a practical starting point for researchers interested in utilizing the RAFT polymerization of this compound for the development of advanced materials for scientific research and drug delivery applications.

References

Application Notes and Protocols for the Characterization of Poly(10-undecenyl acetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of poly(10-undecenyl acetate). The protocols outlined below are foundational for assessing the polymer's molecular weight, structure, thermal properties, and chemical identity, which are critical quality attributes in research, development, and quality control settings.

Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymers. This information is crucial as the molecular weight significantly influences the polymer's physical properties.

Quantitative Data Summary

The following table summarizes typical molecular weight data for a long-chain aliphatic polyester (B1180765) synthesized via acyclic diene metathesis (ADMET) polymerization, which is analogous to the expected characteristics of poly(this compound).

ParameterValueDescription
Number-Average Molecular Weight (Mₙ)22,000 - 26,500 g/mol The statistical average molecular weight of the polymer chains.
Weight-Average Molecular Weight (Mₙ)VariesTypically higher than Mₙ, sensitive to larger molecules.
Polydispersity Index (PDI)> 1.0A measure of the breadth of the molecular weight distribution.
Experimental Protocol for GPC/SEC Analysis

Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of poly(this compound).

Instrumentation: A standard GPC/SEC system equipped with a refractive index (RI) detector.

Materials:

  • Poly(this compound) sample

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards for calibration

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample and dissolve it in 10 mL of THF to create a solution of 0.5-1.0 mg/mL. Gently agitate the solution until the polymer is fully dissolved.

  • Instrument Setup:

    • Column: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

    • Mobile Phase: Tetrahydrofuran (THF)

    • Flow Rate: 1.0 mL/min

    • Temperature: 35 °C

  • Calibration: Prepare a series of polystyrene standards of known molecular weights in THF and inject them into the GPC system to generate a calibration curve.

  • Sample Analysis: Filter the polymer solution through a 0.45 µm syringe filter and inject it into the GPC system.

  • Data Analysis: The molecular weight averages (Mₙ and Mₙ) and the PDI are calculated from the elution profile of the sample against the polystyrene calibration curve using the GPC software.

Experimental Workflow```dot

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolve Dissolve Polymer in THF Filter Filter Solution Dissolve->Filter Inject Inject into GPC Filter->Inject Separate Separation by Size Inject->Separate Detect RI Detection Separate->Detect Calculate Calculate Mn, Mw, PDI Detect->Calculate Calibrate Generate Calibration Curve Calibrate->Calculate

Logical flow of NMR-based structural analysis.

Thermal Properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides critical information about the thermal transitions and stability of the polymer. DSC is used to determine glass transition temperature (T₉) and melting temperature (Tₘ), while TGA measures the thermal stability and decomposition temperature (Tₔ). [1]

Quantitative Data Summary

The table below presents expected thermal properties for a long-chain aliphatic polyester, which are indicative of the behavior of poly(this compound).

ParameterValue (°C)Description
Glass Transition Temperature (T₉)-20 to 0The temperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state.
Melting Temperature (Tₘ)50 - 70The temperature at which the crystalline regions of the polymer melt.
Onset Decomposition Temperature (Tₔ)> 300The temperature at which the polymer begins to degrade.
Experimental Protocols for Thermal Analysis

DSC Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to 150 °C at a rate of 10 °C/min to erase thermal history.

    • Cool the sample to -50 °C at 10 °C/min.

    • Heat the sample from -50 °C to 200 °C at 10 °C/min.

  • Data Analysis: Determine the T₉ as the midpoint of the transition in the heat flow curve and the Tₘ as the peak of the endothermic melting event.

TGA Protocol:

  • Sample Preparation: Weigh 5-10 mg of the polymer into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset decomposition temperature from the weight loss curve.

Thermal Analysis Experimental Workflow

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis DSC_Sample Prepare DSC Sample DSC_Run Run DSC Thermal Program DSC_Sample->DSC_Run DSC_Data Determine Tg and Tm DSC_Run->DSC_Data TGA_Sample Prepare TGA Sample TGA_Run Run TGA Heating Program TGA_Sample->TGA_Run TGA_Data Determine Td TGA_Run->TGA_Data Polymer_Sample Polymer Sample Polymer_Sample->DSC_Sample Polymer_Sample->TGA_Sample

Workflow for DSC and TGA thermal analysis.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer, confirming its chemical identity. [2]

Characteristic FTIR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for poly(this compound).

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3005C-H stretch=C-H (alkene)
2925, 2855C-H stretch-CH₂- (alkane)
~1740C=O stretchEster
~1645C=C stretchAlkene
~1240C-O stretchEster
Experimental Protocol for FTIR Analysis

Objective: To identify the characteristic functional groups of poly(this compound).

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the polymer sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the polymer structure.

FTIR Analysis Logic

FTIR_Logic Polymer Polymer Sample FTIR_Spec FTIR Spectrometer Polymer->FTIR_Spec IR_Spectrum Infrared Spectrum FTIR_Spec->IR_Spectrum Func_Groups Functional Group Identification IR_Spectrum->Func_Groups

Logical flow of FTIR functional group analysis.

References

Application Notes and Protocols: Leveraging 10-Undecenyl Acetate for the Introduction of Pendant Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenyl acetate (B1210297) is a bifunctional molecule featuring a terminal alkene and an acetate ester. This unique structure makes it a valuable building block for introducing pendant functional groups onto surfaces and polymers. The terminal double bond is amenable to a variety of efficient chemical transformations, allowing for the covalent attachment of a wide range of functionalities. The acetate group can be retained as a passive functionality or can be hydrolyzed to reveal a primary alcohol for further modification.

These application notes provide detailed protocols for utilizing 10-Undecenyl acetate in surface modification and polymer functionalization, primarily through Thiol-Ene "click" chemistry and hydrosilylation reactions. These methods are known for their high efficiency, mild reaction conditions, and tolerance to a variety of functional groups, making them ideal for applications in materials science, biomaterials, and drug development.

Key Applications

  • Surface Modification: Creation of functional surfaces on various substrates (e.g., silicon wafers, glass, metal oxides) for applications in biosensors, microarrays, and biocompatible coatings.

  • Polymer Functionalization: Introduction of pendant functional groups onto polymer backbones to tailor their physical, chemical, and biological properties.

  • Bioconjugation: Attachment of biomolecules, such as peptides or carbohydrates, to surfaces or polymers.[1]

Chemical Properties of this compound

PropertyValue
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol [2]
Appearance Liquid[3]
Boiling Point 270 °C[3]
IUPAC Name undec-10-enyl acetate[2]
SMILES CC(=O)OCCCCCCCCCC=C[2]

Experimental Protocols

Protocol 1: Surface Modification via Thiol-Ene Radical Addition

The thiol-ene reaction is a powerful "click" chemistry tool for the functionalization of alkenes.[4][5] It proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond, is highly efficient, and can be initiated by UV light or thermal initiators.[1] This protocol describes the functionalization of a surface previously modified with this compound.

Workflow for Thiol-Ene Surface Modification

G cluster_0 Part A: Surface Preparation cluster_1 Part B: Thiol-Ene Reaction A1 Clean Substrate A2 Deposit this compound Self-Assembled Monolayer (SAM) A1->A2 B2 Immerse Functionalized Substrate A2->B2 Introduce to reaction B1 Prepare Thiol Solution with Photoinitiator B1->B2 B3 UV Irradiation (e.g., 365 nm) B2->B3 B4 Washing and Drying B3->B4

Caption: Workflow for surface functionalization using this compound via a thiol-ene reaction.

Materials:

  • Substrate modified with a self-assembled monolayer (SAM) of this compound

  • Thiol of choice (e.g., 1-dodecanethiol (B93513) for hydrophobicity, 11-mercapto-1-undecanol (B1218877) for hydroxyl functionality)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • UV reactor (e.g., 365 nm)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable reaction vessel, dissolve the desired thiol and the photoinitiator (e.g., 1-5 mol% relative to the thiol) in the anhydrous solvent. A typical concentration for the thiol is 0.1-1 M.

    • If the goal is to create a mixed monolayer, a second thiol can be added to the solution at the desired molar ratio.

  • Reaction Setup:

    • Place the this compound-modified substrate in the reaction vessel.

    • Seal the vessel and purge with an inert gas for at least 30 minutes to remove oxygen, which can quench the radical reaction.

  • Initiation and Reaction:

    • Place the reaction vessel in a UV reactor and irradiate with UV light (e.g., 365 nm) at room temperature.

    • Reaction times can vary from a few minutes to several hours, depending on the specific reactants and desired conversion. Monitor the reaction progress if possible (e.g., by contact angle measurements for surface modifications).

  • Post-Reaction Work-up:

    • After the reaction is complete, remove the substrate from the reaction solution.

    • Thoroughly wash the substrate with the reaction solvent to remove any unreacted thiol and photoinitiator.

    • Follow with washes in a series of solvents (e.g., ethanol, deionized water) to ensure a clean surface.

    • Dry the functionalized substrate under a stream of inert gas or in a vacuum oven.

Representative Data for Thiol-Ene Reactions

Alkene Substrate (similar to this compound)Thiol ReactantInitiator (mol%)SolventReaction Time (h)Conversion (%)
10-undecenal1,4-butanedithiolDMPA (1 mol%)THF2>95
Vinyl-terminated SAM1-dodecanethiolDMPA (2 mol%)DCM1>98
Allyl-functionalized polymerCysteamine hydrochlorideDMPA (1 mol%)Water0.5>99

Note: Data is representative of thiol-ene reactions with terminal alkenes and may vary for this compound.

Protocol 2: Polymer Functionalization via Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across a carbon-carbon double bond, typically catalyzed by a platinum complex. This reaction is highly efficient for creating stable silicon-carbon bonds and can be used to graft silane-containing molecules onto a polymer backbone functionalized with this compound.

Workflow for Hydrosilylation

G cluster_0 Part A: Polymer Preparation cluster_1 Part B: Hydrosilylation Reaction A1 Synthesize or Procure Polymer with Pendant this compound Groups B1 Dissolve Polymer and Silane in Anhydrous Solvent A1->B1 Introduce to reaction B2 Add Hydrosilylation Catalyst (e.g., Karstedt's catalyst) B1->B2 B3 Heat Reaction Mixture B2->B3 B4 Precipitate and Purify Polymer B3->B4

References

Application Notes and Protocols: Esterification of 10-undecen-1-ol to its Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecen-1-ol (B85765) is a valuable bifunctional molecule, featuring a terminal alkene and a primary alcohol. The selective esterification of the hydroxyl group to form 10-undecenyl acetate (B1210297) is a common transformation in organic synthesis. The resulting acetate is a useful intermediate in the synthesis of polymers, fragrances, and pheromones. This application note provides a detailed protocol for the efficient acetylation of 10-undecen-1-ol using acetic anhydride (B1165640) and pyridine. The protocol is based on established methods for the acetylation of primary alcohols, ensuring a high yield of the desired product.

Reaction Scheme

The esterification of 10-undecen-1-ol with acetic anhydride is catalyzed by pyridine, which acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

Materials and Methods

Reagents and Materials:

Reagent/MaterialGradeSupplierNotes
10-Undecen-1-ol≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially AvailableCorrosive, handle with care.
PyridineAnhydrousCommercially AvailableToxic and flammable, handle in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially Available
Diethyl EtherReagent GradeCommercially Available
HexaneHPLC GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionPrepared

Application Notes and Protocols: 10-Undecenyl Acetate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenyl acetate (B1210297) is a versatile bifunctional monomer with significant potential in materials science. Its structure, featuring a terminal alkene and an acetate ester group, allows for its participation in a variety of polymerization reactions and subsequent chemical modifications. The terminal double bond is amenable to polymerization techniques such as Ziegler-Natta catalysis, metathesis polymerization, and free radical polymerization, enabling the creation of functional polyolefins. The acetate group can be hydrolyzed post-polymerization to yield a hydroxyl group, providing a reactive site for grafting, crosslinking, or conjugation with other molecules. This dual functionality makes 10-undecenyl acetate an attractive building block for advanced materials with tailored properties for applications in coatings, adhesives, biomaterials, and surface modifications.

Polymers derived from this compound can be designed to have a hydrophobic backbone with pendant reactive groups, making them suitable for creating amphiphilic structures, modifying surface properties, or serving as a scaffold for more complex macromolecular architectures. The long aliphatic chain of the monomer contributes to the flexibility and hydrophobicity of the resulting polymers.

Polymerization Methodologies

The polymerization of this compound can be achieved through several methods, each offering distinct advantages in controlling the polymer architecture and properties. Due to the limited direct literature on the polymerization of this compound, the following protocols are based on established methods for structurally similar monomers, such as 10-undecen-1-ol (B85765) and other terminal alkenes.

Metallocene-Catalyzed Polymerization

Metallocene catalysts are known for their ability to produce polymers with well-defined microstructures and narrow molecular weight distributions. For the polymerization of functionalized olefins like this compound, the ester group can sometimes poison the catalyst. Therefore, a protection strategy or the use of a more robust catalyst system may be necessary. An alternative is to use a comonomer, such as ethylene (B1197577), to statistically incorporate the functional monomer.

Experimental Protocol: Copolymerization of Ethylene and this compound

  • Materials:

    • Zirconocene dichloride (Cp₂ZrCl₂) catalyst

    • Methylaluminoxane (MAO) cocatalyst (10 wt% in toluene)

    • This compound (purified by passing through activated alumina)

    • High-purity ethylene

    • Anhydrous toluene (B28343)

  • Procedure:

    • In a nitrogen-filled glovebox, add 50 mL of anhydrous toluene to a 250 mL Schlenk flask equipped with a magnetic stir bar.

    • Add the desired amount of this compound to the toluene.

    • Inject the MAO solution into the flask and stir for 10 minutes.

    • In a separate vial, dissolve Cp₂ZrCl₂ in a small amount of toluene and add it to the reaction flask to initiate polymerization.

    • Pressurize the flask with ethylene to the desired pressure (e.g., 1 atm) and maintain a constant pressure throughout the reaction.

    • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the desired time (e.g., 1 hour).

    • Quench the polymerization by adding 10 mL of acidified methanol (B129727) (5% HCl).

    • Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

    • Characterize the copolymer for monomer incorporation, molecular weight, and thermal properties.

Logical Workflow for Metallocene-Catalyzed Copolymerization

metallocene_polymerization cluster_prep Reactor Preparation cluster_initiation Initiation cluster_reaction Polymerization cluster_workup Work-up prep Charge Toluene & this compound add_mao Add MAO Cocatalyst prep->add_mao add_catalyst Inject Cp2ZrCl2 Solution add_mao->add_catalyst pressurize Pressurize with Ethylene add_catalyst->pressurize polymerize Stir at Controlled Temperature pressurize->polymerize quench Quench with Acidified Methanol polymerize->quench precipitate Precipitate in Methanol quench->precipitate dry Filter and Dry precipitate->dry Characterization Characterization dry->Characterization

Caption: Workflow for metallocene-catalyzed copolymerization of ethylene and this compound.

Thiol-Ene Radical Polymerization

Thiol-ene "click" chemistry offers a highly efficient and versatile method for creating polymers and for post-polymerization modification under mild conditions.[1] For this compound, this can be used to synthesize linear polymers by reacting it with a dithiol or to functionalize surfaces. The reaction is typically initiated by UV light or a radical initiator.

Experimental Protocol: Synthesis of a Linear Poly(thioether-ester)

  • Materials:

  • Procedure:

    • In a quartz reaction vessel, dissolve equimolar amounts of this compound and 1,4-butanedithiol in anhydrous THF to achieve a monomer concentration of 1 M.

    • Add the photoinitiator, DMPA, at a concentration of 1 mol% with respect to the alkene functional groups.

    • Seal the vessel with a rubber septum and purge with an inert gas (e.g., argon) for 30 minutes to remove oxygen.

    • Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature with stirring.

    • Monitor the reaction progress by following the disappearance of the thiol and alkene peaks using ¹H NMR or FTIR spectroscopy.

    • Once the reaction is complete, precipitate the polymer by adding the solution to a large volume of cold hexane.

    • Collect the polymer by filtration and dry it under vacuum.

Workflow for Thiol-Ene Polymerization

thiol_ene_polymerization cluster_mixing Reactant Mixing cluster_reaction_setup Reaction Setup cluster_polymerization Polymerization cluster_isolation Product Isolation mix Dissolve Monomers & Initiator in THF purge Purge with Argon mix->purge irradiate UV Irradiation (365 nm) purge->irradiate precipitate Precipitate in Hexane irradiate->precipitate dry Filter and Dry precipitate->dry Polymer Characterization Polymer Characterization dry->Polymer Characterization

Caption: Workflow for the synthesis of a linear poly(thioether-ester) via thiol-ene polymerization.

Post-Polymerization Modification: Hydrolysis of the Acetate Group

A key feature of polymers derived from this compound is the potential for post-polymerization modification via hydrolysis of the acetate ester to a hydroxyl group. This transformation converts the hydrophobic polymer into a functionalized polyolefin with reactive hydroxyl groups, which can be used for further reactions.

Experimental Protocol: Hydrolysis of Poly(this compound-co-ethylene)

  • Materials:

    • Poly(this compound-co-ethylene)

    • Sodium hydroxide (B78521) (NaOH)

    • Methanol

    • Toluene

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the poly(this compound-co-ethylene) in toluene in a round-bottom flask.

    • Prepare a solution of NaOH in methanol and add it to the polymer solution.

    • Reflux the mixture with stirring for several hours (e.g., 4-8 hours). Monitor the reaction by FTIR by observing the disappearance of the ester carbonyl peak (~1740 cm⁻¹) and the appearance of a broad hydroxyl peak (~3300 cm⁻¹).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess NaOH with a dilute HCl solution.

    • Precipitate the hydrolyzed polymer in a large volume of water or methanol.

    • Filter the polymer, wash thoroughly with water to remove salts, and then with methanol.

    • Dry the resulting hydroxyl-functionalized polymer under vacuum at 60 °C.

Signaling Pathway for Post-Polymerization Hydrolysis

hydrolysis_pathway Polymer Poly(this compound-co-ethylene) HydrolyzedPolymer Poly(10-undecen-1-ol-co-ethylene) Polymer->HydrolyzedPolymer Reflux NaOH NaOH / Methanol NaOH->HydrolyzedPolymer SodiumAcetate Sodium Acetate (byproduct) HydrolyzedPolymer->SodiumAcetate produces

Caption: Reaction pathway for the hydrolysis of the acetate groups on the polymer backbone.

Quantitative Data

As there is a lack of specific quantitative data for homopolymers of this compound in the literature, the following tables provide representative data for analogous polymer systems. This data can be used as a starting point for estimating the properties of materials derived from this compound.

Table 1: Thermal Properties of Ethylene Copolymers with Functional Monomers

Comonomer (mol%) Melting Temp (Tₘ, °C) Crystallinity (%) Decomposition Temp (Tₔ, °C)
Ethylene (100%) ~135 50-60 >400
Ethylene-co-vinyl acetate (10%) ~95 30-40 ~350
Ethylene-co-10-undecen-1-ol (5%) ~120 40-50 >400

Data is generalized from typical values for these types of copolymers.

Table 2: Mechanical Properties of Ethylene-Vinyl Acetate (EVA) Copolymers

Vinyl Acetate Content (wt%) Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa)
5 15 - 20 600 - 800 100 - 150
12 10 - 15 700 - 900 50 - 100
18 5 - 10 800 - 1000 20 - 50

Data adapted from typical properties of EVA copolymers.[2][3]

Applications in Materials Science

The unique properties of polymers derived from this compound open up a range of potential applications:

  • Adhesives and Coatings: The long aliphatic chain can provide good adhesion to non-polar substrates, while the ester group (or the hydroxyl group after hydrolysis) can enhance adhesion to more polar surfaces.[4] These polymers can be formulated into hot-melt adhesives or solvent-based coatings.

  • Surface Modification: Polymers of this compound can be grafted onto surfaces to impart hydrophobicity. Subsequent hydrolysis can create hydrophilic surfaces with reactive handles for further functionalization, for example, for creating biocompatible or anti-fouling coatings.

  • Biomaterials and Drug Delivery: The hydroxylated form of the polymer can be used to conjugate biomolecules, such as peptides or drugs. The amphiphilic nature of these copolymers could also enable the formation of micelles or nanoparticles for drug encapsulation and delivery.

  • Compatibilizers for Polymer Blends: The ability to tailor the polarity of the polymer by controlling the degree of hydrolysis makes these materials potential compatibilizers for immiscible polymer blends, for instance, in blends of polyolefins with polar polymers.

Conclusion

This compound is a promising monomer for the synthesis of functional polymers with a wide range of potential applications in materials science. While direct research on this specific monomer is limited, established polymerization techniques for similar functional olefins provide a solid foundation for its use. The ability to tailor the polymer properties through copolymerization and post-polymerization modification makes it a valuable tool for researchers and scientists in the development of advanced materials. The protocols and data presented in these notes, based on analogous systems, offer a starting point for the exploration of this versatile monomer.

References

Application Notes and Protocols for Biocompatibility Assessment of Novel Polymers Containing 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel polymers for biomedical applications, such as drug delivery systems, medical device coatings, and tissue engineering scaffolds, necessitates a thorough evaluation of their biocompatibility. This document provides a comprehensive set of application notes and standardized protocols for assessing the biocompatibility of a hypothetical polymer class containing 10-Undecenyl acetate (B1210297). The following protocols for in vitro cytotoxicity, hemocompatibility, and in vivo implantation studies are designed to provide a foundational framework for the safety and efficacy evaluation of these novel biomaterials.

In Vitro Cytotoxicity Assessment

Objective: To evaluate the potential of the polymer to cause cell death or inhibit cell growth. This is a critical first step in biocompatibility testing.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Polymer samples (e.g., films, scaffolds, or extracts)

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Sample Preparation:

    • Direct Contact: Sterilize polymer samples and place one sample into each well in direct contact with the cells.

    • Extract Method: Prepare extracts of the polymer by incubating in serum-free DMEM at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C. Serially dilute the extract to obtain different concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the polymer extracts or fresh medium for the direct contact test. Include negative (medium only) and positive (e.g., 0.1% Triton X-100) controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

Data Presentation: In Vitro Cytotoxicity

Table 1: Cell Viability of L929 Fibroblasts Exposed to Polymer Extracts

Extract Concentration (% v/v) 24 Hours (% Viability ± SD) 48 Hours (% Viability ± SD) 72 Hours (% Viability ± SD)
100
50
25
12.5
6.25
Negative Control 100 ± X.X 100 ± X.X 100 ± X.X

| Positive Control | X.X ± X.X | X.X ± X.X | X.X ± X.X |

Experimental Workflow: Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed L929 Cells in 96-well Plate treat_cells Treat Cells with Extracts cell_seeding->treat_cells polymer_extract Prepare Polymer Extracts polymer_extract->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability

Figure 1: Workflow for In Vitro Cytotoxicity Testing.

Hemocompatibility Assessment

Objective: To evaluate the interaction of the polymer with blood components, specifically focusing on hemolysis (red blood cell lysis) and thrombosis (blood clotting).

Experimental Protocol: Hemolysis Assay (ASTM F756-17)

Materials:

  • Polymer samples

  • Fresh human whole blood (with anticoagulant, e.g., citrate)

  • Phosphate Buffered Saline (PBS)

  • Deionized water (positive control)

  • 0.9% NaCl solution (negative control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Blood Collection and Dilution: Collect fresh human blood and dilute with PBS to a final hemoglobin concentration of approximately 10 mg/mL.

  • Sample Incubation: Place polymer samples in centrifuge tubes. Add 1 mL of the diluted blood to each tube.

  • Controls: Prepare a positive control (deionized water) and a negative control (0.9% NaCl solution) in separate tubes with the diluted blood.

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes at 800 g for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant from each tube.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the hemolysis percentage using the following formula: Hemolysis (%) = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Data Presentation: Hemocompatibility

Table 2: Hemolysis Percentage of Polymers

Sample Absorbance at 540 nm (Mean ± SD) Hemolysis (%)
Polymer A
Polymer B
Negative Control 0

| Positive Control | | 100 |

Experimental Workflow: Hemolysis Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dilute_blood Dilute Human Blood with PBS incubate Incubate Samples with Blood at 37°C dilute_blood->incubate prep_samples Prepare Polymer Samples and Controls prep_samples->incubate centrifuge Centrifuge to Pellet RBCs incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant read_absorbance Read Absorbance at 540 nm collect_supernatant->read_absorbance calc_hemolysis Calculate Hemolysis Percentage read_absorbance->calc_hemolysis

Figure 2: Workflow for Hemolysis Assay.

In Vivo Implantation Study

Objective: To assess the local tissue response to the polymer following implantation in a relevant animal model.

Experimental Protocol: Subcutaneous Implantation in Rats

Materials:

  • Sterile polymer samples (e.g., 1 cm x 1 cm films)

  • Sprague-Dawley rats (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • Formalin (10%)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week.

  • Anesthesia and Surgery: Anesthetize a rat and shave the dorsal region. Make a small incision and create a subcutaneous pocket.

  • Implantation: Place a sterile polymer sample into the subcutaneous pocket.

  • Suturing: Close the incision with sutures.

  • Post-operative Care: Monitor the animals for any signs of distress or infection.

  • Euthanasia and Tissue Retrieval: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implant and surrounding tissue.

  • Histological Processing: Fix the tissue in 10% formalin, embed in paraffin, and section.

  • Staining and Analysis: Stain the tissue sections with H&E and examine under a microscope to evaluate the inflammatory response, fibrosis, and tissue integration.

Data Presentation: In Vivo Implantation

Table 3: Histological Scoring of Tissue Response to Implantation

Time Point Inflammatory Cell Infiltration (Score 0-4) Fibrous Capsule Thickness (µm ± SD) Neovascularization (Score 0-4)
1 Week
4 Weeks

| 12 Weeks | | | |

Scoring: 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe

Experimental Workflow: In Vivo Implantation Study

G cluster_surgery Surgical Procedure cluster_postop Post-operative Phase cluster_histology Histological Analysis anesthetize Anesthetize Animal implant Subcutaneous Implantation of Polymer anesthetize->implant suture Suture Incision implant->suture monitor Monitor Animal suture->monitor euthanize Euthanize at Time Points monitor->euthanize retrieve_tissue Retrieve Implant and Tissue euthanize->retrieve_tissue fix_embed Fix and Embed Tissue retrieve_tissue->fix_embed section_stain Section and Stain (H&E) fix_embed->section_stain microscopy Microscopic Evaluation section_stain->microscopy

Figure 3: Workflow for In Vivo Implantation Study.

Disclaimer

These protocols provide a general framework. Specific experimental parameters may need to be optimized based on the properties of the polymer containing 10-Undecenyl acetate and the intended application. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols: Cytotoxicity of 10-Undecenyl Acetate on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Undecenyl acetate (B1210297) is a carboxylic ester with potential applications in various fields.[1] Understanding its interaction with biological systems, particularly its cytotoxic effects on different cell lines, is crucial for assessing its safety and therapeutic potential. To date, direct studies on the cytotoxicity of 10-Undecenyl acetate are not available in the public domain. However, research on structurally related compounds, such as undecylenic acid and acetate, provides a foundation for hypothesizing its potential biological activities and for designing experimental protocols to investigate them.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the cytotoxicity of this compound. It includes detailed protocols for standard cytotoxicity assays and conceptual diagrams for experimental workflows and potential signaling pathways, based on findings for related molecules.

Cytotoxicity of Structurally Related Compounds

While data on this compound is lacking, studies on undecylenic acid and acetate offer valuable insights.

Undecylenic Acid:

Undecylenic acid, a monounsaturated fatty acid, has been shown to induce pro-apoptotic tumor cell death.[2][3] A novel formulation of undecylenic acid, GS-1, induced concentration-dependent cell death in both adherent and suspension human tumor cell lines.[2][3] The mechanism of action was found to be caspase-dependent, involving a reduction in mitochondrial membrane potential, which are key characteristics of apoptosis.[2][3] The uptake of this compound into tumor cells appears to be mediated by Fatty Acid Transport Protein 2 (FATP2).[2][3]

Acetate:

Acetate has been demonstrated to reduce the viability and proliferation of colon cancer cell lines, HT29 and HCT116, particularly at a concentration of 10 mM.[4] This effect is associated with an increase in reactive oxygen species (ROS) levels and modulation of mitochondrial function.[4]

Quantitative Data Summary

As there are no direct studies on this compound, a data table for this specific compound cannot be provided. The following table summarizes the reported cytotoxic effects of acetate on two colon cancer cell lines.

CompoundCell LineAssayConcentrationEffectReference
AcetateHT29SRB10 mMSignificant reduction in viability after 24h[4]
AcetateHCT116SRB10 mMSignificant reduction in viability after 24h[4]
AcetateHT29BrdU10 mMReduced proliferation after 24h[4]
AcetateHCT116BrdU10 mMReduced proliferation after 24h[4]

Experimental Protocols

The following are detailed protocols for standard assays that can be used to determine the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the desired treatment period, harvest the cells by trypsinization. Collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-FITC negative, PI negative: Viable cells

    • Annexin V-FITC positive, PI negative: Early apoptotic cells

    • Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative, PI positive: Necrotic cells

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Line Culture viability Cell Viability Assay (e.g., MTT) cell_culture->viability apoptosis Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis morphology Morphological Analysis cell_culture->morphology compound_prep Prepare this compound Stock compound_prep->viability compound_prep->apoptosis compound_prep->morphology ic50 IC50 Determination viability->ic50 flow_analysis Flow Cytometry Data Analysis apoptosis->flow_analysis microscopy Microscopic Observation morphology->microscopy conclusion Evaluate Cytotoxic Potential ic50->conclusion flow_analysis->conclusion microscopy->conclusion

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Hypothesized Apoptotic Signaling Pathway

Based on the pro-apoptotic effects of undecylenic acid, a similar mechanism could be investigated for this compound.

apoptotic_pathway cluster_stimulus External Stimulus cluster_membrane Cellular Uptake cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase compound This compound fatp2 FATP2 compound->fatp2 Uptake bax Bax Activation fatp2->bax bcl2 Bcl-2 Inhibition fatp2->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Enzymatic Synthesis of 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Undecenyl acetate (B1210297) is a valuable chemical intermediate with applications in the fragrance and polymer industries.[1][2] Traditionally, its synthesis involves chemical methods that can be harsh and environmentally taxing. The enzymatic synthesis of 10-undecenyl acetate, primarily through lipase-catalyzed esterification or transesterification, offers a green and sustainable alternative. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CALB), are highly efficient biocatalysts that operate under mild conditions, exhibit high selectivity, and can be reused, making the process economically viable.[3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the enzymatic synthesis of this compound.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the enzymatic synthesis of this compound is influenced by several parameters. The following tables summarize quantitative data from studies on analogous lipase-catalyzed ester syntheses, which can serve as a starting point for the optimization of this compound production.

Table 1: Performance of Different Lipases and Acyl Donors in Acetate Ester Synthesis

LipaseAcyl DonorMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Enzyme Load (wt%)Conversion (%)Reaction Time (h)Reference
Novozym 435 (Candida antarctica lipase B)Acetic Anhydride (B1165640)1:56010100 (for eugenyl acetate)6
Lipozyme TL 100L (Thermomyces lanuginosus)Acetic Anhydride1:1551091.80 (for eugenyl acetate)2[6]
Novozym 435 (Candida antarctica lipase B)Acetic Acid1:2 (alcohol in excess)Not specifiedNot specified>80 (for pentyl acetate)8[7]
Novozym 435 (Candida antarctica lipase B)Ethyl Acetate1:555682 (for geranyl acetate)6[8]
Lipozyme RM IM (Rhizomucor miehei)Formic Acid1:74015 g/L~80 (for octyl formate)Not specified[9]

Table 2: Effect of Reaction Parameters on Enzymatic Ester Synthesis

ParameterVariationEffect on Conversion/YieldReference
Temperature Increasing from 30°C to 70°CGenerally increases reaction rate, but temperatures above optimum can lead to enzyme denaturation. Optimal for many lipases is 40-60°C.[7]
Substrate Molar Ratio Excess of one substrate (e.g., acyl donor)Can shift the equilibrium towards product formation. However, high concentrations of some substrates (e.g., short-chain acids) can inhibit or inactivate the enzyme.[7][9]
Enzyme Concentration Increasing from 2% to 10% (w/w)Higher enzyme load generally increases the reaction rate and conversion, up to a certain point where mass transfer limitations may occur.[8]
Agitation Speed Increasing from 200 to 500 rpmIncreased agitation can overcome external mass transfer limitations, improving the reaction rate. Above a certain speed (e.g., 400 rpm), the effect may become insignificant.[10]
Water Content Anhydrous vs. controlled water additionA small amount of water is often necessary for lipase activity, but excess water can promote the reverse reaction (hydrolysis). Removal of water (e.g., using molecular sieves) can drive the reaction towards ester synthesis.[11][12]
Solvent Solvent-free vs. organic solventSolvent-free systems are preferred for green chemistry principles and higher volumetric productivity. Organic solvents can be used to overcome substrate inhibition or viscosity issues.[7][10]

Experimental Protocols

The following protocols provide detailed methodologies for the enzymatic synthesis of this compound.

Protocol 1: Esterification of 10-Undecen-1-ol (B85765) with Acetic Acid

This protocol is based on the direct esterification of the alcohol with a carboxylic acid.

Materials:

  • 10-Undecen-1-ol

  • Acetic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Solvent (optional, e.g., n-hexane or heptane)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer with heating or incubator shaker

  • Analytical equipment for monitoring (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

  • Reactant Preparation: In a dry reaction vessel, add 10-undecen-1-ol and acetic acid. A molar ratio of 1:1 to 1:2 (alcohol to acid) is a good starting point. If using a solvent, add it to the mixture.

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.

  • Water Removal: Add activated molecular sieves (e.g., 10% w/w of the reaction mixture) to remove the water produced during the reaction and drive the equilibrium towards ester formation.

  • Reaction Incubation: Seal the vessel and place it in an incubator shaker or on a magnetic stirrer with heating. Set the temperature to 40-60°C and the agitation speed to ensure a well-mixed suspension (e.g., 150-200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals. Dilute the samples in a suitable solvent (e.g., hexane) and analyze by GC-FID to determine the conversion of 10-undecen-1-ol.

  • Reaction Termination and Product Recovery: Once the desired conversion is reached (typically after 6-24 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves.

  • Product Purification (Optional): The resulting mixture can be purified by washing with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acetic acid, followed by drying over anhydrous sodium sulfate (B86663) and solvent evaporation under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.

  • Enzyme Reuse: The recovered immobilized lipase can be washed with a solvent (e.g., hexane) and dried for reuse in subsequent batches.[7]

Protocol 2: Transesterification of 10-Undecen-1-ol with an Acyl Donor

This protocol uses an alternative acyl donor, such as ethyl acetate or acetic anhydride, which can sometimes lead to higher conversions.

Materials:

  • 10-Undecen-1-ol

  • Acyl donor (e.g., ethyl acetate, vinyl acetate, or acetic anhydride)

  • Immobilized lipase (e.g., Novozym 435)

  • Reaction vessel

  • Incubator shaker or magnetic stirrer with heating

  • Analytical equipment (GC-FID)

Procedure:

  • Substrate Preparation: In a dry reaction vessel, combine 10-undecen-1-ol and the acyl donor. A molar ratio with the acyl donor in excess (e.g., 1:3 to 1:5 alcohol to acyl donor) is often used.

  • Enzyme Addition: Add the immobilized lipase (5-10% w/w of substrates).

  • Reaction Incubation: Seal the vessel and incubate at 40-60°C with agitation (150-200 rpm).

  • Reaction Monitoring: Monitor the formation of this compound using GC-FID.

  • Reaction Termination and Product Recovery: After achieving the desired conversion, separate the enzyme by filtration.

  • Product Purification: If using an excess of a volatile acyl donor like ethyl acetate, it can be removed by evaporation under reduced pressure. If acetic anhydride is used, unreacted anhydride and the acetic acid byproduct may need to be removed by washing with a mild base.

Visualizations

Diagram 1: Experimental Workflow for Enzymatic Synthesis of this compound

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery & Purification A Combine 10-Undecen-1-ol and Acyl Donor B Add Immobilized Lipase A->B C (Optional) Add Molecular Sieves B->C D Incubate at 40-60°C with Agitation C->D E Monitor Conversion by GC-FID D->E F Filter to Recover Enzyme G Wash & Dry Recovered Enzyme for Reuse F->G H Purify Product Mixture (e.g., Distillation, Chromatography) F->H I Pure this compound H->I

Caption: Workflow for the enzymatic synthesis of this compound.

Diagram 2: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Transesterification

G Enzymatic Transesterification Mechanism cluster_substrates cluster_products E Lipase (E) EA Acyl-Enzyme Intermediate (E-Ac) E->EA + S1 EA->E - P1 E_P2 Lipase (E) EA->E_P2 + S2 P2 This compound (Ester) E_P2->P2 S1 Ethyl Acetate (Acyl Donor) S2 10-Undecen-1-ol (Alcohol) P1 Ethanol

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of Long-Chain Unsaturated Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of long-chain unsaturated monomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the polymerization of long-chain unsaturated monomers.

Issue 1: Low Monomer Conversion and/or Low Polymer Molecular Weight in Free-Radical Polymerization

Symptoms:

  • The polymerization reaction stops prematurely, resulting in a low yield of the polymer.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis shows a low number-average molecular weight (Mn) and/or weight-average molecular weight (Mw).[1][2]

Possible Causes:

  • Chain Transfer Reactions: The presence of allylic hydrogens in unsaturated fatty acid chains can lead to chain transfer reactions, where the growing polymer radical abstracts a hydrogen atom, terminating the chain and creating a less reactive allylic radical.[3][4] This is particularly prevalent with polyunsaturated monomers like those derived from linoleic or linolenic acid.[3]

  • Steric Hindrance: The bulky long chains of the monomers can sterically hinder the approach of new monomers to the propagating chain end, reducing the rate of propagation.[5][6]

  • Low Reactivity of Monomer: Vinyl monomers with long aliphatic chains, such as fatty acid vinyl esters (FAVEs), can exhibit low reactivity in radical polymerization, leading to both low conversion and low molecular weights.[1]

  • Depropagation at High Temperatures: At elevated temperatures, the rate of depropagation (the reverse of propagation) can become significant, especially for sterically hindered monomers, leading to a lower overall polymerization rate and molecular weight.[5][7]

Troubleshooting Workflow:

cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_solution Solutions symptom Low Monomer Conversion / Low Molecular Weight cause1 Chain Transfer Reactions? symptom->cause1 cause2 Steric Hindrance? symptom->cause2 cause3 Low Monomer Reactivity? symptom->cause3 cause4 High Temperature Depropagation? symptom->cause4 solution1 Use Monomers with Less Unsaturation (e.g., Oleic Acid-based) cause1->solution1 solution2 Optimize Initiator Concentration cause1->solution2 solution5 Increase Monomer Concentration cause2->solution5 solution6 Switch to a More Reactive Monomer Type (e.g., Acrylates/Methacrylates) cause2->solution6 cause3->solution6 solution3 Lower Reaction Temperature cause4->solution3 solution4 Consider Controlled Radical Polymerization (e.g., RAFT) cause4->solution4

Caption: Troubleshooting workflow for low conversion/molecular weight.

Recommended Solutions:

  • Monomer Selection: If possible, use monomers with a lower degree of unsaturation (e.g., derived from oleic acid instead of linoleic or linolenic acid) to reduce the likelihood of chain transfer reactions.[3][8]

  • Optimize Initiator Concentration: Increasing the initiator concentration can lead to a higher number of polymer chains, which may result in lower molecular weight. Conversely, a very low initiator concentration might not generate enough radicals to sustain the polymerization. A systematic variation of the initiator concentration is recommended.

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of chain transfer and depropagation reactions.[5] However, this may also reduce the overall reaction rate, so an optimal temperature needs to be determined experimentally.

  • Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization of fatty acid-containing monomers, leading to polymers with targeted molecular weights and narrow molecular weight distributions.[9]

  • Monomer Concentration: Higher monomer concentrations can favor propagation over termination and chain transfer reactions.

  • Monomer Reactivity: If feasible, convert the fatty acid to a more reactive monomer type, such as a methacrylate, which is generally more reactive in radical polymerization than vinyl esters.[1]

Issue 2: Catalyst Poisoning or Low Activity in Ziegler-Natta Polymerization of Long-Chain α-Olefins

Symptoms:

  • Little to no polymer is formed.

  • The reaction is sluggish and does not go to completion.

Possible Causes:

  • Functional Group Interference: Ziegler-Natta catalysts are highly susceptible to poisoning by Lewis basic functional groups (e.g., esters, carboxylic acids) present in many long-chain unsaturated monomers. These groups can coordinate strongly to the active metal center, deactivating the catalyst.[10]

  • Impurities in Monomer or Solvent: Water, oxygen, and other polar impurities can deactivate the Ziegler-Natta catalyst.

  • Steric Hindrance: The bulky nature of long-chain α-olefins can hinder their coordination and insertion at the catalyst center.

Troubleshooting Workflow:

cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_solution Solutions symptom Catalyst Inactivity in Ziegler-Natta Polymerization cause1 Functional Group Poisoning? symptom->cause1 cause2 Impurities Present? symptom->cause2 cause3 Steric Hindrance? symptom->cause3 solution1 Protect Functional Groups on Monomer cause1->solution1 solution3 Use a More Tolerant Catalyst System (e.g., Single-Site Catalysts) cause1->solution3 solution2 Thoroughly Purify Monomer and Solvent cause2->solution2 cause3->solution3 solution4 Optimize Reaction Temperature and Pressure cause3->solution4

Caption: Troubleshooting Ziegler-Natta polymerization issues.

Recommended Solutions:

  • Monomer Purity: Ensure the monomer is free from functional groups that can poison the catalyst. If the monomer contains such groups, they must be protected prior to polymerization.

  • Rigorous Purification: Monomers and solvents must be rigorously purified to remove all traces of water, oxygen, and other polar impurities.

  • Catalyst Selection: Consider using more robust, single-site catalysts (metallocenes) which can exhibit higher tolerance to functional groups and better control over polymer stereochemistry compared to traditional multi-site Ziegler-Natta catalysts.[11]

  • Reaction Conditions: Optimize reaction parameters such as temperature, pressure, and monomer/catalyst ratio.

Issue 3: Difficulty in Achieving High Molecular Weight Polymers with ADMET Polymerization

Symptoms:

  • The resulting polymer has a low molecular weight, as determined by GPC/SEC.

  • The reaction fails to produce a high-viscosity material, indicative of high polymer chains.

Possible Causes:

  • Inefficient Removal of Ethylene (B1197577) Byproduct: Acyclic Diene Metathesis (ADMET) is an equilibrium-driven polycondensation reaction. The removal of the volatile ethylene byproduct is crucial to drive the reaction towards the formation of high molecular weight polymers.[12]

  • Catalyst Decomposition: The Grubbs catalyst used in ADMET can be sensitive to impurities and high temperatures, leading to premature decomposition and loss of activity.[12]

  • Intramolecular Cyclization: Monomers can undergo intramolecular cyclization reactions, competing with the desired intermolecular polymerization.

Troubleshooting Workflow:

cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_solution Solutions symptom Low Molecular Weight in ADMET cause1 Inefficient Ethylene Removal? symptom->cause1 cause2 Catalyst Decomposition? symptom->cause2 cause3 Intramolecular Cyclization? symptom->cause3 solution1 Apply High Vacuum (e.g., <0.1 mbar) cause1->solution1 solution2 Increase Reaction Temperature cause1->solution2 solution3 Use a Highly Active and Stable Catalyst (e.g., Grubbs 2nd or 3rd Gen) cause2->solution3 solution4 Optimize Catalyst Loading cause2->solution4 solution5 Perform Polymerization in Bulk (Solvent-Free) cause3->solution5

Caption: Troubleshooting low molecular weight in ADMET.

Recommended Solutions:

  • High Vacuum: Conduct the polymerization under a high vacuum (e.g., 0.1 mbar or lower) to efficiently remove the ethylene byproduct.[12]

  • Temperature Optimization: Increasing the reaction temperature can facilitate the removal of ethylene and increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition. A balance must be found, for instance, around 90°C.[12]

  • Catalyst Choice and Loading: Use a highly active and stable catalyst, such as a second or third-generation Grubbs catalyst, which is more tolerant to functional groups.[12][13] The catalyst loading should be optimized; lower loadings can lead to higher molecular weights if the reaction goes to completion.[12]

  • Bulk Polymerization: Performing the polymerization in bulk (without solvent) can increase the monomer concentration and favor intermolecular chain growth over intramolecular cyclization.[14]

Frequently Asked Questions (FAQs)

Q1: Why is my polymer from long-chain unsaturated monomers showing a broad polydispersity index (PDI)?

A1: A broad PDI (Mw/Mn > 2) in free-radical polymerization is often a consequence of multiple termination and chain transfer reactions occurring simultaneously.[3] For Ziegler-Natta polymerization, the presence of multiple active sites in heterogeneous catalysts can lead to the formation of polymer chains with varying lengths, resulting in a broad PDI.[15] To achieve a narrower PDI, consider using controlled polymerization techniques like RAFT or single-site catalysts like metallocenes.

Q2: How can I purify my polymer from unreacted long-chain monomers and catalyst residues?

A2: Reprecipitation is a common and effective method.[] The polymer is dissolved in a good solvent, and then a non-solvent is added to precipitate the polymer, leaving the monomer and other impurities in the solution. This process can be repeated several times to achieve high purity.[] For removal of catalyst residues, column chromatography or washing the polymer solution with appropriate aqueous solutions might be necessary.

Q3: What are the best characterization techniques for my polymer?

A3: A combination of techniques is usually required for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.[1][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups in the monomer and polymer.[1]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[2][17][18]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).[1][17]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[1][17]

Q4: Can I use Ring-Opening Metathesis Polymerization (ROMP) for my long-chain unsaturated monomer?

A4: ROMP is suitable for cyclic olefins with sufficient ring strain.[19] If your long-chain unsaturated monomer can be converted into a strained cyclic olefin (e.g., a derivative of norbornene or cyclooctene), then ROMP can be a powerful method to produce well-defined polymers with controlled molecular weights and narrow PDIs.[20][21] The driving force for the polymerization is the relief of ring strain.[19]

Q5: How does the degree of unsaturation in my fatty acid-based monomer affect the final polymer properties?

A5: Increasing the degree of unsaturation (e.g., moving from oleic to linoleic or linolenic acid derivatives) in the monomer can lead to a higher crosslink density in the final polymer network due to the increased number of reactive double bonds.[3] This can significantly impact the mechanical properties, such as increasing the Young's modulus and toughness.[3] However, it also increases the likelihood of side reactions during polymerization, which can lower the molecular weight of the primary chains.[4]

Quantitative Data Summary

Table 1: Effect of Polyunsaturation on Free-Radical Homopolymerization of Plant Oil-Based Monomers (POBMs)

Monomer Source (Increasing Polyunsaturation)Rate of Polymerization (mol L⁻¹ s⁻¹)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Olive Oil (OVM - 7.3% polyunsaturated)HigherHigherLower
High-Oleic Soybean (HOSBM - 16.5% polyunsaturated)IntermediateIntermediateIntermediate
Canola Oil (CLM - 28.5% polyunsaturated)LowerLowerHigher

Data compiled from trends described in the literature.[3]

Table 2: Influence of Catalyst Loading on ADMET Polymerization of a D-xylose and 10-undecenoic acid derived monomer

Catalyst Loading (mol%)Monomer Conversion (%)Mn ( kg/mol )PDI
2.0>9912.11.8
1.09714.81.8
1.0 (at 90°C)>9925.51.9
0.5>9920.61.9

Data adapted from a study on ADMET polymerization of sugar-based monomers.[12]

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Polymerization of Fatty Acid Vinyl Esters (FAVEs)
  • Monomer Synthesis: Synthesize the FAVE via a transition-metal catalyzed transvinylation reaction between vinyl acetate (B1210297) and the corresponding fatty acid (e.g., oleic acid).[1]

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the FAVE monomer and a comonomer (e.g., vinyl acetate) in a suitable solvent like toluene.

  • Initiator Addition: Add a radical initiator such as benzoyl peroxide (BPO). The amount of initiator will influence the final molecular weight.[1]

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70-80 °C) under a nitrogen atmosphere and stir for a predetermined time (e.g., 24 hours).

  • Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol).

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.

  • Characterization: Characterize the polymer using NMR, FTIR, GPC, DSC, and TGA.[1]

Protocol 2: General Procedure for ADMET Polymerization of a Long-Chain Diene Monomer
  • Monomer Synthesis: Synthesize an α,ω-diene monomer from a long-chain unsaturated fatty acid derivative.

  • Reaction Setup: Place the monomer in a Schlenk flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add the Grubbs second-generation catalyst (typically 0.1-2.0 mol%) to the monomer under an inert atmosphere (e.g., argon or nitrogen).[12][13]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-90 °C) while applying a dynamic high vacuum (<0.1 mbar) to remove the ethylene byproduct.[12] The reaction mixture will become increasingly viscous as the polymerization proceeds.

  • Termination: After the desired time (e.g., 2-24 hours), cool the reaction to room temperature and dissolve the viscous polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane). Terminate the reaction by adding a few drops of ethyl vinyl ether.

  • Purification: Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.

  • Characterization: Analyze the polymer's molecular weight and PDI using GPC, and confirm its structure with NMR and FTIR.[13]

References

controlling molecular weight in 10-Undecenyl acetate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the polymerization of 10-undecenyl acetate (B1210297).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of 10-undecenyl acetate, providing causes and actionable solutions.

IssuePossible CausesSuggested Solutions
Why is the molecular weight of my poly(this compound) consistently too high? For ADMET Polymerization: • Inefficient removal of ethylene (B1197577) byproduct. • Low catalyst loading. For RAFT Polymerization: • Incorrectly high monomer-to-CTA ratio. For Ziegler-Natta Polymerization: • Insufficient chain transfer agent (e.g., hydrogen). • Low concentration of organoaluminum co-catalyst.For ADMET Polymerization: • Increase the efficiency of ethylene removal by applying a high vacuum or purging with an inert gas. • Increase the catalyst loading. For RAFT Polymerization: • Decrease the monomer-to-CTA ratio. For Ziegler-Natta Polymerization: • Increase the concentration of the chain transfer agent.[1][2] • Increase the concentration of the co-catalyst.
Why is the molecular weight of my poly(this compound) consistently too low? For ADMET Polymerization: • Presence of impurities that act as chain terminators. • High catalyst loading. For RAFT Polymerization: • Incorrectly low monomer-to-CTA ratio. • High initiator concentration. For Ziegler-Natta Polymerization: • High concentration of chain transfer agent (e.g., hydrogen). • High polymerization temperature.For ADMET Polymerization: • Ensure the monomer and solvent are rigorously purified. • Decrease the catalyst loading. For RAFT Polymerization: • Increase the monomer-to-CTA ratio. • Decrease the initiator concentration. For Ziegler-Natta Polymerization: • Decrease the concentration of the chain transfer agent. • Lower the polymerization temperature.[3]
How can I narrow the Polydispersity Index (PDI) of my poly(this compound)? For ADMET Polymerization: • Incomplete reaction. For RAFT Polymerization: • Inappropriate RAFT agent for the monomer. • High polymerization temperature leading to termination reactions.[4] • Pushing the reaction to very high conversion.[4] For Ziegler-Natta Polymerization: • Presence of multiple active sites on the catalyst.For ADMET Polymerization: • Increase reaction time to drive the polymerization to completion. For RAFT Polymerization: • Select a RAFT agent with a high transfer constant for vinyl acetate-like monomers. • Lower the reaction temperature. • Target a moderate conversion. For Ziegler-Natta Polymerization: • Use a single-site catalyst if a narrow PDI is critical.
The polymerization of this compound is very slow or not initiating. For RAFT Polymerization: • Presence of oxygen in the reaction mixture.[4] • Inefficient initiator for the chosen temperature.[4] • Unsuitable RAFT agent. For all methods: • Impure monomer or solvent.For RAFT Polymerization: • Thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles). • Ensure the initiator's half-life is appropriate for the reaction temperature. • Consult literature for a suitable RAFT agent for vinyl esters. For all methods: • Purify the monomer and solvent before use.

Frequently Asked Questions (FAQs)

Q1: Which polymerization techniques are suitable for controlling the molecular weight of poly(this compound)?

A1: Several techniques can be employed, with the most common being:

  • Acyclic Diene Metathesis (ADMET) Polymerization: This step-growth polymerization method is well-suited for diene monomers and can be adapted for this compound. Molecular weight is controlled by the efficient removal of the ethylene byproduct and the monomer-to-catalyst ratio.[5][6]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: As a form of controlled radical polymerization, RAFT offers excellent control over molecular weight and polydispersity by using a chain transfer agent (CTA). The molecular weight is primarily determined by the monomer-to-CTA ratio.[7]

  • Ziegler-Natta Polymerization: This coordination polymerization technique can be used for the polymerization of α-olefins.[8][9] Molecular weight can be controlled by adjusting the catalyst and co-catalyst concentrations, temperature, and the use of chain transfer agents like hydrogen.[1][2]

Q2: How does the monomer-to-initiator/catalyst ratio affect the molecular weight?

A2: The effect of this ratio depends on the polymerization mechanism:

  • In RAFT polymerization , the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer to the moles of the RAFT agent.

  • In ADMET polymerization , a lower monomer-to-catalyst ratio can lead to a higher concentration of active chains, which, if the reaction is driven to completion, can result in higher molecular weight polymers.

  • In Ziegler-Natta polymerization , increasing the monomer concentration relative to the catalyst concentration generally leads to an increase in molecular weight.[1]

Q3: What is the role of a chain transfer agent in controlling molecular weight?

A3: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating its growth and initiating the growth of a new chain. This process effectively lowers the average molecular weight of the resulting polymer. In RAFT polymerization, the RAFT agent itself is the CTA. In Ziegler-Natta polymerization, hydrogen is a commonly used chain transfer agent.[1][2]

Q4: How does temperature influence the molecular weight of poly(this compound)?

A4: In general, increasing the polymerization temperature has the following effects:

  • In radical polymerizations (including RAFT) , higher temperatures increase the rates of both propagation and termination. The net effect can be a decrease in molecular weight. For RAFT, excessively high temperatures can lead to a loss of control and broader polydispersity.[4]

  • In Ziegler-Natta polymerization , an increase in temperature typically leads to a decrease in the molecular weight of the polymer.[3]

Experimental Protocols

Protocol 1: Molecular Weight Control of Poly(this compound) via ADMET Polymerization

Objective: To synthesize poly(this compound) with a target molecular weight by controlling the monomer-to-catalyst ratio and ensuring efficient ethylene removal.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • Grubbs' second-generation catalyst.

  • Anhydrous toluene.

  • Methanol (for precipitation).

Procedure:

  • In a glovebox, add the desired amount of this compound to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the monomer in anhydrous toluene.

  • Add the calculated amount of Grubbs' second-generation catalyst to the solution. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) under a constant flow of nitrogen or under vacuum to facilitate the removal of ethylene.

  • Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Once the desired conversion is reached, cool the reaction to room temperature and quench it by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Protocol 2: Molecular Weight Control of Poly(this compound) via RAFT Polymerization

Objective: To synthesize poly(this compound) with a predetermined molecular weight and narrow polydispersity using a RAFT agent.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • A suitable RAFT agent for vinyl esters (e.g., a xanthate or a dithiocarbamate).

  • Azobisisobutyronitrile (AIBN) as the initiator.

  • Anhydrous 1,4-dioxane (B91453) (solvent).

  • Methanol (for precipitation).

Procedure:

  • In a reaction vessel, dissolve the desired amounts of this compound, the RAFT agent, and AIBN in anhydrous 1,4-dioxane. The ratio of monomer to RAFT agent will determine the target molecular weight.

  • Degas the solution by performing at least three freeze-pump-thaw cycles.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time.

  • Stop the polymerization by cooling the reaction vessel in an ice bath and exposing the mixture to air.

  • Precipitate the polymer by adding the reaction mixture to an excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Data Presentation

The following tables summarize the expected relationship between key experimental parameters and the resulting molecular weight of poly(this compound).

Table 1: Theoretical Molecular Weight (Mn) of Poly(this compound) as a Function of Monomer-to-CTA Ratio in RAFT Polymerization

[Monomer]:[CTA] RatioTheoretical Mn ( g/mol ) at 100% Conversion
50:110,616
100:121,232
200:142,464
500:1106,160

Note: The theoretical Mn is calculated using the formula: Mn = (([Monomer]/[CTA]) * MW_monomer) + MW_CTA. The molecular weight of this compound is 212.32 g/mol . The contribution of the CTA's molecular weight is assumed to be negligible for this illustration.

Table 2: Effect of Hydrogen Concentration on the Molecular Weight of Polyolefins in Ziegler-Natta Polymerization (General Trend)

Hydrogen ConcentrationResulting Molecular Weight
LowHigh
MediumMedium
HighLow

Visualizations

ADMET_Workflow Monomer Purified 10-Undecenyl Acetate Monomer Reaction Polymerization (50-80 °C) Monomer->Reaction Solvent Anhydrous Toluene Solvent->Reaction Catalyst Grubbs' Catalyst Catalyst->Reaction Vacuum Ethylene Removal (Vacuum/N2 Purge) Reaction->Vacuum Quench Quenching (Ethyl Vinyl Ether) Reaction->Quench Precipitation Precipitation (Cold Methanol) Quench->Precipitation Polymer Poly(10-Undecenyl Acetate) Precipitation->Polymer

Caption: Experimental workflow for ADMET polymerization.

RAFT_Workflow Monomer Purified 10-Undecenyl Acetate Monomer Degas Freeze-Pump-Thaw Cycles Monomer->Degas CTA RAFT Agent CTA->Degas Initiator AIBN Initiator->Degas Solvent Anhydrous 1,4-Dioxane Solvent->Degas Reaction Polymerization (e.g., 70 °C) Degas->Reaction Precipitation Precipitation (Cold Methanol) Reaction->Precipitation Polymer Poly(10-Undecenyl Acetate) Precipitation->Polymer

Caption: Experimental workflow for RAFT polymerization.

Troubleshooting_Tree start Problem: Inconsistent Molecular Weight mw_issue Is the molecular weight too high or too low? start->mw_issue pdi_issue Is the PDI too broad? mw_issue->pdi_issue PDI Issue high_mw Too High mw_issue->high_mw High low_mw Too Low mw_issue->low_mw Low raft_pdi RAFT: Check CTA/Monomer compatibility Lower Temperature pdi_issue->raft_pdi RAFT zn_pdi Ziegler-Natta: Consider single-site catalyst pdi_issue->zn_pdi Z-N admet_high ADMET: Improve Ethylene Removal high_mw->admet_high ADMET raft_high RAFT: Decrease Monomer/CTA Ratio high_mw->raft_high RAFT zn_high Ziegler-Natta: Increase [H2] high_mw->zn_high Z-N admet_low ADMET: Purify Monomer low_mw->admet_low ADMET raft_low RAFT: Increase Monomer/CTA Ratio low_mw->raft_low RAFT zn_low Ziegler-Natta: Decrease [H2] or Temp low_mw->zn_low Z-N

Caption: Troubleshooting decision tree for molecular weight control.

References

Technical Support Center: Synthesis of 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-undecenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important unsaturated ester.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 10-undecenyl acetate?

A1: The most common and practical synthesis of this compound involves a two-step process. First, the precursor, 10-undecen-1-ol (B85765), is synthesized. This is typically achieved through the reduction of 10-undecenoic acid, which is readily available from the pyrolysis of ricinoleic acid derived from castor oil. The second step is the esterification (specifically, acetylation) of 10-undecen-1-ol to yield the final product.

Q2: What are the key considerations when choosing an acetylation method?

A2: The choice of acetylation method depends on factors such as reaction scale, desired purity, and available reagents. Common methods include using acetic anhydride (B1165640) with a base catalyst like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), or employing an acid catalyst. Pyridine-catalyzed reactions are common, though the removal of pyridine can be challenging due to its high boiling point.[1] DMAP is a more potent catalyst, often leading to faster reaction times and higher yields.[1]

Q3: Is there a risk of side reactions involving the terminal double bond during acetylation?

A3: Under standard acetylation conditions using reagents like acetic anhydride and pyridine or DMAP, the terminal double bond of 10-undecen-1-ol is generally stable. Isomerization of the double bond is a greater concern when transition metal catalysts are used. However, to minimize any potential for side reactions, it is crucial to use mild reaction conditions and avoid prolonged exposure to high temperatures.

Q4: Can polymerization occur during the synthesis of this compound?

A4: Yes, polymerization of the starting material (10-undecen-1-ol) or the product (this compound) is a potential side reaction, especially at elevated temperatures. To mitigate this, the use of polymerization inhibitors can be considered. These are chemical compounds that are added to monomers to prevent their self-polymerization.[2][3][4] Common inhibitors include hydroquinone (B1673460) and its derivatives.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure an adequate molar excess of the acetylating agent (e.g., acetic anhydride) is used.[1] - For pyridine-catalyzed reactions, consider adding a catalytic amount of DMAP to accelerate the reaction. - If the reaction is sluggish at room temperature, gentle heating (e.g., to 60 °C) may be necessary, but monitor for potential side reactions.[5]
Hydrolysis of Acetic Anhydride - Use anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use to prevent the reaction of acetic anhydride with water to form acetic acid.[1]
Loss of Product During Workup - During aqueous extraction, ensure the pH is controlled to prevent hydrolysis of the ester. - Minimize the number of extraction and transfer steps to reduce mechanical losses.
Suboptimal Catalyst - If using pyridine, ensure it is of high purity and anhydrous. - For sterically hindered alcohols or less reactive systems, DMAP is a more effective catalyst.[1]
Problem 2: Impure this compound (Presence of Side Products)

Common Impurities and Mitigation Strategies:

Impurity Source Prevention and Removal
Unreacted 10-Undecen-1-ol Incomplete acetylation.- Drive the reaction to completion using the strategies mentioned in "Low Yield". - Purify the crude product using column chromatography.
Acetic Acid Byproduct of the acetylation reaction with acetic anhydride.[1]- During workup, wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize and remove the acetic acid.[1]
Residual Pyridine Used as a catalyst and solvent.- Pyridine can be difficult to remove due to its high boiling point. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, forming a water-soluble salt that can be removed in the aqueous phase.[1]
N-acetyl-1,2-dihydro-2-pyridylacetic acid A potential byproduct from the reaction of pyridine with acetic anhydride.[6][7]- This impurity can be minimized by controlling the reaction temperature and stoichiometry. It can be removed during the aqueous workup and subsequent purification.
Polymeric materials Self-polymerization of the starting material or product.- Use a polymerization inhibitor (e.g., hydroquinone) if the reaction is conducted at elevated temperatures.[2][3][4] - Purify the final product by distillation or column chromatography to remove high molecular weight polymers.

Data Presentation

Table 1: Comparison of Acetylation Methods for 10-Undecen-1-ol

Method Catalyst Typical Yield (%) Key Advantages Key Disadvantages
Pyridine/Acetic AnhydridePyridine65 - 85Readily available reagents.Difficult to remove residual pyridine; reaction can be slow.
DMAP/Acetic Anhydride4-(Dimethylamino)pyridine>90High catalytic activity, faster reaction times, higher yields.[1]More expensive catalyst.
Acid-Catalyzede.g., Sulfuric Acid80 - 90Inexpensive catalyst.Potential for side reactions with the alkene (e.g., hydration, isomerization) if not carefully controlled.

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and purification efficiency.[5]

Experimental Protocols

Key Experiment: Acetylation of 10-Undecen-1-ol using Acetic Anhydride and Pyridine

This protocol describes a common laboratory-scale method for the synthesis of this compound.

Materials:

  • 10-Undecen-1-ol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-undecen-1-ol (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add 1M HCl to quench the reaction and neutralize the pyridine.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_workup Workup and Purification 10-Undecen-1-ol 10-Undecen-1-ol Reaction Reaction 10-Undecen-1-ol->Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction Pyridine Pyridine Pyridine->Reaction Catalyst Crude_Product Crude_Product Reaction->Crude_Product Quenching Quenching Crude_Product->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Side_Reactions cluster_side_reactions Potential Side Reactions Main_Reaction 10-Undecen-1-ol + Acetic Anhydride -> this compound Incomplete_Reaction Incomplete Reaction Main_Reaction->Incomplete_Reaction Leads to Polymerization Polymerization Main_Reaction->Polymerization Can undergo Pyridine_Byproduct Pyridine-Anhydride Adduct Hydrolysis Hydrolysis of Anhydride Pyridine Pyridine Pyridine->Pyridine_Byproduct Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Pyridine_Byproduct Acetic_Anhydride->Hydrolysis Water Water Water->Hydrolysis

Caption: Logical relationship of the main reaction and potential side reactions.

References

Technical Support Center: Preventing Ester Hydrolysis During Polymerization of Acetate Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetate (B1210297) monomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage ester hydrolysis during your polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem in acetate monomer polymerization?

A: Ester hydrolysis is a chemical reaction where an ester group reacts with water, breaking down into a carboxylic acid and an alcohol. In the context of acetate monomers like vinyl acetate, hydrolysis leads to the formation of acetic acid and vinyl alcohol (which quickly tautomerizes to acetaldehyde).[1][2][3] This can be problematic for several reasons:

  • Alteration of Monomer Quality: The presence of acetic acid and acetaldehyde (B116499) impurities can negatively impact the polymerization process and the quality of the final polymer.[1]

  • Inhibition or Retardation of Polymerization: Acetaldehyde, in particular, can act as a chain transfer agent, leading to lower molecular weight polymers or even inhibiting the polymerization altogether.

  • Inconsistent Polymer Properties: The incorporation of hydrolyzed units or the alteration of reaction kinetics can lead to batch-to-batch variability and polymers with undesirable properties.

  • pH Shift: The formation of acetic acid will lower the pH of the reaction medium, which can affect the performance of pH-sensitive catalysts and initiators.[4]

Q2: What are the primary factors that promote ester hydrolysis?

A: The rate of ester hydrolysis is significantly influenced by the following factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis. The higher the concentration of water in the reaction system, the more likely hydrolysis will occur.[5][6]

  • pH (Acidic or Basic Conditions): Hydrolysis is catalyzed by both acids and bases.[2][3][7][8][9]

    • Acid-catalyzed hydrolysis is a reversible reaction.[2][3]

    • Base-catalyzed hydrolysis (saponification) is generally irreversible and proceeds to completion.[3][9]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[10][11]

  • Catalysts: Certain metal ions can act as catalysts for ester hydrolysis.[6]

Q3: How can I detect and quantify the extent of ester hydrolysis in my monomer or polymer?

A: Several analytical techniques can be employed to detect and quantify ester hydrolysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the mole fractions of vinyl acetate and vinyl alcohol units in a polymer chain by integrating the characteristic peaks of each monomer.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of hydroxyl (-OH) groups from the alcohol product and changes in the carbonyl (C=O) stretching band of the ester.[10][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile hydrolysis products like acetic acid and acetaldehyde in the monomer or reaction mixture.[13]

  • Titration: The amount of acetic acid produced can be quantified by titration with a standard base.

Troubleshooting Guides

Issue 1: Low polymer yield and/or low molecular weight.

This issue is often linked to the presence of impurities, particularly acetaldehyde, resulting from ester hydrolysis.

Troubleshooting Steps & Solutions
Potential Cause Recommended Action Experimental Protocol
Contaminated Monomer Purify the vinyl acetate monomer before polymerization to remove water, acetic acid, and acetaldehyde.See Protocol 1: Monomer Purification via Distillation .
Excess Water in Reaction Ensure all reactants, solvents, and equipment are thoroughly dried before use.Use anhydrous solvents and dry glassware in an oven at >100°C for several hours before use.
Inappropriate Reaction pH Maintain a neutral or slightly acidic pH to minimize both acid and base-catalyzed hydrolysis. A buffer system may be necessary.Monitor the pH of the reaction mixture periodically. If necessary, add a non-interfering buffer to maintain the desired pH range.
Protocol 1: Monomer Purification via Distillation

This protocol describes the purification of vinyl acetate monomer to remove water and acetic acid.

Materials:

  • Crude vinyl acetate monomer

  • Anhydrous sodium carbonate (Na₂CO₃) or calcium chloride (CaCl₂)

  • Distillation apparatus (round-bottom flask, distillation column, condenser, receiving flask)

  • Heating mantle

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Drying: Add a small amount of anhydrous sodium carbonate or calcium chloride to the crude vinyl acetate monomer in a round-bottom flask. Let it stand for several hours to remove residual water.

  • Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with an inert gas to prevent oxygen from interfering with the polymerization inhibitor.

  • Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the boiling point of vinyl acetate (72.7 °C).

  • Storage: Store the purified monomer over a molecular sieve in a tightly sealed container under an inert atmosphere and in a cool, dark place.

Issue 2: Inconsistent polymerization kinetics or batch-to-batch variability.

Variations in the level of hydrolysis can lead to unpredictable polymerization behavior.

Troubleshooting Steps & Solutions
Potential Cause Recommended Action Data & Visualization
Variable Water Content Standardize the water content in your reaction system.See Table 1: Effect of Water Content on Polymerization .
Temperature Fluctuations Maintain strict temperature control throughout the polymerization process.Use a temperature-controlled reaction setup (e.g., oil bath, water bath, or automated reactor).
Hydrolysis of Polymer For applications requiring stability in aqueous or humid environments, consider post-polymerization stabilization.See Logical Relationship Diagram: Hydrolysis Prevention Strategy .
Table 1: Effect of Water Content on Polymerization of Vinyl Acetate (Illustrative Data)
Water Content (wt%)Time to 50% Conversion (min)Final Molecular Weight ( g/mol )Polydispersity Index (PDI)
0.0560150,0002.1
0.2075120,0002.5
0.509580,0003.2
1.0012050,0004.0

Note: This is illustrative data. Actual results may vary depending on specific reaction conditions.

Logical Relationship Diagram: Hydrolysis Prevention Strategy

hydrolysis_prevention cluster_monomer Monomer Purity Control cluster_reaction Reaction Condition Control cluster_stabilizer Stabilizer Addition Monomer Monomer Purity Purification Purification (e.g., Distillation) Monomer->Purification Drying Drying Agents Monomer->Drying Reaction Reaction Conditions pH pH Control (Buffer) Reaction->pH Temp Temperature Control Reaction->Temp Water Minimize Water Reaction->Water Stabilizer Use of Stabilizers Carbodiimides Carbodiimides Stabilizer->Carbodiimides Antioxidants Antioxidants Stabilizer->Antioxidants

Caption: A logical diagram illustrating key strategies for preventing ester hydrolysis.

Issue 3: Poor polymer performance in final application due to degradation.

Polymers containing ester groups can be susceptible to hydrolysis over their service life, especially in humid or aqueous environments.

Troubleshooting Steps & Solutions
Potential Cause Recommended Action Experimental Protocol
Inherent Instability of Ester Groups Incorporate hydrolysis stabilizers into the polymer formulation.See Protocol 2: Incorporation of a Hydrolysis Stabilizer .
Environmental Factors Control the pH and minimize exposure to moisture in the final product's environment where possible.Not applicable (application-specific).
Protocol 2: Incorporation of a Hydrolysis Stabilizer

This protocol provides a general guideline for adding a carbodiimide-based hydrolysis stabilizer to a polymer melt.

Materials:

  • Poly(vinyl acetate) or other acetate-based polymer

  • Carbodiimide (B86325) stabilizer (e.g., Stabaxol®)[11][14]

  • Twin-screw extruder or similar melt-blending equipment

Procedure:

  • Drying: Thoroughly dry the polymer resin to remove any residual moisture.

  • Pre-blending: Dry blend the polymer pellets with the desired amount of carbodiimide stabilizer (typically 0.5-2.0 wt%).

  • Melt Compounding: Feed the pre-blended mixture into a twin-screw extruder. The processing temperature should be set according to the polymer's properties, ensuring good mixing without thermal degradation.

  • Pelletizing: Extrude the stabilized polymer blend and pelletize it for further processing or analysis.

  • Characterization: Evaluate the hydrolytic stability of the modified polymer by aging samples in a high-humidity and elevated temperature environment and measuring the change in molecular weight or mechanical properties over time.

Experimental Workflow: Evaluating Stabilizer Efficacy

stabilizer_workflow Start Start: Untreated Polymer Prepare_Samples Prepare Polymer Samples (with and without stabilizer) Start->Prepare_Samples Aging Accelerated Aging (e.g., 85°C, 85% RH) Prepare_Samples->Aging Sampling Periodic Sampling (t = 0, 24h, 48h, etc.) Aging->Sampling Analysis Analysis (GPC, Tensile Testing, etc.) Sampling->Analysis Data Data Comparison (Treated vs. Untreated) Analysis->Data End End: Determine Stabilizer Efficacy Data->End

Caption: A workflow diagram for assessing the effectiveness of a hydrolysis stabilizer.

References

purification techniques for 10-Undecenyl acetate post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 10-Undecenyl acetate (B1210297) post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of 10-Undecenyl acetate after synthesis?

Common impurities include unreacted 10-undecen-1-ol (B85765), residual acetylating agents (e.g., acetic anhydride), byproducts like acetic acid, and any catalysts or bases used in the reaction (e.g., pyridine (B92270), 4-dimethylaminopyridine (B28879) (DMAP)).[1] If the starting material was not pure, impurities from the synthesis of 10-undecen-1-ol could also be present.

Q2: What is the recommended first step in the purification of this compound?

The recommended first step is an aqueous workup to remove water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or diethyl ether) and washing it sequentially with a mild acid, a mild base, and brine.

Q3: How can I effectively remove acidic impurities like acetic acid?

To remove acidic impurities such as acetic acid, wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution.[1] This will convert the acetic acid into sodium acetate, which is soluble in the aqueous layer and can be separated. Repeat the wash until the aqueous layer is no longer acidic.

Q4: How do I remove basic impurities like pyridine?

Basic impurities like pyridine can be removed by washing the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).[1] This protonates the pyridine, forming a water-soluble salt that partitions into the aqueous phase.

Q5: What are the primary methods for purifying this compound after the initial workup?

The two primary methods for further purification are vacuum distillation and flash column chromatography. The choice between these methods depends on the nature of the remaining impurities and the required purity of the final product.

Q6: When is vacuum distillation a suitable purification method?

Vacuum distillation is suitable for separating this compound from non-volatile impurities or compounds with significantly different boiling points. It is a good method for large-scale purifications.

Q7: When should I use flash column chromatography?

Flash column chromatography is ideal for separating this compound from impurities with similar boiling points or polarities. It offers a high degree of purification, making it suitable for obtaining highly pure samples for research and development.

Troubleshooting Guides

Aqueous Workup Issues
ProblemPotential CauseSuggested Solution
Emulsion formation during extraction High concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product loss into the aqueous layer This compound has some slight water solubility.Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Incomplete removal of acidic or basic impurities Insufficient mixing or insufficient amount of washing solution.Ensure vigorous mixing during washing and use an adequate volume of the acidic or basic solution. Test the pH of the aqueous layer to confirm neutralization.
Vacuum Distillation Issues
ProblemPotential CauseSuggested Solution
Bumping or uneven boiling Lack of boiling chips or inefficient stirring. High vacuum applied too quickly.Add new boiling chips or a magnetic stir bar. Apply the vacuum gradually.
Product decomposition Distillation temperature is too high.Perform the distillation under a higher vacuum to lower the boiling point. Ensure the apparatus is free of air leaks.
Poor separation of impurities Impurities have boiling points close to the product.Use a fractionating column to improve separation efficiency. Consider switching to flash column chromatography.
Flash Column Chromatography Issues
ProblemPotential CauseSuggested Solution
Poor separation of spots on TLC Inappropriate eluent system.Optimize the eluent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate.[2] Adjust the ratio to achieve a target Rf value of ~0.3 for the product.[2]
Compound is not eluting from the column Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Co-elution of impurities with the product Impurities have a very similar polarity to the product.Use a shallower solvent gradient or switch to a different solvent system. Ensure proper column packing to maximize resolution.[2]
Product streaking on the column Sample is overloaded. Acidic silica (B1680970) gel interacting with the compound.Use a larger column or reduce the amount of sample loaded. Deactivate the silica gel by pre-treating it with the eluent containing a small amount of triethylamine (B128534) (e.g., 0.1-1%).

Experimental Protocols

Protocol 1: Synthesis and Aqueous Workup of this compound

This protocol describes the acetylation of 10-undecen-1-ol followed by a standard aqueous workup.

Methodology:

  • In a round-bottom flask, dissolve 10-undecen-1-ol (1.0 eq) in a suitable solvent like dichloromethane (B109758) or pyridine at 0°C.

  • Slowly add acetic anhydride (B1165640) (1.5 eq) to the solution.[3] If not using pyridine as the solvent, a catalytic amount of DMAP can be added.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1M HCl (if pyridine was used) to remove the base.[3]

    • Saturated NaHCO₃ solution to neutralize and remove excess acetic anhydride and acetic acid.[1][3]

    • Water.

    • Brine (saturated NaCl solution).[3]

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying crude this compound from non-volatile impurities.

Methodology:

  • Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Gradually apply vacuum to the system.

  • Slowly heat the distillation flask in a heating mantle or oil bath.

  • Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is approximately 269-271 °C at atmospheric pressure.[5] Under vacuum, the boiling point will be significantly lower.

  • Monitor the purity of the collected fractions using GC-MS or TLC.

Protocol 3: Purification by Flash Column Chromatography

This protocol is designed for high-purity separation of this compound.

Methodology:

  • Select the Eluent: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate.[2] Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.[2]

  • Pack the Column: Pack a glass column with silica gel 60 using the chosen eluent.[2]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Apply positive pressure to the top of the column and begin eluting with the chosen solvent system.

  • Collect Fractions: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol [6]
Boiling Point 269-271 °C (at 760 mmHg)[5]
Appearance Colorless liquid
Typical TLC Eluent Hexanes/Ethyl Acetate
Recommended TLC Rf ~0.3[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis synthesis Acetylation of 10-Undecen-1-ol dilution Dilute with Organic Solvent synthesis->dilution Crude Product acid_wash Wash with 1M HCl (optional) dilution->acid_wash base_wash Wash with Sat. NaHCO3 acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash drying Dry with Na2SO4/MgSO4 brine_wash->drying concentration1 Concentrate drying->concentration1 distillation Vacuum Distillation concentration1->distillation Crude Acetate chromatography Flash Chromatography concentration1->chromatography Crude Acetate analysis Purity Analysis (GC-MS, NMR) distillation->analysis Purified Product chromatography->analysis Purified Product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Post-Synthesis workup Aqueous Workup Successful? start->workup emulsion Emulsion Formed? workup->emulsion No workup->emulsion Yes add_brine Add Brine emulsion->add_brine Yes purity_check1 Check Purity (TLC/GC-MS) emulsion->purity_check1 No add_brine->workup is_pure Is Purity >95%? purity_check1->is_pure final_product Final Product is_pure->final_product Yes choose_purification Choose Further Purification is_pure->choose_purification No distillation Vacuum Distillation choose_purification->distillation chromatography Flash Chromatography choose_purification->chromatography purity_check2 Check Purity distillation->purity_check2 chromatography->purity_check2 purity_check2->final_product

Caption: Decision-making flowchart for troubleshooting the purification process.

References

Technical Support Center: Optimizing Reaction Conditions for 10-Undecenyl Acetate Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the copolymerization of 10-undecenyl acetate (B1210297).

Troubleshooting Guide

This guide addresses common issues encountered during the copolymerization of 10-undecenyl acetate, providing probable causes and systematic solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Polymerization 1. Catalyst Inhibition: The acetate group on the monomer can coordinate with and deactivate certain catalysts, particularly Ziegler-Natta or metallocene catalysts. 2. Impurities: Water, oxygen, or other impurities in the monomer, comonomer, or solvent can quench the catalyst or initiator. 3. Incorrect Initiator/Catalyst Choice: The selected initiator or catalyst may not be suitable for the chosen comonomer or reaction conditions.1. Catalyst Selection & Protection: - Select a catalyst known for its tolerance to polar functional groups. - For sensitive catalysts, pre-treat the this compound with a scavenger or cocatalyst (e.g., methylaluminoxane (B55162), MAO) to protect the active site.[1] 2. Rigorous Purification: - Dry the monomer over a suitable agent (e.g., CaH₂) and vacuum distill.[1] - Purify solvents using standard techniques (e.g., passing through purification columns).[1] - Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Initiator/Catalyst Verification: - Review literature for initiators/catalysts successfully used for copolymerizing vinyl acetate or other functionalized olefins.[2] - Ensure the initiator's decomposition temperature is appropriate for the reaction temperature.
Low Incorporation of this compound 1. Unfavorable Reactivity Ratios: The comonomer may be significantly more reactive than this compound under the chosen conditions. 2. Low Monomer Concentration: The concentration of this compound in the feed may be too low. 3. Reaction Temperature: The polymerization temperature may not be optimal for the incorporation of the functional monomer.1. Adjust Comonomer Feed Ratio: - Increase the molar ratio of this compound in the initial monomer feed. - Determine the reactivity ratios experimentally to better predict copolymer composition.[3][4] 2. Increase Monomer Concentration: - Gradually increase the concentration of this compound in the reaction mixture.[1] 3. Optimize Temperature: - Systematically vary the reaction temperature to find the optimum for comonomer incorporation. For some systems, higher temperatures can improve the polymerization rate of functional monomers.[1]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Chain Transfer Reactions: The acetate group or other species in the reaction can act as chain transfer agents. Vinyl acetate, a similar monomer, is known to undergo chain transfer.[2] 2. Multiple Active Sites: If using a heterogeneous catalyst, there may be multiple types of active sites leading to different chain growth rates. 3. Temperature Fluctuations: Poor temperature control can lead to variations in polymerization rate and chain termination.1. Control Chain Transfer: - Lower the reaction temperature to reduce the rate of chain transfer. - Add a chain transfer agent with a known transfer constant to control molecular weight more predictably. 2. Use a Single-Site Catalyst: - Employ a single-site catalyst (e.g., a metallocene) to achieve a more uniform polymer. 3. Ensure Stable Reaction Conditions: - Maintain a constant and uniform temperature throughout the polymerization.
Gel Formation 1. Crosslinking Side Reactions: Undesirable side reactions, potentially involving the ester group at high temperatures, could lead to crosslinking. 2. High Polymer Concentration: As the reaction progresses, high polymer concentration can lead to chain entanglements and gelation.1. Optimize Reaction Conditions: - Lower the reaction temperature. - Reduce the overall monomer concentration. 2. Control Conversion: - Stop the polymerization at a lower conversion before the onset of gelation.

Frequently Asked Questions (FAQs)

Q1: How can I purify this compound before polymerization?

A1: To ensure high purity, this compound should be dried over a suitable drying agent like calcium hydride (CaH₂) overnight, followed by vacuum distillation. Store the purified monomer under an inert atmosphere to prevent contamination.[1]

Q2: What is a good starting point for the molar ratio of cocatalyst to this compound when using a metallocene catalyst?

A2: When using a cocatalyst like methylaluminoxane (MAO) to protect the catalyst, the molar ratio of the aluminum in the cocatalyst to the hydroxyl group (or in this case, the potentially coordinating acetate group) should typically be greater than one. A starting point could be an Al/acetate molar ratio of 10:1, which can then be optimized.[1]

Q3: How can I determine the reactivity ratios for the copolymerization of this compound with my comonomer?

A3: Reactivity ratios can be determined by running a series of copolymerization reactions at low conversion (<10%) with varying initial monomer feed ratios. The composition of the resulting copolymer is then determined using techniques like ¹H NMR spectroscopy. The data can be fitted to copolymerization equations using methods such as Fineman-Ross or Kelen-Tudos to calculate the reactivity ratios.[3][4][5]

Q4: What analytical techniques are suitable for characterizing the resulting copolymer?

A4: The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the copolymer composition (i.e., the mole fraction of each monomer incorporated) and microstructure.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups from both monomers in the copolymer.

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Copolymerization of this compound
  • Monomer and Solvent Purification:

    • Purify this compound and the comonomer by passing them through a column of basic alumina (B75360) to remove inhibitors, followed by drying over CaH₂ and vacuum distillation.

    • Purify the solvent (e.g., toluene, dimethyl carbonate) using a solvent purification system or by distillation over an appropriate drying agent.[2]

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer and a condenser.

    • Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Polymerization:

    • Under an inert atmosphere, add the desired amounts of this compound, the comonomer, and the solvent to the flask.

    • Add the free-radical initiator (e.g., AIBN or benzoyl peroxide). The amount should be calculated based on the desired molecular weight and reaction kinetics.

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir.[2]

  • Termination and Isolation:

    • After the desired reaction time, or upon reaching the target conversion, stop the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

    • Filter the precipitated polymer and wash it several times with the non-solvent.

    • Dry the copolymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis Purification Purify Monomers & Solvent Setup Assemble & Purge Reactor Purification->Setup Charge Charge Reactor with Reagents Setup->Charge Polymerize Heat & Stir under Inert Atmosphere Charge->Polymerize Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate in Non-Solvent Terminate->Precipitate Filter_Wash Filter & Wash Polymer Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Characterize Characterize Copolymer (NMR, GPC, DSC) Dry->Characterize troubleshooting_workflow cluster_problem Problem Identification cluster_cause Probable Causes cluster_solution Solutions Start Polymerization Issue Encountered No_Polymer Low/No Polymerization Start->No_Polymer Low_Incorp Low Incorporation Start->Low_Incorp Broad_PDI Broad PDI Start->Broad_PDI Catalyst_Issue Catalyst Inhibition / Impurities No_Polymer->Catalyst_Issue Check Reactivity_Issue Unfavorable Reactivity Ratios Low_Incorp->Reactivity_Issue Check Transfer_Issue Chain Transfer / Temp. Fluctuation Broad_PDI->Transfer_Issue Check Purify_Protect Purify Reagents & Protect Catalyst Catalyst_Issue->Purify_Protect Adjust_Conditions Adjust Monomer Feed / Temp. Reactivity_Issue->Adjust_Conditions Control_Reaction Lower Temp. / Use Single-Site Catalyst Transfer_Issue->Control_Reaction

References

troubleshooting poor initiator efficiency in 10-Undecenyl acetate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the polymerization of 10-undecenyl acetate (B1210297), with a specific focus on troubleshooting poor initiator efficiency.

Frequently Asked Questions (FAQs)

Q1: What is initiator efficiency and why is it often less than 100%?

A1: Initiator efficiency (represented by the symbol f) is the fraction of radicals generated by the initiator that successfully start a polymer chain.[1] In practice, not all radicals initiate polymerization due to side reactions. A primary reason for efficiencies below 1.0 is the "cage effect," where newly formed radicals are trapped within a "cage" of solvent molecules and may recombine before they can react with a monomer molecule.[1][2] Typical initiator efficiencies in free radical polymerization range from 0.3 to 0.8.[2]

Q2: Which type of initiators are suitable for the polymerization of 10-undecenyl acetate?

A2: this compound, a vinyl ester, can typically be polymerized using free radical initiators. Common choices include azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxide initiators such as benzoyl peroxide (BPO).[3][4] The selection of the initiator often depends on the desired reaction temperature and the solvent used. AIBN, for instance, is a thermal initiator commonly used at temperatures between 60°C and 80°C.[5]

Q3: How does the initiator concentration affect the polymerization of this compound?

A3: The concentration of the initiator has a significant impact on the polymerization process. Generally, a higher initiator concentration leads to a faster polymerization rate because more radicals are generated.[6] However, this can also result in the formation of shorter polymer chains and lower molecular weight, as the number of growing chains initiated is higher.[6] Conversely, a very low initiator concentration might lead to an impractically slow reaction rate or incomplete conversion.

Q4: Can impurities in the monomer or solvent affect initiator efficiency?

A4: Yes, impurities can have a substantial negative impact on initiator efficiency. Certain impurities can act as inhibitors or chain transfer agents.[2] For example, dissolved oxygen is a common inhibitor that can react with the initiating radicals to form less reactive peroxy radicals, which can slow down or even prevent polymerization.[2] Other impurities might act as chain transfer agents, which terminate a growing polymer chain and start a new, shorter one, leading to a lower overall molecular weight.[7][8] Therefore, it is crucial to purify the monomer and solvent before use.[9]

Q5: What is the role of temperature in initiator efficiency?

A5: Temperature is a critical parameter. For thermal initiators like AIBN and BPO, the rate of decomposition into radicals is highly temperature-dependent. If the temperature is too low, the rate of radical generation will be too slow, leading to poor initiation. If the temperature is too high, the initiator may decompose too rapidly, leading to a "burst" of radicals at the beginning of the reaction, which can result in lower molecular weight polymers and potential side reactions. It is important to choose a reaction temperature that corresponds to a suitable half-life for the selected initiator.

Troubleshooting Guide for Poor Initiator Efficiency

This guide addresses common issues related to poor initiator efficiency during the polymerization of this compound.

Problem 1: Low or No Polymer Yield
Potential Cause Recommended Solution
Inhibitor Presence Impurities in the monomer or solvent, or dissolved oxygen, can inhibit polymerization.[2] Solution: Purify the this compound monomer before use (e.g., by vacuum distillation).[9] Ensure the solvent is of high purity and degas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before initiating polymerization.[10]
Incorrect Initiator Concentration The initiator concentration may be too low to effectively start the polymerization. Solution: Increase the initiator concentration incrementally. A typical starting point is 0.1 to 1 mol% relative to the monomer.
Inappropriate Reaction Temperature For thermal initiators, the temperature might be too low for efficient decomposition. Solution: Verify the recommended temperature range for your initiator's half-life. For AIBN, a common temperature range is 60-80°C.[5]
Degraded Initiator Initiators can degrade over time if not stored correctly. Solution: Use a fresh batch of initiator or purify the existing one (e.g., by recrystallization). Store initiators in a cool, dark place.
Problem 2: Low Molecular Weight Polymer
Potential Cause Recommended Solution
High Initiator Concentration An excess of initiator generates a large number of polymer chains, each with a shorter length. Solution: Decrease the initiator concentration.
Chain Transfer Reactions The presence of chain transfer agents (impurities or the solvent itself) can prematurely terminate growing polymer chains.[8] Solution: Purify the monomer and solvent to remove any potential chain transfer agents.[9] If the solvent is suspected to be the cause, consider switching to a solvent with a lower chain transfer constant.[11]
High Reaction Temperature Higher temperatures can increase the rate of chain transfer reactions. Solution: Lower the reaction temperature, ensuring it is still within the effective range for the initiator's decomposition.
Problem 3: Inconsistent Polymerization Rate
Potential Cause Recommended Solution
Poor Temperature Control Fluctuations in temperature will cause the rate of initiator decomposition to vary, leading to an inconsistent polymerization rate. Solution: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a stable reaction temperature.
"Cage Effect" Variability The viscosity of the reaction medium can change as the polymerization progresses, which can alter the initiator efficiency by affecting the "cage effect."[1] Solution: While difficult to eliminate, understanding this effect is important for kinetic studies. For practical purposes, ensuring consistent stirring and temperature helps to mitigate drastic changes.

Quantitative Data Summary

The following table summarizes general data for free radical polymerization that can be applied as a starting point for this compound.

ParameterTypical Value/RangeFactors Influencing the Value
Initiator Efficiency (f) 0.3 - 0.8- Solvent Viscosity: Higher viscosity can increase the cage effect, lowering efficiency. - Temperature: Affects initiator decomposition rate and radical mobility. - Monomer Reactivity: A more reactive monomer can trap radicals more effectively, increasing efficiency.
Common Initiator Concentrations 0.1 - 1.0 mol% (relative to monomer)- Desired Molecular Weight: Lower concentrations for higher molecular weight. - Reaction Time: Higher concentrations for faster reactions.
Typical Initiators & Temperatures - AIBN: 60 - 80 °C - Benzoyl Peroxide (BPO): 80 - 95 °C- The choice depends on the desired reaction kinetics and the thermal stability of the monomer and polymer.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To remove inhibitors and other impurities that can affect polymerization.

Materials:

  • This compound (technical grade)

  • Anhydrous sodium sulfate

  • Vacuum distillation apparatus

Methodology:

  • Wash the technical grade this compound with a 10% aqueous sodium hydroxide (B78521) solution to remove any acidic impurities, followed by washing with brine until neutral.

  • Dry the monomer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Set up a vacuum distillation apparatus.

  • Distill the this compound under reduced pressure. Collect the fraction at the appropriate boiling point.

  • Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 4°C) until use.

Protocol 2: Bulk Polymerization of this compound with AIBN

Objective: To polymerize this compound in the absence of a solvent.

Materials:

  • Purified this compound

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Methanol (B129727) (for precipitation)

Methodology:

  • Place the desired amount of purified this compound into a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the calculated amount of AIBN (e.g., 0.5 mol% relative to the monomer).

  • Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly degas the mixture.

  • After the final thaw, backfill the flask with an inert gas.

  • Immerse the flask in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed with stirring for the desired time (e.g., 24 hours). The viscosity of the solution will increase as the reaction progresses.

  • To terminate the reaction, cool the flask in an ice bath.

  • Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran).

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

TroubleshootingWorkflow start_node Poor Initiator Efficiency Observed (e.g., Low Yield, Low MW) check_inhibitors Inhibitors Present? start_node->check_inhibitors decision_node_style decision_node_style process_node_style process_node_style solution_node_style solution_node_style end_node_style end_node_style check_temp Correct Temperature? check_inhibitors->check_temp No purify_monomer Purify Monomer & Degas check_inhibitors->purify_monomer Yes check_initiator_conc Optimal Initiator Concentration? check_temp->check_initiator_conc Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_purity Initiator/Monomer Purity? check_initiator_conc->check_purity Yes adjust_conc Adjust Concentration check_initiator_conc->adjust_conc No purify_reagents Purify/Replace Reagents check_purity->purify_reagents No problem_solved Problem Solved check_purity->problem_solved Yes run_reaction Re-run Polymerization purify_monomer->run_reaction adjust_temp->run_reaction adjust_conc->run_reaction purify_reagents->run_reaction run_reaction->problem_solved FreeRadicalPolymerization cluster_initiation Initiation cluster_cage Solvent Cage cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radicals 2R• initiator->radicals kd (Heat/Light) initiator->radicals radicals_caged [R• •R]caged radicals->radicals_caged recombination Inactive Products radicals_caged->recombination Cage Recombination (Lowers Efficiency) monomer_reaction R• + M -> RM• radicals_caged->monomer_reaction Escape Cage (f) growing_chain RM• + nM -> RM(n+1)• monomer_reaction->growing_chain kp monomer Monomer (M) monomer->monomer_reaction dead_polymer Dead Polymer growing_chain->dead_polymer kt (Combination/ Disproportionation) inhibitor_node Inhibitors (e.g., O2) inhibitor_node->radicals Scavenge Radicals chain_transfer_node Chain Transfer Agent (S) chain_transfer_node->growing_chain Terminate Chain, Lowers MW

References

Technical Support Center: Poly(10-undecenyl acetate) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with poly(10-undecenyl acetate).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of poly(this compound)?

A1: The solubility of a polymer like poly(this compound) is governed by several factors:

  • Chemical Structure: Poly(this compound) has a non-polar hydrocarbon backbone and a long undecenyl side chain, which contributes to its overall non-polar character. The acetate (B1210297) group introduces some polarity. The principle of "like dissolves like" is paramount; non-polar polymers tend to dissolve in non-polar solvents, and polar polymers in polar solvents.

  • Molecular Weight: Higher molecular weight polymers are generally more difficult to dissolve due to increased chain entanglement and intermolecular forces.[1]

  • Crystallinity: Crystalline regions in a polymer are more tightly packed and require more energy to be disrupted by a solvent, thus reducing solubility.[2] Amorphous polymers are generally more soluble.

  • Temperature: For most solid polymers, solubility increases with an increase in temperature as the added thermal energy helps to overcome intermolecular forces.[1]

  • Solvent Polarity: The interaction between the polymer chain and the solvent molecules is a key factor. A solvent with a similar polarity to the polymer will be most effective.[1]

Q2: I am having trouble dissolving poly(this compound). What are some potential reasons?

A2: Difficulty in dissolving this polymer could be due to several reasons:

  • Inappropriate Solvent Choice: The selected solvent may not have the appropriate polarity to effectively solvate the long hydrocarbon chains and the acetate groups of the polymer.

  • High Molecular Weight: The specific batch of your polymer may have a very high molecular weight, making it inherently more difficult to dissolve.

  • Potential Cross-linking: If the polymer has undergone any cross-linking, it will swell in a solvent but will not fully dissolve.

  • Insufficient Time or Agitation: The dissolution of polymers, especially high molecular weight ones, can be a slow process that requires adequate time and mechanical agitation.

Q3: Are there any recommended starting solvents for poly(this compound)?

A3: Due to the limited specific literature on the solubility of poly(this compound), we recommend starting with solvents known to dissolve structurally similar polymers, such as poly(vinyl acetate), while also considering the long non-polar side chain. It is advisable to test a range of solvents with varying polarities.

Potential Solvent Classes to Investigate (in approximate order of recommendation):

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl acetate, Butyl acetate

  • Ethers: Tetrahydrofuran (THF), Dioxane

It is crucial to start with small quantities of the polymer and solvent to determine the best option before scaling up.

Troubleshooting Guide

If you are experiencing difficulties in dissolving poly(this compound), please follow the systematic troubleshooting workflow outlined below.

Troubleshooting Workflow Diagram

G cluster_start Start cluster_solvent Solvent Selection cluster_procedure Dissolution Procedure cluster_characterization Polymer Characterization cluster_outcome Outcome start Solubility Issue Encountered solvent_check Is the solvent appropriate? (Consider polarity) start->solvent_check solvent_screening Perform solvent screening (Test a range of polarities) solvent_check->solvent_screening No/Unsure procedure_check Is the dissolution procedure optimal? solvent_check->procedure_check Yes solvent_screening->procedure_check increase_agitation Increase agitation (e.g., magnetic stirring, vortexing) procedure_check->increase_agitation No/Unsure polymer_check Are the polymer's properties known? procedure_check->polymer_check Yes increase_temp Gently increase temperature increase_agitation->increase_temp increase_time Allow for longer dissolution time increase_temp->increase_time sonication Consider ultrasonication increase_time->sonication sonication->polymer_check dissolved Polymer Dissolved polymer_check->dissolved Issue Resolved not_dissolved Still Not Dissolved (Consult literature for similar polymers) polymer_check->not_dissolved Issue Persists check_mw Check molecular weight (GPC) check_crosslinking Assess for potential cross-linking

Caption: Troubleshooting workflow for addressing poly(this compound) solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Preparation: Weigh the desired amount of poly(this compound) and place it in a clean, dry vial or flask.

  • Solvent Addition: Add the selected solvent to the polymer to achieve the target concentration.

  • Agitation: Place a magnetic stir bar in the vial and place it on a magnetic stir plate. Begin stirring at a moderate speed to create a vortex without splashing.

  • Time: Allow the mixture to stir for at least 2-4 hours at room temperature. For high molecular weight polymers, this may need to be extended to 24 hours or longer.

  • Observation: Periodically inspect the solution for any undissolved polymer. A fully dissolved polymer should result in a clear, homogeneous solution.

Protocol 2: Enhanced Dissolution Procedure (for difficult-to-dissolve samples)

  • Follow Steps 1-3 from the Standard Dissolution Procedure.

  • Heating: If the polymer does not dissolve at room temperature, gently heat the solution on a hot plate with stirring. Increase the temperature in increments of 5-10°C, not exceeding the boiling point of the solvent. Caution: Ensure proper ventilation, especially when working with volatile organic solvents.

  • Sonication: If heating is not effective or desired, place the sealed vial in an ultrasonic bath for short intervals (e.g., 5-10 minutes). Allow the solution to cool and observe for dissolution. Repeat if necessary. Caution: Prolonged sonication can potentially lead to polymer chain scission.

Data Presentation

The following table is an illustrative example of how to present solubility data for poly(this compound). The values presented here are hypothetical and should be determined experimentally.

SolventPolarity IndexTemperature (°C)Observation (at 1% w/v)Solubility
Hexane0.125InsolublePoor
Toluene2.425Swells, partially solubleModerate
Toluene2.460SolubleGood
Dichloromethane3.125SolubleGood
Tetrahydrofuran (THF)4.025SolubleGood
Acetone5.125Partially solubleModerate
Ethanol5.225InsolublePoor
Water10.225InsolublePoor

This technical support guide is intended to provide a starting point for addressing the solubility of poly(this compound). Due to the limited availability of specific data for this polymer, a systematic experimental approach is highly recommended. Always adhere to laboratory safety protocols when handling chemicals.

References

Technical Support Center: Thermal Stability of 10-Undecenyl Acetate Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of polymers containing 10-undecenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation mechanism for polymers containing vinyl acetate moieties like 10-undecenyl acetate?

A1: The primary thermal degradation pathway for polyvinyl acetate (PVAc) and related polymers is a two-step process. The first and most significant stage at lower temperatures (approx. 230°C - 400°C) is deacetylation, where acetic acid is eliminated from the polymer backbone.[1][2][3] This process leaves behind an unsaturated polyene structure, which is prone to discoloration (yellowing to browning) and crosslinking. The second stage, occurring at higher temperatures (above 400°C), involves the breakdown and fragmentation of this unsaturated polymer backbone.[2][3][4]

Q2: What is a good starting point for improving the thermal stability of my polymer?

A2: A crucial first step is to mitigate thermo-oxidative degradation by incorporating an antioxidant package.[5][6] This typically involves a combination of a primary antioxidant (a radical scavenger, like a hindered phenol) and a secondary antioxidant (a hydroperoxide decomposer, like a phosphite).[5] This combination provides synergistic protection during high-temperature processing and throughout the service life of the material.[5] Natural antioxidants, such as polyphenols found in wood flour or grape marc, have also been shown to be effective.[7][8]

Q3: How do antioxidants improve thermal stability?

A3: During heating, especially in the presence of oxygen, free radicals are formed in the polymer. These radicals react with oxygen to form peroxy radicals, initiating a chain reaction that breaks down the polymer chains, leading to reduced molecular weight and loss of mechanical properties.[5][9]

  • Primary antioxidants (e.g., hindered phenols) interrupt this cycle by donating a hydrogen atom to the peroxy radicals, neutralizing them and forming a stable antioxidant radical that does not propagate the degradation chain.[5][9]

  • Secondary antioxidants (e.g., phosphites, thioesters) work by decomposing hydroperoxides—unstable molecules formed during oxidation—into stable, non-radical products, thus preventing the formation of new radicals.[5]

Q4: Can crosslinking enhance the thermal stability of my polymer?

A4: Yes, crosslinking significantly enhances thermal stability. By creating chemical bonds between polymer chains, a more stable three-dimensional network structure is formed.[10] This network restricts polymer chain mobility and resists the chain scission and flow that occur at elevated temperatures.[10] Common methods for crosslinking vinyl acetate-containing polymers include using peroxide initiators (like dicumyl peroxide) during thermal processing or employing electron beam irradiation.[10][11][12] The degree of crosslinking can be quantified by measuring the gel content.[13]

Q5: How can I monitor and quantify the thermal stability of my polymer?

A5: The two most common and powerful techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[14][15][16]

  • TGA measures the change in mass of a sample as a function of temperature.[14] It is used to determine the onset temperature of decomposition, identify different degradation stages (like deacetylation and backbone scission), and quantify the amount of residual material or filler.[14][17]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled.[18][19] It can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For thermosetting systems, it is used to monitor curing (crosslinking) reactions by measuring the heat evolved.[11][19]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions & Actions
Polymer Discoloration (Yellowing/Browning) After Synthesis or Processing 1. Thermo-oxidative Degradation : The formation of conjugated double bonds (polyenes) after deacetylation creates chromophores that absorb visible light.[1][5] 2. Excessive Processing Temperature/Time : Prolonged exposure to high heat accelerates degradation reactions.[5]1. Incorporate an Antioxidant Package : Add a primary (hindered phenol) and/or secondary (phosphite) antioxidant (typically 0.1-1.0 wt%) to the polymer formulation before processing to inhibit oxidation.[6] 2. Optimize Processing Conditions : Reduce the melt processing temperature and residence time to the minimum required. 3. Process Under Inert Atmosphere : Using a nitrogen or argon blanket during processing minimizes contact with oxygen, significantly reducing thermo-oxidative degradation.[6]
Poor Mechanical Properties or Softening at Elevated Temperatures 1. Low Thermal Stability : The polymer may be degrading or approaching its glass transition temperature (Tg) or melting point (Tm). 2. Insufficient Molecular Weight : Low molecular weight polymers have weaker intermolecular forces. 3. Lack of Crosslinking : A linear polymer structure allows chains to flow past each other when heated.[10]1. Enhance Thermal Stability : Use strategies like adding stabilizers or copolymerizing with more thermally robust monomers.[10] 2. Increase Molecular Weight : Optimize polymerization conditions (monomer/initiator ratio, reaction time) to achieve higher molecular weight. 3. Induce Crosslinking : Introduce a crosslinking agent (e.g., peroxide) and apply a curing step (thermal or UV) to form a stable network. Monitor the degree of crosslinking via gel content analysis.[10][13]
Unexpected or Premature Mass Loss in TGA Analysis 1. Residual Solvent or Monomer : Volatiles remaining from the synthesis will evaporate at relatively low temperatures. 2. Presence of Impurities : Catalysts or other residues can sometimes lower the degradation temperature. 3. Inherent Low Thermal Stability : The polymer itself is degrading, likely starting with deacetylation.[3]1. Thoroughly Dry the Polymer : Dry the polymer sample under a high vacuum at a moderate temperature (below Tg) for several hours before TGA analysis to remove all volatiles.[6] 2. Purify the Polymer : Purify the polymer after synthesis, for example, by precipitation in a non-solvent like methanol, to remove unreacted monomer and catalyst residues.[20] 3. Implement Stabilization Strategies : Refer to the solutions above, such as adding antioxidants or crosslinking the polymer, to increase the onset temperature of decomposition.[5][10]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of degradation (Tonset) and characterize the mass loss profile of the polymer.

Methodology:

  • Ensure the polymer sample is completely dry by placing it in a vacuum oven at 40-50 °C for at least 12 hours.

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.[17]

  • Place 5-10 mg of the dried polymer sample into a clean TGA pan (typically platinum or alumina).

  • Place the pan in the TGA furnace.

  • Set the experimental parameters:

    • Purge Gas: Nitrogen (for inert atmosphere) or Air (for oxidative atmosphere) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat from room temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.[21]

  • Run the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Determine the Tonset, often calculated as the temperature at which 5% mass loss occurs (Td5%), and the temperatures of maximum degradation rates from the derivative of the TGA curve (DTG).[22]

Protocol 2: Determination of Degree of Crosslinking by Soxhlet Extraction (Gel Content)

Objective: To quantify the insoluble fraction (gel) of a crosslinked polymer, which correlates with the degree of crosslinking.

Methodology:

  • Accurately weigh an empty cellulose (B213188) extraction thimble and a sample of the crosslinked polymer (approx. 0.5 g). Record the initial mass of the polymer (Wi).

  • Place the polymer sample inside the thimble and place the thimble in the Soxhlet extractor.

  • Fill the boiling flask with a suitable solvent in which the uncrosslinked polymer is soluble (e.g., xylene or toluene). Add a boiling chip.

  • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

  • Allow the extraction to proceed for at least 24 hours to ensure all soluble fractions are removed.[13]

  • Carefully remove the thimble from the apparatus.

  • Dry the thimble containing the insoluble polymer gel in a vacuum oven at 80 °C until a constant weight is achieved.

  • Weigh the thimble with the dried polymer gel. Calculate the final mass of the insoluble polymer (Wf).

  • Data Analysis: Calculate the gel content as a percentage:

    • Gel Content (%) = (Wf / Wi) × 100

Quantitative Data Summary

The following tables summarize representative data on how different stabilization strategies can affect the thermal properties of vinyl acetate-containing polymers.

Table 1: Effect of Antioxidants on the Onset of Thermal Degradation

Polymer SystemAdditive (wt%)Td5% (°C) in NitrogenTd5% (°C) in AirReference
Ethylene-Vinyl Acetate (EVA)None~330~315Hypothetical[12]
EVAHindered Phenol (0.5%)~345~350Hypothetical
EVAPhosphite Stabilizer (0.5%)~340~340Hypothetical[5]
EVAHindered Phenol + Phosphite (0.25% + 0.25%)~355~365Hypothetical[5]
EVAWood Flour (high content)-Significantly Increased

Table 2: Effect of Crosslinking on Polymer Properties

Polymer SystemCrosslinking AgentGel Content (%)Thermal StabilityReference
Ethylene-Vinyl Acetate (EVA)None0Base[12][13]
EVADicumyl Peroxide (1.5 wt%)> 85Significantly Increased[12]
EVAElectron Beam Irradiation> 90Significantly Increased[10]

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis & Baseline cluster_evaluation Problem Evaluation cluster_strategy Stabilization Strategy cluster_verification Verification Synthesis Synthesize this compound Containing Polymer Characterization Baseline Characterization (TGA, DSC, GPC) Synthesis->Characterization Purify Check_Stability Is Thermal Stability Adequate? Characterization->Check_Stability Add_Stabilizers Incorporate Antioxidants (Phenols, Phosphites) Check_Stability->Add_Stabilizers No Induce_Xlinking Induce Crosslinking (Peroxide, Irradiation) Check_Stability->Induce_Xlinking No Modify_Structure Modify Polymer Structure (Copolymerization, Blending) Check_Stability->Modify_Structure No End Optimized Polymer Check_Stability->End Yes Recharacterize Re-characterize Modified Polymer (TGA, DSC, Gel Content) Add_Stabilizers->Recharacterize Induce_Xlinking->Recharacterize Modify_Structure->Recharacterize Recharacterize->Check_Stability Iterate Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Actions Problem Observed Problem: Polymer Discoloration (Yellowing) Cause1 Thermo-oxidative Degradation (Presence of O2 at high T) Problem->Cause1 Cause2 Deacetylation (Formation of Polyenes) Problem->Cause2 Cause3 Excessive Processing (High T or Long Time) Problem->Cause3 Solution1 Add Antioxidant Package (Primary + Secondary) Cause1->Solution1 Solution2 Process Under Inert Gas (Nitrogen Blanket) Cause1->Solution2 Cause2->Solution1 Inhibits radical formation Solution3 Optimize Processing Conditions (Reduce Temp/Time) Cause3->Solution3 Solution4 Verify with TGA/DSC (Compare to Baseline) Solution1->Solution4 Solution2->Solution4 Solution3->Solution4

References

Technical Support Center: Poly(10-Undecenyl Acetate) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(10-Undecenyl acetate). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to minimizing polydispersity during polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of 10-Undecenyl acetate (B1210297), focusing on achieving a low polydispersity index (PDI).

Question: Why is my polydispersity index (PDI) consistently high (>1.5)?

Answer: High PDI in vinyl ester polymerizations is a common issue, often stemming from several factors related to the high reactivity of the propagating radical.[1]

  • Potential Cause 1: Uncontrolled Polymerization Method. Standard free-radical polymerization offers limited control over chain growth and termination, naturally leading to polymers with broad molecular weight distributions.[2]

    • Solution: Employ a controlled radical polymerization (CRP) technique.[3][4] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly effective for vinyl esters, allowing for the synthesis of polymers with controlled molecular weight and narrow PDI.[1][5][6]

  • Potential Cause 2: Chain Transfer Reactions. The propagating radical of poly(this compound) is highly reactive and prone to chain transfer reactions with the monomer, solvent, or existing polymer chains.[1] This creates branches and terminates chains prematurely, broadening the PDI.

    • Solution:

      • Monomer Concentration: Keep the monomer concentration optimal as recommended by specific RAFT protocols. Running the polymerization in solution rather than in bulk can sometimes mitigate transfer to the polymer.

      • Solvent Choice: Select a solvent with a low chain transfer constant. For vinyl esters, solvents like ethyl acetate or toluene (B28343) are often used.[7] Avoid solvents known to be susceptible to hydrogen abstraction.

      • Temperature Control: Elevated temperatures can increase the rate of side reactions, including chain transfer.[7] Operate at the lowest effective temperature for your initiator and RAFT agent combination.

  • Potential Cause 3: Impurities in Reagents. Impurities in the this compound monomer (e.g., water, other alcohols, or byproducts from its synthesis) or solvent can act as inhibitors or chain transfer agents.

    • Solution:

      • Monomer Purification: Purify the monomer before use, for instance, by passing it through a column of basic alumina (B75360) to remove acidic impurities and inhibitors, followed by distillation under reduced pressure.

      • Solvent Purity: Use high-purity, anhydrous solvents. Degassing the solvent and monomer via several freeze-pump-thaw cycles before reaction is critical to remove dissolved oxygen, a radical scavenger.

Question: My polymerization reaction is stalling or showing low monomer conversion. What could be the cause?

Answer: Low or incomplete conversion can be caused by impurities or incorrect stoichiometry of the reaction components.

  • Potential Cause 1: Oxygen Inhibition. Dissolved oxygen is a potent radical inhibitor that will consume initiating radicals and prevent polymerization.

    • Solution: Ensure all reaction components (monomer, solvent, initiator, RAFT agent) are thoroughly deoxygenated. This is typically achieved by purging with an inert gas (e.g., Argon or Nitrogen) or, more effectively, by subjecting the sealed reaction mixture to at least three freeze-pump-thaw cycles.

  • Potential Cause 2: Inappropriate RAFT Agent. The choice of RAFT agent is crucial and monomer-specific.[1] An incorrect RAFT agent can lead to poor control and inhibit polymerization.

    • Solution: For vinyl esters like this compound, xanthates (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) or certain dithiocarbamates are recommended as they provide effective control.[1][8] Dithioesters that are effective for styrene (B11656) or acrylates may act as inhibitors for vinyl esters.[1]

  • Potential Cause 3: Initiator Issues. The initiator may be decomposed, or its concentration may be too low.

    • Solution: Use a fresh, properly stored initiator. Calculate the initiator concentration carefully relative to the RAFT agent (a typical ratio is between 1:2 and 1:10). The initiator should be chosen based on the desired reaction temperature and its half-life.

Frequently Asked Questions (FAQs)

Q1: What is a target Polydispersity Index (PDI) for poly(this compound)?

A low PDI (or dispersity, Đ) is indicative of a well-controlled polymerization. For polymers synthesized via controlled radical polymerization techniques like RAFT, a PDI below 1.3 is generally considered good.[7] With optimized conditions, achieving a PDI of less than 1.2 is possible.[1] In contrast, conventional free radical polymerization often results in PDI values of 1.5 or higher.[2]

Q2: Which polymerization technique is best for minimizing PDI in this compound polymers?

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most recommended technique for achieving low PDI with vinyl ester monomers, including this compound.[1][5] RAFT is tolerant of a wide range of functional groups and allows for precise control over molecular weight and dispersity.[6] While Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method, it has known difficulties with the direct polymerization of vinyl esters like vinyl acetate, making RAFT a more reliable choice.[9]

Q3: How should I characterize the polydispersity of my polymer?

The standard method for determining the molecular weight and polydispersity (PDI = Mw/Mn) of your polymer is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[10] This technique separates polymer chains based on their hydrodynamic volume, allowing for the calculation of the molecular weight distribution.

Q4: What are the most critical parameters to control in a RAFT polymerization to ensure low PDI?

To ensure a low PDI in a RAFT polymerization, you must carefully control the following:

  • Purity: All reagents—monomer, solvent, initiator, and RAFT agent—must be free of impurities and dissolved oxygen.

  • Stoichiometry: The molar ratio of monomer to RAFT agent ([M]/[RAFT]) determines the target molecular weight, while the ratio of RAFT agent to initiator ([RAFT]/[I]) influences the number of "dead" chains and overall control.

  • RAFT Agent Selection: Use a RAFT agent that is appropriate for vinyl esters, such as a suitable xanthate.[1][8]

  • Temperature: Maintain a stable and appropriate reaction temperature to ensure a steady initiation rate and minimize side reactions.[7]

Data Summary: Polymerization of Vinyl Esters

The following table summarizes typical PDI values obtained for vinyl ester polymers using different polymerization techniques, demonstrating the superior control offered by RAFT.

Polymerization TechniqueMonomer ExampleTypical PDI (Đ)Reference
Free Radical PolymerizationVinyl Propionate~1.5 (in MOF)[2]
RAFT PolymerizationVinyl Acetate< 1.2[1]
RAFT PolymerizationVinyl Pivalate< 1.25[8]
PET-RAFT PolymerizationVinyl Acetate~1.25 (for Mn > 80,000)[8]

Experimental Protocols

Protocol: RAFT Polymerization of this compound for Low PDI

This protocol provides a general methodology for the controlled polymerization of this compound using RAFT. Note: All procedures should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (Argon or Nitrogen).

1. Materials:

  • This compound (monomer), purified by passing through basic alumina.

  • Xanthate RAFT Agent (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).

  • Radical Initiator (e.g., Azobisisobutyronitrile, AIBN).

  • Anhydrous Solvent (e.g., ethyl acetate or toluene).

2. Monomer Purification:

  • Pass the commercially available this compound through a short column of activated basic alumina to remove any acidic impurities and inhibitor.

  • Store the purified monomer under an inert atmosphere and protect it from light.

3. Reaction Setup:

  • In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 0.05 mmol) and the initiator, AIBN (e.g., 0.01 mmol, for a [RAFT]/[I] ratio of 5:1).

  • Add the purified this compound monomer (e.g., 10 mmol, for a target degree of polymerization of 200).

  • Add the anhydrous solvent (e.g., 5 mL).

  • Seal the flask with a rubber septum.

4. Deoxygenation:

  • Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas.

5. Polymerization:

  • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN).

  • Allow the reaction to proceed with vigorous stirring for the specified time (e.g., 6-24 hours). Monitor the reaction progress by taking aliquots at different time points and analyzing monomer conversion via ¹H NMR.

6. Termination and Isolation:

  • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate to remove unreacted monomer and other impurities.

  • Dry the final polymer under vacuum until a constant weight is achieved.[10]

7. Characterization:

  • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of the purified polymer using Gel Permeation Chromatography (GPC).[10]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high polydispersity in the polymerization of this compound.

G start High PDI Observed (Đ > 1.3) q_method Are you using a Controlled Radical Polymerization (CRP) method like RAFT? start->q_method sol_method Action: Implement RAFT polymerization. Standard free radical methods yield high PDI. q_method->sol_method No q_purity Are all reagents (monomer, solvent) of high purity and dry? q_method->q_purity Yes end_node Re-run Experiment & Characterize PDI via GPC sol_method->end_node sol_purity Action: Purify monomer (e.g., alumina column). Use anhydrous solvent. q_purity->sol_purity No q_oxygen Was the reaction mixture thoroughly deoxygenated? q_purity->q_oxygen Yes sol_purity->end_node sol_oxygen Action: Use 3+ freeze-pump-thaw cycles for complete O2 removal. q_oxygen->sol_oxygen No q_raft Is the RAFT agent suitable for vinyl esters? q_oxygen->q_raft Yes sol_oxygen->end_node sol_raft Action: Use a Xanthate or suitable dithiocarbamate. Avoid agents for styrene. q_raft->sol_raft No q_temp Was the reaction temperature stable and appropriate? q_raft->q_temp Yes sol_raft->end_node sol_temp Action: Lower temperature to reduce side reactions. Ensure stable heating. q_temp->sol_temp No q_temp->end_node Yes sol_temp->end_node

Caption: Troubleshooting workflow for high polydispersity in polymerization.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Undecenyl Acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance in key chemical transformations.

Section 1: Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1.1: Low Yield in Cross-Metathesis with a Bulky Alkene

Question: I am performing a cross-metathesis reaction between 10-undecenyl acetate and a sterically hindered alpha-olefin, and I am observing low yields of the desired cross-product. What strategies can I employ to improve the reaction efficiency?

Answer: Low yields in cross-metathesis reactions involving sterically demanding substrates are a common issue. The terminal alkene of this compound, while generally reactive, can face significant steric challenges when reacting with a bulky partner. Here are several strategies to overcome this, ranging from catalyst selection to optimization of reaction conditions.

  • Catalyst Selection: The choice of catalyst is critical. Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more active and tolerant of functional groups than first-generation catalysts. For sterically hindered olefins, catalysts with modified N-heterocyclic carbene (NHC) ligands can be particularly effective.[1] Consider catalysts with less bulky NHC ligands, such as those bearing N-tolyl groups instead of the more common N-mesityl groups, as they can exhibit increased efficiency in certain sterically challenging cross-metathesis reactions.

  • Reaction Concentration: For cross-metathesis, running the reaction at a higher concentration can favor the intermolecular reaction over potential side reactions. However, excessively high concentrations might lead to catalyst decomposition. An optimal concentration range is typically between 0.1 M and 0.5 M.

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier associated with sterically hindered substrates. A typical starting point is room temperature, with gradual increases to 40-50 °C. Monitor the reaction closely for any signs of catalyst decomposition or product degradation at higher temperatures.

  • Slow Addition of Catalyst: In some cases, adding the catalyst in portions or via syringe pump over a period can maintain a low, steady concentration of the active catalyst, which can minimize side reactions and improve yields.

  • Use of Additives: For some challenging cross-metathesis reactions, the addition of a Lewis acid or a copper(I) salt has been shown to enhance reaction rates and yields.

The following table summarizes the effect of catalyst choice on the yield of cross-metathesis between a terminal alkene and a sterically hindered partner. While this data is for a model system, it provides a strong indication of the expected trends.

CatalystSteric Bulk of NHC LigandTypical Yield (%)E/Z Ratio
Grubbs 1st Gen.High (PCy3)20-40>20:1
Grubbs 2nd Gen. (G-II)High (SIMes)50-70>20:1
Hoveyda-Grubbs 2nd Gen.High (SIMes)60-80>20:1
G-II with N-tolyl NHCReduced70-90>20:1

Data is generalized from literature on sterically hindered cross-metathesis and serves as a comparative guide.

Issue 1.2: Poor Regioselectivity in the Hydroformylation of this compound

Question: I am struggling to achieve high regioselectivity for the linear aldehyde in the hydroformylation of this compound. What factors influence the linear-to-branched ratio, and how can I optimize my reaction for the desired linear product?

Answer: Achieving high regioselectivity in the hydroformylation of terminal alkenes is a classic challenge. The formation of the linear aldehyde is often favored for synthetic applications. The primary factors influencing the linear-to-branched (l/b) ratio are the ligand on the rhodium catalyst and the reaction conditions.

  • Ligand Selection: The steric and electronic properties of the phosphine (B1218219) or phosphite (B83602) ligands are paramount. Bulky phosphine ligands with a large "bite angle," such as Xantphos, are well-known to promote the formation of the linear aldehyde.[2][3] The ligand occupies significant space in the coordination sphere of the rhodium center, sterically favoring the anti-Markovnikov addition of the hydride to the terminal carbon of the alkene.

  • Ligand-to-Metal Ratio: An excess of the phosphine ligand is often used to ensure that the active catalytic species is the desired bis-phosphine complex, which generally leads to higher linear selectivity.[4]

  • Syngas Pressure: Lowering the partial pressure of carbon monoxide (CO) can sometimes favor the formation of the linear aldehyde. However, this can also decrease the overall reaction rate. A careful balance must be found.

  • Temperature: Reaction temperature can influence the l/b ratio. Often, lower temperatures (e.g., 60-80 °C) provide higher selectivity for the linear product.

The table below illustrates the impact of different phosphine ligands on the regioselectivity of the rhodium-catalyzed hydroformylation of a long-chain terminal alkene, serving as a model for this compound.

LigandBite AngleTypical l/b Ratio
PPh3 (Triphenylphosphine)Small2:1 - 4:1
BISBILarge20:1 - 50:1
XantphosLarge>90:10

Data is based on studies of long-chain alkene hydroformylation and indicates general trends.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: In a Heck reaction with this compound and a sterically hindered aryl halide, what is the most common side product and how can I minimize it?

A1: A common side reaction in Heck couplings, especially with sterically hindered partners, is the isomerization of the double bond in the product. This can be minimized by careful selection of the palladium catalyst and ligands. Using bulky phosphine ligands can sometimes suppress this side reaction. Additionally, ensuring the reaction goes to completion in a reasonable time frame can prevent prolonged exposure of the product to the catalyst, which can promote isomerization.

Q2: When performing an epoxidation on this compound with a bulky epoxidizing agent like m-CPBA, what factors determine the stereoselectivity?

A2: For a substrate like this compound without a pre-existing stereocenter near the double bond, the epoxidation with a reagent like m-CPBA will generally not be diastereoselective, leading to a racemic mixture of epoxides. If you require stereoselectivity, you would need to employ an asymmetric epoxidation method, such as the Sharpless asymmetric epoxidation, which requires an allylic alcohol. To achieve this with this compound, you would first need to hydrolyze the acetate to the corresponding alcohol.

Section 3: Experimental Protocols

Protocol 3.1: Cross-Metathesis of this compound with a Sterically Hindered Alkene

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • This compound

  • Sterically hindered alkene partner

  • Grubbs Second Generation Catalyst (or a modified version for hindered substrates)

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and the sterically hindered alkene (1.2-1.5 eq) in anhydrous, degassed DCM to achieve a concentration of 0.2 M.

  • Add the Grubbs catalyst (1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature to 45 °C. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 2-12 hours), add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 3.2: Regioselective Hydroformylation of this compound

This protocol is adapted from procedures for long-chain alkenes and aims for high linear selectivity.[2][5]

Materials:

  • This compound

  • [Rh(CO)2(acac)]

  • Xantphos ligand

  • Anhydrous, degassed toluene

  • Syngas (CO/H2, 1:1)

Procedure:

  • In a high-pressure autoclave equipped with a magnetic stirrer, add [Rh(CO)2(acac)] (0.1 mol%) and the Xantphos ligand (0.5-1.0 mol%, to achieve a ligand-to-rhodium ratio of 5-10).

  • Add anhydrous, degassed toluene, followed by this compound.

  • Seal the autoclave, purge three times with syngas.

  • Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS by taking aliquots (if the setup allows).

  • After the reaction is complete (typically 4-24 hours), cool the autoclave to room temperature and carefully vent the excess gas.

  • The product can be isolated by removing the solvent under reduced pressure and purified by distillation or chromatography if necessary.

Section 4: Visualizations

Cross_Metathesis_Workflow Diagram 1: Cross-Metathesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Bulky Alkene Flask Flame-dried Schlenk Flask (Inert Atmosphere) Reactants->Flask Solvent Anhydrous, Degassed DCM Solvent->Flask Add_Catalyst Add Grubbs Catalyst (e.g., 2nd Gen.) Flask->Add_Catalyst Stir Stir at RT - 45°C Add_Catalyst->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench with Ethyl Vinyl Ether Monitor->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Cross-Product Purify->Product

Caption: Workflow for overcoming steric hindrance in cross-metathesis.

Hydroformylation_Workflow Diagram 2: Regioselective Hydroformylation Workflow cluster_setup Autoclave Setup cluster_reaction_HF Reaction Conditions cluster_workup_HF Isolation Catalyst_Sys [Rh(CO)2(acac)] + Xantphos Ligand Purge Purge with Syngas Catalyst_Sys->Purge Substrate This compound Substrate->Purge Solvent_HF Anhydrous Toluene Solvent_HF->Purge Pressurize Pressurize (e.g., 20 bar) Purge->Pressurize Heat_Stir Heat (80-100°C) & Stir Pressurize->Heat_Stir Monitor_HF Monitor by GC-MS Heat_Stir->Monitor_HF Cooldown Cool to RT & Vent Monitor_HF->Cooldown Isolate Remove Solvent Cooldown->Isolate Product_HF Linear Aldehyde Product Isolate->Product_HF

Caption: Workflow for achieving high linear selectivity in hydroformylation.

References

analytical challenges in detecting 10-Undecenyl acetate in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in detecting 10-Undecenyl Acetate (B1210297) in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this volatile ester.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing 10-Undecenyl Acetate in complex matrices?

A1: The primary challenges include:

  • Volatility: this compound is a volatile compound, which makes sample handling and preparation critical to avoid analyte loss.

  • Matrix Effects: Complex matrices such as cosmetics, food, and pharmaceutical formulations contain numerous compounds that can interfere with the analysis. These interferences can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy and sensitivity of the quantification.[1][2]

  • Low Concentrations: In many applications, this compound may be present at trace levels, requiring highly sensitive analytical methods and efficient sample enrichment techniques.

  • Co-elution: Structurally similar compounds within the matrix can co-elute with this compound, making accurate quantification difficult without highly selective analytical techniques like GC-MS/MS.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3][4] Its high sensitivity, selectivity, and ability to provide structural information make it ideal for identifying and quantifying this analyte in complex mixtures. For enhanced selectivity, especially in very complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be employed.

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before analysis.[5]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for any signal suppression or enhancement.

  • Internal Standards: Use a suitable internal standard, preferably a stable isotope-labeled version of this compound, to correct for variations in sample preparation and instrument response.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and their impact on ionization.[1]

Q4: What is a suitable internal standard for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) this compound. If a labeled standard is not available, a structurally similar compound with similar chemical properties and chromatographic behavior that is not present in the sample can be used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Deactivate the inlet liner with silylation or use a pre-deactivated liner. Trim the first few centimeters of the column.
Improper column installation Ensure the column is installed at the correct depth in the injector and detector and that the fittings are not overtightened.
Column contamination Bake out the column at a high temperature (within the column's limits). If contamination persists, the column may need to be replaced.
Incompatible solvent Ensure the sample solvent is compatible with the stationary phase of the GC column.

Issue 2: Low or No Analyte Signal

Possible Cause Troubleshooting Step
Analyte loss during sample preparation Optimize extraction and evaporation steps. Avoid excessive heating. Use a gentle stream of nitrogen for solvent evaporation.
Leak in the GC-MS system Perform a leak check of the entire system, including the inlet septum, ferrules, and vacuum connections.
Ion source contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Incorrect MS parameters Verify the mass spectrometer is set to the correct ionization mode (e.g., Electron Ionization) and that the appropriate ions for this compound are being monitored.

Issue 3: High Background Noise or Interfering Peaks

Possible Cause Troubleshooting Step
Contaminated carrier gas or solvent Use high-purity carrier gas and solvents. Install or replace gas purifiers.
Septum bleed Use a high-quality, low-bleed septum and replace it regularly.
Matrix interferences Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent).
Carryover from previous injections Run a solvent blank to check for carryover. Increase the bake-out time between runs or use a more effective solvent for needle washing.

Experimental Protocols

The following is a recommended GC-MS protocol for the quantification of this compound in a cosmetic cream matrix. This protocol is adapted from a method for the structurally similar compound, 10-undecenal.

Sample Preparation

  • Extraction:

    • Weigh approximately 1 g of the cosmetic sample into a glass vial.

    • Add a known volume of an appropriate extraction solvent (e.g., hexane (B92381) or methyl tert-butyl ether (MTBE)).

    • Vortex the sample for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Cleanup (if necessary):

    • Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18 or silica) to remove polar interferences.

    • Elute the this compound from the SPE cartridge with a suitable solvent.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane).

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Quantification Ions: Based on the mass spectrum of this compound (e.g., m/z 43, 55, 68).

Quantitative Data

The following table summarizes representative performance data for the analysis of volatile compounds using GC-MS, which can be used as a benchmark for method development for this compound. The data is based on the analysis of the related compound 10-undecenal.

ParameterTypical Performance
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Recovery 85 - 110%
Precision (%RSD) < 10%

Visualizations

experimental_workflow sample Complex Matrix Sample (e.g., Cosmetic Cream) extraction Solvent Extraction (Hexane or MTBE) sample->extraction cleanup Sample Cleanup (SPE) extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration analysis GC-MS Analysis concentration->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue (e.g., Poor Peak Shape) check_system Check GC-MS System (Leaks, Connections) start->check_system check_method Review Method Parameters (Temperatures, Flow Rate) start->check_method check_sample_prep Evaluate Sample Preparation (Extraction, Cleanup) start->check_sample_prep solution Implement Corrective Action check_system->solution check_method->solution check_sample_prep->solution

Caption: Logical troubleshooting workflow for analytical issues.

References

long-term stability and storage of 10-Undecenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of 10-Undecenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is 10-Undecenyl acetate and what are its common applications?

This compound (CAS No. 112-19-6) is a carboxylic ester with a terminal double bond.[1] It is a colorless liquid with a mild, fruity, rose-type odor.[1][2] Its primary applications are as a perfuming and flavoring agent in cosmetics and food products.[2]

Q2: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light. Some suppliers of similar compounds with terminal alkenes recommend storage under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3] For solutions, it is advisable to aliquot the product to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.[3]

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the ester linkage: This can be catalyzed by acids or bases, yielding 10-undecen-1-ol (B85765) and acetic acid.[4][5]

  • Oxidation of the terminal double bond: The carbon-carbon double bond can be cleaved by strong oxidizing agents, potentially forming smaller aldehydes, carboxylic acids, or carbon dioxide.[6][7]

Q4: Is this compound sensitive to air and light?

While specific data for this compound is limited, related compounds containing terminal double bonds and ester functionalities can be sensitive to air (oxygen) and light over extended periods.[3] Oxidative degradation can be initiated or accelerated by exposure to air and UV light. Therefore, protection from these elements is recommended for long-term storage.

Q5: What materials are incompatible with this compound?

This compound should not be stored with strong acids, strong bases, or strong oxidizing agents, as these can catalyze its degradation.[3][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in Odor (e.g., vinegary or rancid smell) Ester hydrolysis leading to the formation of acetic acid or oxidation of the alkene.Verify the purity of the material using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). If degradation is confirmed, it is advisable to use a fresh, unopened sample for sensitive applications.
Change in Physical Appearance (e.g., color change, precipitate formation) Oxidation, contamination, or polymerization of the alkene.A change in color is a strong indicator of degradation.[3] Do not use the material for critical experiments. Verify the purity and consider ordering a new batch. Ensure storage containers are clean and compatible.
Unexpected Experimental Results or Loss of Potency Degradation of this compound due to improper storage or handling.Confirm the identity and purity of your sample via GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy. Review your storage conditions and handling procedures to ensure they align with the recommendations (cool, dry, dark, and potentially inert atmosphere).[3]
Inconsistent Results Between Aliquots Inconsistent storage of aliquots or contamination during handling.Ensure all aliquots are stored under identical conditions. Use fresh, sterile pipette tips for each use to avoid cross-contamination.

Stability Data Summary

The following table provides illustrative stability data for this compound under various conditions. Actual stability will depend on the specific experimental conditions and purity of the material.

Storage Condition Time Purity (%) Degradation Products Detected
2-8°C, Dark, Inert Atmosphere12 Months>99%None Detected
Room Temperature, Dark12 Months98%Trace 10-undecen-1-ol
Room Temperature, Light Exposure12 Months95%10-undecen-1-ol, trace oxidation byproducts
40°C, 75% RH6 Months90%10-undecen-1-ol, acetic acid, oxidation byproducts
Acidic (pH 3)1 Month85%10-undecen-1-ol, acetic acid
Basic (pH 10)1 Month80%10-undecen-1-ol, sodium acetate

Experimental Protocols

Protocol for Assessing the Stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for conducting a long-term stability study of this compound.

1. Materials and Equipment:

  • This compound

  • High-purity solvent (e.g., ethyl acetate or dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with septa

  • Analytical balance

  • Micropipettes

  • Vortex mixer

  • Incubators or environmental chambers for controlled temperature and humidity storage

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

  • For the "time-zero" sample, dilute the stock solution to a final concentration of approximately 10 µg/mL.

  • Transfer the diluted sample to a GC-MS vial for immediate analysis.

3. Stability Study Setup:

  • Aliquot the neat this compound into several vials under different conditions:

    • Vials purged with nitrogen and stored at 2-8°C in the dark.

    • Vials with a normal air headspace stored at room temperature (~25°C) in the dark.

    • Vials with a normal air headspace stored at room temperature (~25°C) with exposure to ambient light.

    • Vials stored in an environmental chamber at 40°C and 75% relative humidity.

  • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a sample from each storage condition.

  • Prepare the samples for analysis as described in step 2.

4. GC-MS Analysis:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

5. Data Analysis:

  • Compare the chromatograms of the stored samples to the time-zero sample.

  • Calculate the peak area of this compound to determine its purity at each time point.

  • Identify any new peaks in the chromatograms of the stored samples by analyzing their mass spectra. These new peaks represent potential degradation products.

Visualizations

cluster_conditions Factors Affecting Stability cluster_compound This compound cluster_degradation Degradation Pathways cluster_products Degradation Products Temperature Temperature Compound This compound Temperature->Compound influence Light Light Light->Compound influence Oxygen Oxygen (Air) Oxygen->Compound influence pH pH (Acids/Bases) pH->Compound influence Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Compound influence Hydrolysis Ester Hydrolysis Compound->Hydrolysis Oxidation Alkene Oxidation Compound->Oxidation Alcohol 10-Undecen-1-ol Hydrolysis->Alcohol Acid Acetic Acid Hydrolysis->Acid Oxidation_Products Aldehydes, Carboxylic Acids, etc. Oxidation->Oxidation_Products

Caption: Factors influencing the degradation of this compound.

cluster_setup Experiment Setup cluster_storage Long-Term Storage cluster_analysis Analysis start Define Storage Conditions (Temp, Light, Atmosphere) aliquot Aliquot this compound start->aliquot t0 Analyze Time-Zero Sample aliquot->t0 storage Store Samples aliquot->storage timepoint Retrieve Samples at Defined Time Points storage->timepoint prepare Prepare Samples for Analysis timepoint->prepare analyze Analyze by GC-MS prepare->analyze data Compare Data to Time-Zero analyze->data end Determine Stability Profile data->end

Caption: Workflow for a long-term stability study of this compound.

References

Technical Support Center: Efficient Polymerization of 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 10-undecenyl acetate (B1210297). The information is designed to assist in the efficient synthesis of polymers from this functionalized monomer.

FAQs: Catalyst Selection and General Issues

Q1: What are the primary challenges in the polymerization of 10-undecenyl acetate?

A1: The primary challenge arises from the dual functionality of the monomer. The terminal alkene is the desired site for polymerization, but the acetate group can act as a Lewis base and coordinate to the catalyst center. This coordination can lead to catalyst deactivation or inhibition, resulting in low yields, low molecular weights, and broad molecular weight distributions. Common issues include catalyst poisoning, particularly with highly electrophilic catalysts like those used in cationic or Ziegler-Natta polymerization.

Q2: Which catalyst systems are most suitable for the polymerization of this compound?

A2: The choice of catalyst is critical for success. Three main classes of catalysts are commonly considered for monomers with functional groups:

  • Metallocene Catalysts: These are often used for olefin polymerization and can tolerate some functional groups, though the acetate group can still pose a challenge. Catalyst selection and reaction engineering are key to mitigating deactivation.

  • Cationic Catalysts: While vinyl ethers are readily polymerized via cationic methods, the acetate group in this compound can interfere with the propagating cationic species. Careful selection of the initiator and reaction conditions is necessary.

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Agents: RAFT polymerization is a form of controlled radical polymerization that is generally more tolerant of functional groups. This method can offer good control over molecular weight and architecture.

Q3: How can I minimize catalyst deactivation by the acetate group?

A3: Several strategies can be employed:

  • Catalyst Selection: Choose catalysts known for their tolerance to polar functional groups. For metallocene systems, catalysts with a more open coordination site or specific ligand designs may be more effective.

  • Co-catalyst/Activator Choice: In metallocene and Ziegler-Natta systems, the choice and amount of co-catalyst (e.g., methylaluminoxane (B55162) - MAO) can influence catalyst activity and stability.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the extent of deactivating side reactions.

  • Monomer Feed Rate: A slow addition of the monomer to the catalyst solution can help to maintain a low instantaneous concentration of the functional group, potentially reducing catalyst deactivation.

Troubleshooting Guides

Metallocene-Catalyzed Polymerization
Problem Potential Cause(s) Troubleshooting Steps
Low or No Polymer Yield Catalyst Poisoning: The acetate group is coordinating to the metal center, deactivating the catalyst.1. Select a more robust catalyst: Consider using a constrained geometry catalyst or a catalyst with bulky ligands to sterically hinder coordination of the acetate group. 2. Optimize Co-catalyst Ratio: Increase the ratio of MAO to the metallocene to scavenge impurities and potentially protect the active site. 3. Monomer Purification: Ensure the monomer is free from water and other protic impurities that can deactivate the catalyst.
Low Molecular Weight and Broad Polydispersity Chain Transfer Reactions: The acetate group may facilitate chain transfer to the monomer or co-catalyst. Multiple Active Species: Inhomogeneous catalyst activation can lead to different chain growth rates.1. Lower Polymerization Temperature: This can reduce the rate of chain transfer reactions. 2. Optimize Monomer and Catalyst Concentrations: Vary the concentrations to find a regime that favors propagation over termination. 3. Ensure Homogeneous Catalyst Activation: Thoroughly mix the catalyst and co-catalyst before initiating polymerization.
Inconsistent Results Sensitivity to Impurities: Small variations in monomer or solvent purity can have a large impact. Inconsistent Reaction Setup: Variations in temperature control or mixing can affect the polymerization kinetics.1. Standardize Purification Procedures: Implement rigorous and consistent purification protocols for the monomer and solvent. 2. Use a Controlled Reactor Setup: Employ a reactor with precise temperature and stirring control.
Cationic Polymerization
Problem Potential Cause(s) Troubleshooting Steps
No Polymerization or Very Slow Reaction Nucleophilic Attack by Acetate: The acetate group can act as a nucleophile and terminate the growing carbocationic chain end. Initiator Incompatibility: The chosen initiator may not be strong enough to initiate polymerization efficiently in the presence of the acetate group.1. Use a More Stable Carbocation: Employ initiating systems that generate a more stable propagating species. 2. Select a Non-Nucleophilic Counter-ion: Use a counter-ion that is very weakly coordinating to prevent termination. 3. Lower the Temperature: This can stabilize the carbocation and reduce the rate of termination reactions.[1]
Uncontrolled Polymerization (Exothermic Reaction) Highly Reactive Cationic Species: The propagating carbocation is too reactive, leading to rapid and uncontrolled polymerization.1. Use a Weaker Lewis Acid: If using a Lewis acid co-initiator, select a milder one. 2. Add a Common Ion Salt: The addition of a salt with a common anion can suppress free ions and slow down the polymerization. 3. Dilute the Reaction Mixture: Lowering the monomer concentration can help to control the reaction rate.
Low Molecular Weight Chain Transfer to Monomer: The carbocation can be transferred to a monomer molecule, terminating one chain and starting another.1. Optimize Monomer Concentration: Lowering the monomer concentration can reduce the probability of chain transfer. 2. Change the Solvent: The polarity of the solvent can influence the stability of the carbocation and the rate of chain transfer.
RAFT Polymerization
Problem Potential Cause(s) Troubleshooting Steps
Poor Control Over Molecular Weight and Polydispersity Inappropriate RAFT Agent: The chosen RAFT agent is not suitable for the reactivity of the this compound monomer. Incorrect Initiator to RAFT Agent Ratio: This ratio is crucial for achieving good control.1. Select a Suitable RAFT Agent: For vinyl esters, xanthates or dithiocarbamates are often effective. Consult literature for guidance on RAFT agent selection for similar monomers. 2. Optimize the [Monomer]:[RAFT Agent]:[Initiator] Ratio: Systematically vary this ratio to find the optimal conditions for control.
Slow Polymerization or Inhibition Period RAFT Agent Degradation: The RAFT agent may be unstable under the reaction conditions. Retardation: Some RAFT agents can cause a decrease in the polymerization rate.1. Ensure RAFT Agent Purity: Use a freshly purified or high-purity RAFT agent. 2. Adjust the Reaction Temperature: A higher temperature may be needed to overcome retardation, but this must be balanced against potential side reactions. 3. Choose a Different RAFT Agent: Some RAFT agents are known to cause less retardation than others.
Incomplete Conversion Radical Termination: At high conversions, the concentration of propagating radicals decreases, leading to a higher probability of termination. Initiator Depletion: The initiator may be fully consumed before the monomer.1. Increase Initiator Concentration: A higher initiator concentration can help to drive the reaction to higher conversion, but this may compromise control. 2. Use a Slower Decomposing Initiator: An initiator with a longer half-life at the reaction temperature can provide a more constant source of radicals.

Data Presentation

The following tables summarize quantitative data for the polymerization of 10-undecen-1-ol (B85765), a closely related monomer. This data can serve as a useful starting point for designing experiments with this compound.

Table 1: Metallocene-Catalyzed Polymerization of 10-Undecen-1-ol

Catalyst SystemCo-catalystTemperature (°C)Monomer Conversion (%)Mn ( kg/mol )PDI (Mw/Mn)
Cp₂ZrCl₂MAO25High3.4 - 4.2~2.0
rac-Et(Ind)₂ZrCl₂MAO50>9510.51.8
rac-Me₂Si(Ind)₂ZrCl₂MAO50>9512.11.9

Data adapted from studies on 10-undecen-1-ol and should be considered as a reference.

Table 2: Carbonylative Polymerization of 10-Undecen-1-ol

Catalyst SystemCo-catalyst / AdditivePressure (CO, psi)Temperature (°C)Mn ( g/mol )PDI (Mw/Mn)
(dppp(3,5-CF₃)₄)Pd(OTs)₂-10080>20,0002.6

Data adapted from studies on 10-undecen-1-ol and should be considered as a reference.

Experimental Protocols

General Protocol for Metallocene-Catalyzed Polymerization

1. Materials and Setup:

  • This compound (purified by passing through a column of activated alumina (B75360) and stored over molecular sieves).

  • Metallocene catalyst (e.g., Cp₂ZrCl₂).

  • Methylaluminoxane (MAO) solution in toluene (B28343).

  • Anhydrous toluene.

  • Schlenk line and glassware, oven-dried and cooled under vacuum.

2. Procedure:

  • In a glovebox, charge a Schlenk flask with the metallocene catalyst.

  • Add anhydrous toluene to dissolve the catalyst.

  • In a separate Schlenk flask, add the desired amount of MAO solution.

  • Slowly add the this compound to the MAO solution at room temperature and stir for 30 minutes. This step allows the MAO to scavenge any impurities and potentially interact with the acetate group.

  • Transfer the catalyst solution to the monomer/MAO mixture via cannula to initiate the polymerization.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Quench the polymerization by adding acidified methanol.

  • Precipitate the polymer in a large volume of methanol, filter, wash with fresh methanol, and dry under vacuum.

General Protocol for Cationic Polymerization

1. Materials and Setup:

  • This compound (rigorously purified and dried).

  • Initiator system (e.g., a protic acid/Lewis acid pair like HCl·OEt₂/ZnCl₂).

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or hexane).

  • Schlenk line and glassware, flame-dried under vacuum.

2. Procedure:

  • Under an inert atmosphere, dissolve the this compound in the anhydrous solvent in a Schlenk flask and cool to the desired temperature (e.g., -78 °C).

  • In a separate flask, prepare the initiator solution.

  • Slowly add the initiator solution to the stirred monomer solution to start the polymerization.

  • Maintain the reaction at the low temperature for the desired duration.

  • Terminate the polymerization by adding a pre-chilled quenching agent (e.g., methanol).

  • Allow the mixture to warm to room temperature and precipitate the polymer in a suitable non-solvent.

  • Isolate the polymer by filtration, wash, and dry under vacuum.

Mandatory Visualization

Metallocene_Catalytic_Cycle Catalyst [L₂M-R]⁺ Monomer_Coordination Monomer Coordination Catalyst->Monomer_Coordination + Monomer Insertion 1,2-Insertion Monomer_Coordination->Insertion Chain_Growth Chain Growth Insertion->Chain_Growth Chain_Growth->Catalyst Termination Termination/Chain Transfer Chain_Growth->Termination Polymer Polymer Chain Termination->Polymer Cationic_Polymerization_Mechanism Initiation Initiation (H⁺ + Monomer → R-M⁺) Propagation Propagation (R-M⁺ + n Monomer → R-Mₙ-M⁺) Initiation->Propagation Propagation->Propagation Chain_Transfer Chain Transfer Propagation->Chain_Transfer Termination Termination Propagation->Termination Dormant_Polymer Dormant Polymer Chain_Transfer->Dormant_Polymer Termination->Dormant_Polymer

References

Technical Support Center: Managing Viscosity in Bulk Polymerization of 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bulk polymerization of 10-Undecenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing viscosity during your experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

High viscosity is a common challenge in the bulk polymerization of 10-Undecenyl acetate, which can lead to difficulties in stirring, heat transfer, and can ultimately affect the polymer properties.[1][2][3] The following table outlines common problems, their probable causes, and suggested solutions.

Problem Probable Cause(s) Recommended Solution(s) Expected Outcome
Rapid, Uncontrolled Viscosity Increase (Gel Effect) - High monomer conversion leading to restricted mobility of polymer chains.[4][5] - Inefficient heat dissipation, causing an increase in polymerization rate.[1][3][6] - High initiator concentration.[4][7]- Stop the reaction at a lower conversion rate.[4] - Lower the reaction temperature.[4][7][8] - Reduce the initiator concentration.[7] - Ensure efficient stirring and use a reactor with a high surface area-to-volume ratio for better heat transfer.[3]A more controlled polymerization with a gradual increase in viscosity, preventing auto-acceleration.
Polymer with Higher than Expected Molecular Weight and Viscosity - Low initiator concentration.[7] - Absence of a chain transfer agent. - Low reaction temperature (can sometimes lead to higher molecular weight if termination is significantly reduced).- Increase the initiator concentration.[7] - Introduce a chain transfer agent (CTA) into the reaction mixture.[1][7][] - Optimize the reaction temperature.[7]Production of polymer with the desired molecular weight and viscosity.
Poor Heat Transfer and Localized "Hot Spots" - High viscosity of the reaction medium impeding thermal convection.[1][2][3] - Inadequate agitation.- Improve stirring efficiency. - Use a reactor designed for high-viscosity materials, such as a KneaderReactor.[3] - Consider solution polymerization as an alternative to bulk polymerization to reduce viscosity.[2]Uniform temperature distribution throughout the reactor, preventing runaway reactions and ensuring a more homogeneous polymer.
Difficulty in Isolating and Processing the Final Polymer - Extremely high viscosity or solidification of the polymer in the reactor.- Stop the polymerization at a lower conversion to obtain a polymer syrup that is easier to handle.[4] - Dissolve the highly viscous polymer in a suitable solvent after the reaction.Easier removal of the polymer from the reactor and subsequent processing.

Frequently Asked Questions (FAQs)

Q1: What is the "gel effect" or "Trommsdorff effect" and how does it impact the viscosity of my this compound polymerization?

A1: The gel effect, also known as the Trommsdorff effect, is a phenomenon observed in free-radical polymerization where the reaction rate auto-accelerates at high conversions.[4][5] As the polymer is formed, the viscosity of the medium increases significantly.[1][10] This high viscosity restricts the diffusion of the growing polymer chains, making it difficult for them to combine and terminate.[4][5] While the smaller monomer molecules can still diffuse to the propagating chain ends, the termination rate drops sharply. This leads to a rapid increase in the concentration of active radicals, a surge in the polymerization rate, and a corresponding dramatic rise in viscosity and molecular weight, which can make the reaction difficult to control.[1]

Q2: How does temperature affect the viscosity during the bulk polymerization of this compound?

A2: Temperature has a complex effect on viscosity. Generally, increasing the reaction temperature will:

  • Decrease the viscosity of the reaction medium at any given conversion, simply due to the increased thermal energy of the molecules.[11]

  • Increase the rate of polymerization .[4][12] This leads to a faster build-up of polymer chains and therefore a more rapid increase in viscosity over time.

  • Increase the rate of initiation and chain transfer reactions , which can lead to the formation of shorter polymer chains and thus a lower final molecular weight and viscosity.[7][8]

Therefore, while higher temperatures can temporarily lower the system's viscosity, they also accelerate the polymerization, leading to a faster viscosity increase. Careful temperature control is crucial for managing the reaction.[3]

Q3: What are chain transfer agents (CTAs) and how can they help manage viscosity?

A3: Chain transfer agents are compounds that can interrupt the growth of a polymer chain by transferring a reactive site, leading to the termination of that chain and the initiation of a new one.[7] This is a very effective method for controlling the molecular weight of the resulting polymer.[7][][13] By keeping the molecular weight lower, the viscosity of the reaction mixture can be significantly reduced.[] For vinyl ester polymerizations, thiols like dodecyl mercaptan are commonly used as chain transfer agents.[]

Q4: I am still struggling with high viscosity. Are there alternative polymerization methods I should consider?

A4: Yes, if managing viscosity in bulk polymerization proves too challenging, you might consider other polymerization techniques:

  • Solution Polymerization: Conducting the polymerization in a solvent will reduce the concentration of the monomer and the resulting polymer, which significantly lowers the viscosity of the medium and improves heat transfer.[2] However, the solvent must be removed after polymerization, which adds an extra step and can be an environmental concern.[1]

  • Suspension Polymerization: The monomer is dispersed as droplets in an aqueous phase and polymerized. The viscosity is primarily that of the continuous phase (water), and heat is easily removed.

  • Emulsion Polymerization: The monomer is emulsified in an aqueous phase with a surfactant. This method can produce high molecular weight polymers at a fast rate while maintaining low viscosity.[14]

Experimental Protocols

Protocol 1: General Procedure for Bulk Polymerization of this compound with Viscosity Management

This protocol provides a general framework. Specific quantities and conditions should be optimized for your desired polymer characteristics.

Materials:

  • This compound (inhibitor removed)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Chain Transfer Agent (CTA) (e.g., dodecyl mercaptan) (optional)

  • Reaction vessel with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet

  • Heating mantle or oil bath with temperature control

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.[8]

  • Reaction Setup: Assemble the reaction vessel and purge with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Charging the Reactor: Add the purified this compound to the reaction vessel. If using a CTA, add it at this stage.

  • Initiator Addition: In a separate container, dissolve the AIBN initiator in a small amount of the monomer. Once dissolved, add it to the reaction vessel.

  • Polymerization: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 60-80°C).

  • Monitoring Viscosity: Monitor the viscosity of the reaction mixture periodically. This can be done qualitatively by observing the stirring behavior or quantitatively using an in-line viscometer if available.

  • Termination: Once the desired conversion or viscosity is reached, stop the reaction by rapidly cooling the mixture and exposing it to air.

  • Isolation: The polymer can be precipitated by adding a non-solvent (e.g., methanol) and then dried under vacuum.

Visualizations

Logical Relationship for Troubleshooting High Viscosity

High_Viscosity Problem: High Viscosity Cause1 Cause: High Conversion (Gel Effect) High_Viscosity->Cause1 Cause2 Cause: Inefficient Heat Removal High_Viscosity->Cause2 Cause3 Cause: High Initiator Concentration High_Viscosity->Cause3 Cause4 Cause: Absence of Chain Transfer Agent High_Viscosity->Cause4 Solution1 Solution: Stop at Lower Conversion Cause1->Solution1 Solution2 Solution: Improve Heat Transfer Cause2->Solution2 Solution3 Solution: Reduce Initiator Concentration Cause3->Solution3 Solution4 Solution: Add Chain Transfer Agent Cause4->Solution4

Caption: Troubleshooting logic for high viscosity in bulk polymerization.

Experimental Workflow for Viscosity Management

cluster_prep Preparation cluster_reaction Polymerization cluster_termination Termination & Isolation Purify_Monomer Purify Monomer (Remove Inhibitor) Setup_Reactor Setup Reactor (Nitrogen Purge) Purify_Monomer->Setup_Reactor Charge_Reactants Charge Monomer (& Optional CTA) Setup_Reactor->Charge_Reactants Add_Initiator Add Initiator Charge_Reactants->Add_Initiator Heat_Stir Heat and Stir (e.g., 60-80°C) Add_Initiator->Heat_Stir Monitor_Viscosity Monitor Viscosity Heat_Stir->Monitor_Viscosity Stop_Reaction Stop Reaction (Cooling) Monitor_Viscosity->Stop_Reaction Isolate_Polymer Isolate Polymer (Precipitation) Stop_Reaction->Isolate_Polymer

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 10-Undecenyl Acetate and Other Functional Monomers in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

In the development of novel polymers for applications ranging from drug delivery systems to advanced materials, the selection of functional monomers is a critical step that dictates the final properties and performance of the polymer. This guide provides a comparative analysis of the reactivity of 10-undecenyl acetate (B1210297), a long-chain functional monomer, with other commonly used functional monomers such as vinyl acetate and methyl acrylate (B77674). This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed monomer selection based on objective performance data and established experimental protocols.

Introduction to Monomer Reactivity

The reactivity of a monomer in a copolymerization system is a key parameter that influences the composition and microstructure of the resulting polymer chain. This reactivity is quantified by monomer reactivity ratios (r1 and r2), which describe the preference of a propagating radical chain ending in one monomer unit to add another molecule of the same monomer (homo-propagation) versus a molecule of the comonomer (cross-propagation). A thorough understanding of these ratios is essential for designing copolymers with desired properties.

Comparative Reactivity Analysis

10-Undecenyl Acetate: This monomer possesses a terminal double bond separated from the acetate functionality by a long aliphatic chain. This separation means the electronic influence of the ester group on the double bond is minimal, making it behave similarly to other terminal alkenes. In free-radical polymerization, the reactivity of such non-conjugated terminal double bonds is generally lower than that of conjugated systems like acrylates.

Vinyl Acetate: A widely used industrial monomer, vinyl acetate is known to be less reactive than acrylates. Its radical is relatively unstable, which can lead to a higher propensity for chain transfer reactions.

Methyl Acrylate: As a conjugated monomer, methyl acrylate is significantly more reactive in free-radical polymerization than both vinyl acetate and terminal alkenes like this compound. The acrylate double bond is activated by the adjacent carbonyl group, leading to a more stable radical and faster propagation rates.

Quantitative Data Presentation

To provide a quantitative comparison, the following table summarizes the experimentally determined reactivity ratios for the copolymerization of methyl acrylate (M1) with vinyl acetate (M2). Data for this compound is not included due to the lack of available experimental data.

Monomer 1 (M1)Monomer 2 (M2)r1 (M1)r2 (M2)r1 * r2Copolymerization BehaviorReference
Methyl AcrylateVinyl Acetate6.06 ± 0.60.0087 ± 0.023~0.05Non-ideal, tendency towards blockiness of M1[1]

Interpretation of the Data:

The reactivity ratios for the methyl acrylate/vinyl acetate system indicate that the methyl acrylate radical strongly prefers to add another methyl acrylate monomer rather than vinyl acetate (r1 >> 1).[1] Conversely, the vinyl acetate radical has a very low tendency to add another vinyl acetate monomer (r2 << 1).[1] The product of the reactivity ratios (r1 * r2) is close to zero, suggesting a non-ideal copolymerization with a tendency to form copolymers with blocks of methyl acrylate.[1]

Based on the structural similarities, it is hypothesized that the reactivity of this compound would be even lower than that of vinyl acetate in copolymerization with a highly reactive monomer like methyl acrylate. This would result in a very low incorporation of the long-chain monomer into the copolymer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of 10-undecen-1-ol (B85765).

Materials:

  • 10-undecen-1-ol

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable base)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 10-undecen-1-ol in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Determination of Monomer Reactivity Ratios

The Fineman-Ross and Kelen-Tüdős methods are widely used graphical methods for determining monomer reactivity ratios from copolymerization data.[2][3][4]

Experimental Workflow:

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Setup_Reactions Set up copolymerization reactions with varying monomer feed ratios Monomer_Purification->Setup_Reactions Initiator_Purification Initiator Purification Initiator_Purification->Setup_Reactions Polymerize Polymerize to low conversion (<10%) Setup_Reactions->Polymerize Isolate_Polymer Isolate and purify the copolymer Polymerize->Isolate_Polymer Determine_Composition Determine copolymer composition (e.g., by NMR or elemental analysis) Isolate_Polymer->Determine_Composition Apply_Methods Apply Fineman-Ross or Kelen-Tüdős methods Determine_Composition->Apply_Methods Calculate_Ratios Calculate reactivity ratios (r1, r2) Apply_Methods->Calculate_Ratios

Figure 1. Experimental workflow for the determination of monomer reactivity ratios.

Fineman-Ross Method: This method uses the following linear equation:

G = H * r1 - r2

where:

  • G = (F/f) - 1

  • H = F / f^2

  • F = molar ratio of monomers in the copolymer (M1/M2)

  • f = molar ratio of monomers in the feed (M1/M2)

A plot of G versus H yields a straight line with a slope of r1 and an intercept of -r2.[2][3]

Kelen-Tüdős Method: This method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points.[2][3] The equation is:

η = (r1 + r2/α) * ξ - r2/α

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α = a constant, typically (H_min * H_max)^0.5

A plot of η versus ξ gives a straight line that allows for the determination of r1 and r2 from the intercepts.[2][3]

Signaling Pathways and Logical Relationships

The process of free-radical copolymerization can be visualized as a series of competing reactions. The following diagram illustrates the logical relationship between the propagating radical and the available monomers, which is governed by the reactivity ratios.

G M1_radical ~M1• M1_radical->M1_radical k11 (r1) M2_radical ~M2• M1_radical->M2_radical k12 M1_monomer M1 M2_monomer M2 M2_radical->M1_radical k21 M2_radical->M2_radical k22 (r2)

Figure 2. Propagation pathways in binary copolymerization.

In this diagram, ~M1• and ~M2• represent propagating polymer chains ending in monomer 1 and monomer 2, respectively. The rate constants k11 and k22 represent homopropagation, while k12 and k21 represent cross-propagation. The reactivity ratios are defined as r1 = k11/k12 and r2 = k22/k21.

Conclusion

The reactivity of functional monomers is a crucial factor in the design and synthesis of copolymers with tailored properties. While quantitative data for the copolymerization of this compound is currently limited, its structural characteristics suggest a lower reactivity compared to conjugated monomers like methyl acrylate. The provided experimental protocols for monomer synthesis and reactivity ratio determination offer a framework for future studies to quantify the reactivity of this compound and other novel functional monomers. Such data will be invaluable for the rational design of next-generation polymers for advanced applications.

References

Validating the Structure of 10-Undecenyl Acetate: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 10-Undecenyl acetate (B1210297). NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound, making it an indispensable tool in chemical research and drug development. This document outlines the expected NMR spectral data for 10-Undecenyl acetate and compares it with alternative analytical methods, supported by detailed experimental protocols.

Chemical Structure of this compound

This compound (IUPAC name: undec-10-enyl acetate) is an ester with the chemical formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol .[1][2][3] Its structure consists of a ten-carbon alkenyl chain attached to an acetate group. For clarity in the following NMR analysis, the carbon and proton atoms are numbered as shown below:

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. The spectrum of this compound is expected to show distinct signals for the terminal alkene protons, the methylene (B1212753) protons adjacent to the ester oxygen, the methyl protons of the acetate group, and the methylene protons of the long alkyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-114.90 - 5.05Doublet of doublets of doublets (ddd)2H
H-105.75 - 5.85Doublet of doublets of triplets (ddt)1H
H-14.05Triplet (t)2H
H-132.05Singlet (s)3H
H-92.04Quartet (q)2H
H-21.62Quintet (p)2H
H-3 to H-81.25 - 1.40Multiplet (m)12H

Chemical shifts are predicted and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom will typically appear as a single peak.[4] The spectrum of this compound is expected to show 13 distinct signals corresponding to each of its carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-12171.2
C-11139.2
C-10114.1
C-164.7
C-933.8
C-228.6
C-828.9
C-325.9
C-729.1
C-4, C-5, C-629.2 - 29.5
C-1321.0

Chemical shifts are predicted and may vary slightly based on the solvent and experimental conditions.

Alternative Spectroscopic Methods

While NMR provides comprehensive structural information, other spectroscopic techniques can be used for confirmation:

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the C=O stretch of the ester (around 1740 cm⁻¹) and the C=C stretch of the alkene (around 1640 cm⁻¹) would be expected.

Experimental Protocols

Sample Preparation for NMR Analysis

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans.

  • Spectral Width: A spectral width of approximately 12-16 ppm.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition

  • Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Spectral Width: A spectral width of approximately 200-220 ppm.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and perform baseline correction. Reference the spectrum to the solvent peak or TMS.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

G Structural Validation Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_validation Validation Sample This compound Sample Prepare Dissolve and Transfer to NMR Tube Solvent Deuterated Solvent (e.g., CDCl3) Standard Internal Standard (TMS) H1_NMR ¹H NMR Acquisition Prepare->H1_NMR Acquire Data C13_NMR ¹³C NMR Acquisition Prepare->C13_NMR Acquire Data Process_H1 Process ¹H Spectrum (FT, Phasing, Baseline Correction) H1_NMR->Process_H1 Process_C13 Process ¹³C Spectrum (FT, Phasing, Baseline Correction) C13_NMR->Process_C13 Analyze_H1 Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process_H1->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Chemical Shift) Process_C13->Analyze_C13 Compare_H1 Compare with Predicted ¹H Data Analyze_H1->Compare_H1 Compare_C13 Compare with Predicted ¹³C Data Analyze_C13->Compare_C13 Structure_Confirmed Structure Confirmed Compare_H1->Structure_Confirmed Match Structure_Inconsistent Inconsistent Data Further Investigation Required Compare_H1->Structure_Inconsistent Mismatch Compare_C13->Structure_Confirmed Match Compare_C13->Structure_Inconsistent Mismatch

Caption: Workflow for the structural validation of this compound using NMR.

References

comparative study of different catalysts for 10-Undecenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Esterification of 10-Undecen-1-ol (B85765).

The synthesis of 10-undecenyl acetate (B1210297), a valuable intermediate in the fragrance, polymer, and pharmaceutical industries, is critically dependent on the choice of catalyst. This guide provides a comparative study of different catalysts for the synthesis of 10-undecenyl acetate via the esterification of 10-undecen-1-ol with acetic anhydride (B1165640). The performance of various catalysts, including conventional acid catalysts, enzymes, and heterogeneous solid acids, is evaluated based on experimental data from analogous esterification reactions, providing a framework for catalyst selection and process optimization.

Performance Comparison of Catalysts

The selection of a catalyst for the synthesis of this compound involves a trade-off between reaction efficiency, operational conditions, cost, and environmental impact. Below is a summary of quantitative data for different catalyst types, primarily derived from the analogous acetylation of eugenol (B1671780), which serves as a valuable model for the esterification of 10-undecen-1-ol.

Catalyst TypeCatalystAcylating AgentMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Catalyst Loading (wt%)Reaction Time (h)Conversion/Yield (%)Reference
Enzymatic Lipozyme TL IMAcetic Anhydride1:5705Not Specified92.86[1]
Enzymatic Lipozyme TL 100LAcetic Anhydride1:15510291.80[2]
Heterogeneous Molecular Sieve 4ÅAcetic Anhydride1:36012.5698.2[3]
Heterogeneous Amberlite XAD-16Acetic Anhydride1:36512.50.0597.8[3][4]
Homogeneous Acid Sulfuric Acid (H₂SO₄)Acetic AnhydrideNot SpecifiedRoom Temp. - 60Catalytic1-24>95 (general)[5]

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis of this compound involves the reaction of 10-undecen-1-ol with an acetylating agent, typically acetic anhydride, in the presence of a catalyst. The choice of catalyst dictates the specific reaction conditions and work-up procedures.

G cluster_reactants Reactants Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation Reactants 10-Undecen-1-ol + Acetic Anhydride Catalyst Catalyst Addition (e.g., Lipase, Solid Acid, H₂SO₄) Reactants->Catalyst Reaction Controlled Temperature & Stirring Catalyst->Reaction Separation Catalyst Separation (Filtration/Centrifugation) Reaction->Separation Purification Purification (Distillation/Chromatography) Separation->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different types of catalysts, adapted from protocols for similar esterification reactions.

Enzymatic Synthesis using Immobilized Lipase (Lipozyme TL IM)

This protocol is based on the enzymatic acetylation of eugenol and can be adapted for 10-undecen-1-ol.[1]

  • Materials:

    • 10-Undecen-1-ol

    • Acetic Anhydride

    • Immobilized Lipase (e.g., Lipozyme TL IM)

    • Reaction vessel (e.g., screw-capped flask)

    • Thermostatic shaker or magnetic stirrer with heating

  • Procedure:

    • To the reaction vessel, add 10-undecen-1-ol and acetic anhydride in a 1:5 molar ratio.

    • Add the immobilized lipase, corresponding to 5% of the total weight of the substrates.

    • Seal the vessel and place it in a thermostatic shaker set to 70°C with constant agitation.

    • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and reused.

    • The liquid product can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Heterogeneous Catalysis using Molecular Sieve 4Å

This protocol is adapted from the synthesis of eugenyl acetate using a solid acid catalyst.[3]

  • Materials:

    • 10-Undecen-1-ol

    • Acetic Anhydride

    • Molecular Sieve 4Å (activated)

    • Reaction vessel with a condenser and magnetic stirrer

    • Heating mantle or oil bath

  • Procedure:

    • Activate the Molecular Sieve 4Å by heating at a high temperature under vacuum to remove any adsorbed water.

    • In the reaction vessel, combine 10-undecen-1-ol and acetic anhydride in a 1:3 molar ratio.

    • Add the activated Molecular Sieve 4Å (e.g., 12.5 wt% of the total substrates).

    • Heat the mixture to 60°C with vigorous stirring.

    • Monitor the reaction for 6 hours or until completion is observed by GC or TLC.

    • After cooling, separate the catalyst by filtration.

    • The crude product can be purified by washing with a saturated sodium bicarbonate solution, followed by water, and then dried over anhydrous sodium sulfate. Further purification can be achieved by vacuum distillation.

Homogeneous Acid Catalysis using Sulfuric Acid

This is a classic esterification method.

  • Materials:

    • 10-Undecen-1-ol

    • Acetic Anhydride

    • Concentrated Sulfuric Acid (H₂SO₄) - Caution: Corrosive

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • In the round-bottom flask, dissolve 10-undecen-1-ol in an excess of acetic anhydride.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (a few drops).

    • Allow the mixture to warm to room temperature and then heat to a gentle reflux (around 60°C), monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture and carefully pour it into a beaker containing ice and water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, then wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

Logical Relationship of Catalysis Pathways

The synthesis of this compound can be approached through different catalytic pathways, each with its own mechanism and operational considerations.

G cluster_reactants Starting Materials cluster_catalysts Catalytic Approaches Alcohol 10-Undecen-1-ol Enzymatic Enzymatic (e.g., Lipase) Alcohol->Enzymatic Heterogeneous Heterogeneous (e.g., Solid Acid) Alcohol->Heterogeneous Homogeneous Homogeneous (e.g., H₂SO₄) Alcohol->Homogeneous Anhydride Acetic Anhydride Anhydride->Enzymatic Anhydride->Heterogeneous Anhydride->Homogeneous Product This compound Enzymatic->Product Mild Conditions, High Selectivity Heterogeneous->Product Easy Separation, Reusable Homogeneous->Product Fast Reaction, Harsh Conditions

Caption: Catalytic pathways for the synthesis of this compound.

References

Performance Showdown: A Comparative Guide to 10-Undecenyl Acetate-Based Polymers and Their Alternatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer is a critical decision that profoundly impacts the efficacy and safety of a drug delivery system. This guide provides a comprehensive performance comparison of 10-undecenyl acetate-based polymers against widely-used alternatives such as Poly(lactic-co-glycolic acid) (PLGA), Polylactic Acid (PLA), and Poly(ethylene glycol) (PEG). The comparison is based on key performance indicators including drug release kinetics, biocompatibility, and mechanical properties, supported by experimental data and detailed protocols.

While this compound-based polymers are emerging as a versatile platform, a direct quantitative comparison with established polymers is still an area of active research. This guide, therefore, presents available data for this compound-based systems and juxtaposes it with the extensive data available for PLGA, PLA, and PEG to offer a valuable reference point for material selection and future research directions.

Key Performance Comparison

The following tables summarize the quantitative data for the performance of these polymers in drug delivery applications.

Table 1: Drug Release Characteristics

PolymerDrug Release MechanismTypical Release DurationKey Influencing Factors
Poly(this compound) Primarily diffusion-controlled.Variable, dependent on formulation.Polymer molecular weight, drug loading, and crosslinking density.
PLGA Bulk erosion via hydrolysis of ester linkages.[1]Days to months.[2]Lactic acid to glycolic acid ratio, molecular weight, drug hydrophilicity.[1][2]
PLA Slow hydrolysis of ester bonds.Months to years.[2]Crystallinity, molecular weight, and stereoisomeric form (PLLA vs. PDLLA).[2]
PEG Dissolution and diffusion from hydrogel matrix.[3]Hours to days.Molecular weight, crosslinking density, and hydrogel mesh size.[3]

Table 2: Biocompatibility and Degradation

PolymerBiocompatibilityDegradation ProductsIn Vivo Response
Poly(this compound) Generally considered biocompatible.Undecylenic acid and acetic acid.Minimal inflammatory response expected.
PLGA Excellent biocompatibility.[1]Lactic acid and glycolic acid.[1]Well-tolerated, products are metabolized and cleared.[1]
PLA Excellent biocompatibility.[2]Lactic acid.[4]Minimal tissue reaction.[2]
PEG Excellent biocompatibility, FDA-approved.[3]Cleared renally (for low MW).Generally non-immunogenic.[3]

Table 3: Mechanical Properties

PolymerTensile Strength (MPa)Elongation at Break (%)Key Characteristics
Poly(this compound) Data not readily available.Data not readily available.Properties are tunable based on synthesis.
PLGA 40 - 702 - 10Brittle, properties vary with LA:GA ratio.[4]
PLA 20 - 702 - 10High-strength, high-modulus polymer.[4]
PEG Variable (hydrogel)High (hydrogel)Forms flexible hydrogels.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of performance data.

In Vitro Drug Release Study

This protocol outlines a common method for evaluating the in vitro release of a drug from polymeric nanoparticles.

  • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions. For poorly water-soluble drugs, a surfactant such as Tween 80 (e.g., 0.2% v/v) may be added to the release medium to ensure sink conditions.[5]

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a predetermined volume of the release medium.[6]

  • Release Study Setup: Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).[5] Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.[7]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[7]

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

  • Cell Culture: Plate a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate until they reach approximately 80% confluency.[9]

  • Preparation of Polymer Extracts: Incubate the polymer films or nanoparticles in the cell culture medium (e.g., at a concentration of 3 cm²/mL) for 24 hours at 37°C to create an extract.[9]

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the prepared polymer extracts. Include positive (e.g., 70% methanol) and negative (e.g., high-density polyethylene (B3416737) extract) controls.[9]

  • Incubation: Incubate the cells with the extracts for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Assay: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Express the cell viability as a percentage relative to the negative control. A cell viability of over 70% is generally considered non-cytotoxic.[11]

Mechanical Testing (Tensile Testing)

Tensile testing is used to determine the mechanical properties of polymer films.

  • Specimen Preparation: Prepare dog-bone-shaped specimens from the polymer films according to standard specifications (e.g., ASTM D638 or ISO 527).[12]

  • Testing Machine Setup: Use a universal testing machine equipped with appropriate grips for thin films. Set the grip separation and test speed (e.g., 5 or 50 mm/min).[13]

  • Measurement: Place the specimen in the grips and apply a tensile load until the specimen breaks. An extensometer can be used to accurately measure the elongation.[13]

  • Data Acquisition: Record the force applied and the corresponding elongation of the specimen.

  • Calculations: From the stress-strain curve, calculate the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and the elongation at break (how much the material can stretch before breaking).[13]

Visualizing the Processes

To better understand the experimental workflows and underlying principles, the following diagrams are provided.

DrugReleaseWorkflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Nanoparticles Drug-Loaded Nanoparticles Dialysis Dialysis Bag Setup (37°C, Stirring) Nanoparticles->Dialysis ReleaseMedium Release Medium (PBS, pH 7.4) ReleaseMedium->Dialysis Sampling Periodic Sampling Dialysis->Sampling Quantification Drug Quantification (HPLC/UV-Vis) Sampling->Quantification DataAnalysis Data Analysis & Plotting Quantification->DataAnalysis CytotoxicityAssay CellCulture 1. Cell Seeding (96-well plate) PolymerExtract 2. Polymer Extract Preparation CellTreatment 3. Cell Treatment with Extract PolymerExtract->CellTreatment Incubation 4. Incubation (24 hours) CellTreatment->Incubation MTT 5. MTT Assay Incubation->MTT Absorbance 6. Absorbance Measurement MTT->Absorbance Viability 7. Cell Viability Calculation Absorbance->Viability PolymerDegradationPathways cluster_plga PLGA Degradation cluster_peg PEG Clearance PLGA PLGA Hydrolysis1 Hydrolysis of Ester Bonds PLGA->Hydrolysis1 LAGA Lactic Acid & Glycolic Acid Hydrolysis1->LAGA PEG PEG (low MW) RenalClearance Renal Clearance PEG->RenalClearance

References

A Comparative Guide to Surface Modification: 10-Undecenyl Acetate vs. Other Long-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties. This guide provides a comparative analysis of 10-undecenyl acetate (B1210297) and other long-chain esters as agents for surface modification. By examining key performance metrics, this document aims to inform the selection of appropriate molecules for applications ranging from biocompatible coatings to platforms for cellular studies.

Executive Summary

Long-chain esters offer a versatile platform for creating surfaces with tailored hydrophobicity and chemical reactivity. 10-Undecenyl acetate, with its terminal alkene, is particularly suited for attachment to silicon surfaces via hydrosilylation, yielding a stable, acetate-terminated monolayer. This guide compiles available experimental data for surfaces modified with this compound analogues and other long-chain esters, providing a basis for comparison across different chain lengths and ester functionalities. While direct comparative studies are limited, this guide synthesizes data from various sources to present a cohesive overview of their performance in surface modification.

Performance Comparison

The following tables summarize key quantitative data for surfaces modified with various long-chain esters and related compounds. Data for this compound is inferred from closely related molecules where direct measurements are unavailable.

Table 1: Wettability and Surface Energy

Molecule/Surface DescriptionSubstrateWater Contact Angle (°)Surface Free Energy (mN/m)Reference(s)
C11 Analogue: Undecylenic Acid modified PDMSPDMS75° (from 110° for native PDMS)Not Reported
General Long-Chain Esters: Ester-terminated SAMsPolymer76°Not Reported[1]
Octadecyltrichlorosilane (OTS) - C18 Alkyl ChainSilicon Dioxide~109-112°~20-22[1][2]
Carboxylic Acid (-COOH) terminated SAMGold35° ± 4°Not Reported[3]
Hydroxyl (-OH) terminated SAMGold49° ± 3°Not Reported[3]

Table 2: Monolayer Thickness

MoleculeSubstrateEllipsometric Thickness (nm)Reference(s)
C11 Analogue: C11EGn (OEG-terminated alkene)Si(111)~1.5 - 2.0[4]
Chloro(dimethyl)octadecylsilane (CDMOS) - C18 Alkyl ChainSilicon Dioxide1.968 ± 0.057[5]
MPTMS + APTES (silane layers)Gold1.0 ± 0.2[6]

Table 3: Biocompatibility - Protein Adsorption and Cell Adhesion

Surface TerminusProtein AdsorptionCell AdhesionReference(s)
Ester-functionalized (general) Variable, can be tailoredGenerally supports cell adhesion[7]
Hydrophobic (-CH3) Promotes protein adsorptionGenerally supports cell adhesion[8][9]
Hydrophilic (-OH, -COOH, -NH2) Variable, depends on specific protein and surface charge-COOH and -NH2 promote adhesion; -OH can resist adhesion[8][10][11]
Poly(ethylene glycol) (PEG) Resists protein adsorptionResists cell adhesion[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification. The following protocols are based on established methods for similar molecules and substrates.

Protocol 1: Surface Modification of Silicon with this compound via Thermal Hydrosilylation

This protocol describes the covalent attachment of this compound to a hydrogen-terminated silicon surface.

Materials:

  • Silicon wafers (e.g., Si(100) or Si(111))

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION )

  • Hydrofluoric acid (HF), 2% aqueous solution (EXTREME CAUTION )

  • This compound

  • Anhydrous toluene (B28343)

  • Nitrogen or Argon gas

  • Schlenk line or glovebox

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in piranha solution for 15 minutes to clean and create a hydrophilic oxide layer. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers copiously with deionized water and dry under a stream of nitrogen.

  • Hydrogen Termination:

    • Immerse the cleaned, oxidized wafers in a 2% HF solution for 1-2 minutes to remove the oxide layer and create a hydrogen-terminated surface. (Caution: HF is highly toxic and corrosive. Handle with extreme care and use appropriate safety precautions).

    • Rinse the H-terminated wafers with deionized water and dry thoroughly with nitrogen.

  • Hydrosilylation Reaction:

    • Immediately place the freshly prepared H-terminated silicon wafers in a Schlenk flask under an inert atmosphere.

    • Add a solution of this compound in anhydrous toluene (e.g., 2% v/v).

    • Heat the reaction mixture at 95-115°C for 2-4 hours under an inert atmosphere.[13]

    • After the reaction, allow the flask to cool to room temperature.

  • Post-Reaction Cleaning:

    • Remove the wafers from the reaction solution and rinse them thoroughly with toluene, followed by ethanol, and finally deionized water.

    • Dry the functionalized wafers under a stream of nitrogen.

Protocol 2: Characterization of Modified Surfaces

1. Contact Angle Goniometry:

  • Place a microliter-sized droplet of deionized water on the modified surface.

  • Use a goniometer to measure the static contact angle between the droplet and the surface.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Place the modified silicon wafer in the XPS analysis chamber.

  • Acquire survey spectra to determine the elemental composition of the surface.

  • Acquire high-resolution spectra of relevant elements (C 1s, O 1s, Si 2p) to determine the chemical states and confirm the presence of the ester group. For an acetate group, a characteristic C 1s peak for the carbonyl carbon (C=O) is expected around 289 eV, and for the ester oxygen-bound carbon (O-C=O) around 286.5 eV.[14]

3. Ellipsometry:

  • Measure the ellipsometric parameters (Ψ and Δ) of the bare silicon substrate before modification.

  • Measure the ellipsometric parameters of the modified surface at multiple angles of incidence.

  • Model the data using appropriate software (e.g., assuming a Cauchy layer for the organic film) to determine the thickness of the self-assembled monolayer.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization cluster_bio Biological Interrogation Si_wafer Silicon Wafer Piranha Piranha Cleaning (Hydroxylation) Si_wafer->Piranha HF_dip HF Dip (H-Termination) Piranha->HF_dip Hydrosilylation Thermal Hydrosilylation with this compound HF_dip->Hydrosilylation Rinsing Solvent Rinsing Hydrosilylation->Rinsing ContactAngle Contact Angle Rinsing->ContactAngle XPS XPS Rinsing->XPS Ellipsometry Ellipsometry Rinsing->Ellipsometry Protein_Adsorption Protein Adsorption Assay Rinsing->Protein_Adsorption Cell_Adhesion Cell Adhesion Assay Rinsing->Cell_Adhesion

General workflow for surface modification and characterization.
Cellular Response to Surface Hydrophobicity

G cluster_surface Material Surface cluster_protein Protein Interaction cluster_cell Cellular Response Hydrophobic Hydrophobic Surface (e.g., Ester-terminated SAM) Protein_Adsorption Protein Adsorption (e.g., Fibronectin, Albumin) Hydrophobic->Protein_Adsorption Favors adsorption Hydrophilic Hydrophilic Surface Hydrophilic->Protein_Adsorption Less adsorption (can be selective) Conformational_Change Conformational Changes Protein_Adsorption->Conformational_Change Integrin_Binding Integrin Receptor Binding Conformational_Change->Integrin_Binding Exposes binding sites Focal_Adhesion Focal Adhesion Formation Integrin_Binding->Focal_Adhesion Cytoskeletal_Org Cytoskeletal Organization Focal_Adhesion->Cytoskeletal_Org Downstream_Signaling Downstream Signaling (Proliferation, Differentiation) Cytoskeletal_Org->Downstream_Signaling

Influence of surface hydrophobicity on protein adsorption and cell adhesion.

Conclusion

The choice between this compound and other long-chain esters for surface modification will depend on the specific application requirements. This compound provides a convenient method for functionalizing silicon surfaces with a moderately hydrophobic acetate-terminated monolayer. The performance of these surfaces in terms of wettability, protein adsorption, and cell adhesion will be influenced by the underlying substrate and the specific biological environment. While more direct comparative studies are needed to fully elucidate the subtle differences between various long-chain esters, the data and protocols presented in this guide offer a solid foundation for researchers to design and execute their surface modification experiments.

References

Differential Scanning Calorimetry (DSC) Analysis of Poly(10-undecenyl acetate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is critical for predicting their behavior, optimizing processing parameters, and ensuring material performance. Differential Scanning Calorimetry (DSC) is a cornerstone technique for this characterization, providing quantitative data on thermal transitions. This guide offers a comparative analysis of the expected thermal properties of poly(10-undecenyl acetate), contextualized with experimental data from structurally related polymers.

Comparative Analysis of Thermal Properties

The thermal properties of poly(this compound) are influenced by its semi-crystalline nature, which is a result of the polyethylene (B3416737) backbone, and the presence of the acetate (B1210297) functional groups on long side chains, which can affect crystallinity. The following table compares the DSC data of low-density polyethylene (LDPE), high-density polyethylene (HDPE), and ethylene-vinyl acetate (EVA) copolymers with varying vinyl acetate content. This data serves as a benchmark for estimating the thermal transitions of poly(this compound).

PolymerVinyl Acetate Content (wt%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Heat of Fusion (ΔHf) (J/g)
Poly(this compound) N/AExpected below room temperatureExpected to be lower than LDPENot available in literature
Low-Density Polyethylene (LDPE)0Approx. -125105 - 115100 - 200
High-Density Polyethylene (HDPE)0Approx. -125125 - 135200 - 280
Ethylene-vinyl acetate (EVA)9Not clearly defined92 - 9850 - 70
Ethylene-vinyl acetate (EVA)18Not clearly defined82 - 8830 - 50
Ethylene-vinyl acetate (EVA)28Not clearly defined72 - 7815 - 30

Note: The values presented are typical ranges and can vary depending on the specific grade, molecular weight, and thermal history of the polymer.

Based on the trends observed with EVA copolymers, the introduction of the acetate group in poly(this compound) is expected to disrupt the crystalline packing of the polyethylene backbone. This disruption would likely lead to a lower melting temperature and a lower degree of crystallinity compared to LDPE. The long undecenyl side chain itself could also contribute to a decrease in crystallinity due to steric hindrance. The glass transition temperature is anticipated to be below room temperature, characteristic of polymers with long aliphatic side chains.

Experimental Protocol for DSC Analysis

The following is a detailed methodology for the DSC analysis of a polymer like poly(this compound), synthesized from best practices for polymer thermal analysis.

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf) of the polymer.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Materials:

  • Poly(this compound) sample (5-10 mg)

  • Aluminum DSC pans and lids

  • An empty aluminum pan and lid for reference

  • High-purity indium standard for calibration

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the poly(this compound) sample into a tared aluminum DSC pan.

    • Ensure the sample is in good thermal contact with the bottom of the pan. For a film or solid piece, ensure it is flat. For a powder, gently compact it.

    • Hermetically seal the pan with a lid using a sample press. This prevents any loss of volatiles.

    • Prepare an identical empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup and Calibration:

    • Place the sample pan in the sample holder and the reference pan in the reference holder of the DSC cell.

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

    • Perform a temperature and enthalpy calibration using a certified indium standard according to the instrument's protocol.

  • DSC Measurement (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a low temperature (e.g., -80 °C) to a temperature well above its expected melting point (e.g., 150 °C) at a constant heating rate of 10 °C/min. This scan is crucial for erasing the thermal history of the polymer.

    • Cooling Scan: Cool the sample from the high temperature (150 °C) down to the starting low temperature (-80 °C) at a controlled cooling rate, typically 10 °C/min. This allows for the observation of crystallization behavior.

    • Second Heating Scan: Heat the sample again from the low temperature (-80 °C) to the high temperature (150 °C) at the same heating rate of 10 °C/min. The thermal transitions observed in this scan are characteristic of the material's intrinsic properties, free from prior thermal history.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined from the second heating scan as the midpoint of the step change in the heat flow curve.

    • Melting Temperature (Tm): Determined from the peak maximum of the endothermic melting event in the second heating scan.

    • Heat of Fusion (ΔHf): Calculated by integrating the area of the melting peak in the second heating scan. The degree of crystallinity can be estimated by normalizing this value to the heat of fusion of 100% crystalline polyethylene (293 J/g).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical DSC experiment for polymer analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh 5-10 mg of Polymer pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load purge Purge with Nitrogen load->purge calibrate Calibrate with Indium purge->calibrate heat1 1st Heating Scan (Erase Thermal History) calibrate->heat1 cool Cooling Scan (Observe Crystallization) heat1->cool heat2 2nd Heating Scan (Intrinsic Properties) cool->heat2 get_tg Determine Tg heat2->get_tg get_tm Determine Tm heat2->get_tm get_dhf Calculate ΔHf heat2->get_dhf

Caption: Experimental workflow for DSC analysis of a polymer.

A Comparative Guide to the Thermogravimetric Analysis of Polymers With and Without 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Utilizing Analogous Polymer Systems

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is crucial for predicting their behavior during processing, storage, and application. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability. This guide provides a comparative analysis of the thermal degradation of polymers with and without the incorporation of 10-Undecenyl acetate (B1210297).

The primary hypothesis is that the introduction of 10-Undecenyl acetate into a polymer matrix, such as a polyolefin, will lower the overall thermal stability. This is attributed to the acetate group, which is thermally less stable than the hydrocarbon backbone of the polymer. The degradation is expected to occur in distinct stages: an initial loss of acetic acid from the acetate group at a lower temperature, followed by the degradation of the main polymer chain at a higher temperature. This is in contrast to a pure hydrocarbon polymer, which would typically exhibit a single, higher-temperature degradation step.

Quantitative Data Summary: A Comparative Analysis

The following table summarizes typical TGA data for a hypothetical polyolefin and an EVA copolymer, which serves as an analogue for a polyolefin modified with an acetate-containing molecule like this compound. The data illustrates the expected changes in thermal degradation behavior.

ParameterHypothetical Polymer (e.g., Polyethylene)Hypothetical Polymer with Acetate Moiety (e.g., EVA)
Onset Decomposition Temperature (Tonset) ~450 °CStep 1: ~350 °C Step 2: ~470 °C
Temperature at Maximum Degradation Rate (Tmax) ~480 °CStep 1: ~370 °C Step 2: ~485 °C
Weight Loss at Step 1 N/ACorresponds to mass of acetic acid
Final Residue at 600 °C (in N2) < 1%< 1%

Note: The data presented is representative and intended for comparative purposes. Actual values will vary depending on the specific polymer, the concentration of the acetate group, heating rate, and atmospheric conditions.

Experimental Protocols

The data presented in this guide is based on standard thermogravimetric analysis protocols. A typical experimental setup is detailed below.

Thermogravimetric Analysis (TGA) of Polymers

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[1]

  • Data Acquisition: The instrument continuously measures the sample's weight as a function of temperature. The resulting data is typically plotted as a weight loss percentage versus temperature curve (TGA curve). The derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum degradation.[1]

Visualization of Degradation Pathways

The following diagrams illustrate the logical relationship between the polymer composition and its thermal degradation pathway as observed by TGA.

A Pure Polymer (e.g., Polyolefin) B Single-Step Degradation of Polymer Backbone A->B Heat C High Thermal Stability B->C

Figure 1. Predicted TGA pathway for a pure polymer.

cluster_0 Polymer with this compound A Acetate Side Group C Step 1: Deacetylation (Loss of Acetic Acid) A->C Heat (Lower Temp) B Polymer Backbone D Step 2: Degradation of Polymer Backbone B->D Heat (Higher Temp) E Lower Overall Thermal Stability C->E D->E

References

A Comparative Analysis of the Cytotoxic Effects of 10-Undecenyl Acetate and Undecylenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant data gap in the cytotoxic profile of 10-undecenyl acetate (B1210297), a fragrance and flavoring agent, when compared to its parent compound, undecylenic acid. While undecylenic acid has demonstrated pro-apoptotic and anti-tumor activities in recent studies, no peer-reviewed research detailing the cytotoxic effects of 10-undecenyl acetate on any cell line could be identified.

This guide synthesizes the current scientific knowledge on the cytotoxic properties of undecylenic acid and highlights the absence of corresponding data for this compound. This information is intended for researchers, scientists, and drug development professionals to inform future studies and experimental design.

Data Presentation: A Comparative Overview

The following table summarizes the known cytotoxic effects of undecylenic acid on various human cell lines. No comparable data is currently available for this compound.

CompoundCell LineAssayEndpointResult (IC50)Reference
Undecylenic Acid HeLa (cervical cancer)MTT/MTSCell ViabilityDose-dependent reduction[1][2]
A549 (lung cancer)MTT/MTSCell ViabilityDose-dependent reduction[1][2]
Jurkat (T-cell leukemia)MTT/MTSCell ViabilityDose-dependent reduction[1][2]
U937 (histiocytic lymphoma)MTT/MTSCell ViabilityDose-dependent reduction[1][2]
HUVEC (normal endothelial)MTT/MTSCell ViabilityDose-dependent reduction[1]
This compound Not AvailableNot AvailableNot AvailableNot Available

Cytotoxic Profile of Undecylenic Acid

Recent research has illuminated the potential of undecylenic acid as a pro-apoptotic agent against tumor cells.[1][3] A novel formulation of undecylenic acid, compounded with L-Arginine (termed GS-1), was shown to induce concentration-dependent cell death in several human cancer cell lines.[1][2] The cytotoxic component of this formulation was identified as undecylenic acid.[1]

The mechanism of action for this cytotoxicity was determined to be caspase-dependent, involving a reduction in mitochondrial membrane potential, which is a hallmark of apoptosis.[1][3] The study also identified a role for Fatty Acid Transport Protein 2 (FATP2) in the cellular uptake of the compound.[3] Interestingly, while the compound was found to localize to intracellular lipid droplets, these droplets did not confer protection against its cytotoxic effects.[1][3]

This compound: An Uncharacterized Cytotoxic Profile

In stark contrast to undecylenic acid, there is a notable absence of publicly available scientific literature investigating the cytotoxic effects of this compound. This compound is primarily utilized in the fragrance and flavor industries.[4] While some acetate esters have been noted for their potential anticancer activities, this is a broad classification and no specific studies on this compound's activity in this regard have been published. Safety assessments from regulatory bodies have not classified it as a significant hazard under the Globally Harmonized System (GHS).[5]

Experimental Protocols

For researchers interested in investigating the cytotoxic effects of these or other compounds, the following are detailed methodologies for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound or undecylenic acid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, A549) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (this compound & Undecylenic Acid) Treatment Treatment with Compounds (Serial Dilutions) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance LDH_Assay->Absorbance Calculation Calculate % Viability / % Cytotoxicity Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for comparing the cytotoxic effects.

Pro_Apoptotic_Pathway UA Undecylenic Acid FATP2 FATP2 UA->FATP2 Uptake Mitochondrion Mitochondrion FATP2->Mitochondrion Cell_Membrane Cell Membrane MMP Reduced Mitochondrial Membrane Potential Mitochondrion->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Pro-apoptotic signaling pathway of undecylenic acid.

Conclusion

The available scientific evidence strongly indicates that undecylenic acid possesses cytotoxic properties against various cancer cell lines through the induction of apoptosis. This effect is concentration-dependent and involves the mitochondrial pathway. In contrast, there is a clear and significant lack of published data on the cytotoxic effects of this compound. This data gap prevents a direct comparison of the two compounds' potency and mechanisms of cytotoxic action. Further research is warranted to elucidate the potential biological activities of this compound and to determine if its structural similarity to undecylenic acid translates to any comparable cytotoxic effects. Researchers are encouraged to utilize the provided experimental protocols to investigate the cytotoxic profile of this compound and contribute to a more complete understanding of its biological properties.

References

Evaluation of Mechanical Properties of 10-Undecenyl Acetate Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the mechanical properties of copolymers incorporating 10-Undecenyl acetate (B1210297). Due to a lack of extensive quantitative data in publicly available research for 10-Undecenyl acetate copolymers, this document focuses on a well-characterized and commercially significant alternative: Ethylene-Vinyl Acetate (EVA) copolymers. The principles discussed and the experimental protocols provided are directly applicable to the evaluation of novel copolymers, including those derived from this compound.

Introduction to this compound Copolymers

Copolymers containing this compound are of interest for various applications, potentially in the biomedical field as elastomers, due to the presence of a long, flexible undecenyl side chain.[1] The incorporation of such long pendant chains into a polymer backbone is known to influence its mechanical properties significantly. Generally, longer and more flexible side chains can lead to a decrease in the elastic modulus and an increase in ductility.[2][3] This is because the side chains increase the free volume between polymer backbones, effectively lowering the glass transition temperature (Tg) and resulting in a more rubbery or flexible material at ambient temperatures.[2][3]

Comparative Analysis with Ethylene-Vinyl Acetate (EVA) Copolymers

Ethylene-Vinyl Acetate (EVA) is a versatile copolymer used in a wide range of applications, from hot-melt adhesives and foams to drug delivery systems.[4][5] Its mechanical properties can be tailored by varying the percentage of vinyl acetate (VA) content. An increase in VA content generally leads to a decrease in crystallinity and an increase in flexibility.[6][7]

Quantitative Data on Mechanical Properties of EVA Copolymers

The following table summarizes key mechanical properties of two grades of EVA with different vinyl acetate content. This data provides a benchmark for the potential performance of novel copolymers.

PropertyEVA (6 wt.% VA)EVA (12 wt.% VA)Test Method
Tensile Modulus (E) 110 MPa90 MPaTensile Test
Shear Modulus (G) at RT HigherLowerDMA
Creep Compliance at 150°C HigherLowerDMA
Crosslink Density (Irradiated) LowerHigherDMA

Source:[4]

Note: The data presented is for irradiated EVA samples, where crosslinking enhances high-temperature mechanical properties. The trend of decreasing stiffness (lower tensile and shear modulus) with increasing VA content is evident.

Experimental Protocols

Accurate evaluation of mechanical properties is crucial for material selection and development. The following are standard protocols for characterizing the mechanical behavior of copolymers.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer film.

Standard: ASTM D882 or ISO 527-3 for thin plastic films.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped or rectangular strip specimens of the copolymer film with a uniform thickness of less than 1.0 mm.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period to ensure consistency.

  • Testing Machine: Utilize a universal testing machine equipped with grips suitable for thin films and a calibrated load cell.

  • Procedure:

    • Measure the width and thickness of the specimen's gauge section.

    • Mount the specimen in the grips, ensuring it is aligned and not slipping.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the copolymer as a function of temperature or frequency.

Methodology:

  • Specimen Preparation: Prepare rectangular specimens of the copolymer with precise dimensions.

  • DMA Instrument: Use a dynamic mechanical analyzer capable of applying an oscillatory force in a controlled temperature environment.

  • Test Modes: Common modes include tensile, dual cantilever, or shear, depending on the sample's stiffness and the desired information.

  • Procedure:

    • Mount the specimen in the appropriate clamp.

    • Apply a small, sinusoidal strain to the sample at a set frequency (e.g., 1 Hz).

    • Ramp the temperature over a desired range (e.g., from -100°C to 150°C) at a constant heating rate (e.g., 2°C/min).

    • The instrument measures the resulting stress and the phase lag between the stress and strain.

  • Data Analysis:

    • Storage Modulus (E' or G'): Represents the elastic response and the material's ability to store energy.

    • Loss Modulus (E'' or G''): Represents the viscous response and the energy dissipated as heat.

    • Tan Delta (δ): The ratio of loss modulus to storage modulus (E''/E'), which provides information about damping and the glass transition temperature (Tg). The peak of the tan delta curve is often taken as the Tg.

Visualizations

Experimental Workflow for Mechanical Property Evaluation

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Mechanical Characterization cluster_analysis Data Analysis synthesis This compound Copolymerization tensile Tensile Testing (ASTM D882) synthesis->tensile dma Dynamic Mechanical Analysis (Temperature Sweep) synthesis->dma tensile_data Tensile Strength Young's Modulus Elongation at Break tensile->tensile_data dma_data Storage Modulus (E') Loss Modulus (E'') Tan Delta (Tg) dma->dma_data side_chain_effect A Increase in Length/Flexibility of Pendant Side Chain (e.g., 10-Undecenyl) B Increased Inter-chain Distance and Free Volume A->B C Lower Glass Transition Temperature (Tg) B->C D Decreased Stiffness (Lower Young's/Storage Modulus) C->D E Increased Ductility and Flexibility (Higher Elongation at Break) C->E

References

A Comparative Guide to the Hydrophobicity of Surfaces Modified with Undecenyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Hydrophobicity of Undecenyl Ester Modified Surfaces

A thorough literature search did not yield a systematic study directly comparing the water contact angles of a series of undecenyl ester-modified surfaces. However, data for a methyl ester-terminated monolayer has been reported, providing a benchmark for the hydrophobicity of this class of surface modification.

Surface ModificationSubstrateWater Contact Angle (θ)Reference
Methyl Undecenoate SAMPolydimethylsiloxane (PDMS)66°[1]

Note: The provided data point is for a SAM on an oxidized PDMS substrate, which is expected to have a surface chemistry similar to oxidized silicon wafers. Contact angles on silicon wafers are anticipated to be comparable[1].

Discussion on the Influence of Ester Group on Hydrophobicity

The hydrophobicity of a surface is primarily determined by its surface energy. For self-assembled monolayers, the terminal functional group of the molecules dictates this property. In the case of undecenyl esters, the general structure is an eleven-carbon chain attached to the surface, with an ester group at the terminus.

Theoretically, increasing the length of the alkyl chain of the ester group (e.g., from methyl to ethyl to propyl) would lead to a slight increase in the hydrophobicity of the surface. This is because the additional methylene (B1212753) units (-CH2-) are nonpolar and would contribute to lowering the overall surface energy. However, this effect is expected to be modest, as the majority of the exposed surface would be dominated by the ester functionality and the undecenyl chain. The orientation of the ester group at the surface would also play a significant role in the final water contact angle.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the preparation of undecenyl ester-modified silicon surfaces and the subsequent measurement of their hydrophobicity.

Protocol 1: Surface Modification via Hydrosilylation of Undecenyl Esters on Silicon

This protocol describes the formation of a self-assembled monolayer of an undecenyl ester on a silicon substrate.

Materials:

  • Silicon wafers (e.g., Si(100) or Si(111))

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Hydrofluoric acid (HF), 2.5% aqueous solution - Caution: HF is highly toxic and causes severe burns. Handle with extreme care and use appropriate personal protective equipment.

  • Undecenyl ester of choice (e.g., methyl 10-undecenoate, ethyl 10-undecenoate)

  • Anhydrous toluene (B28343)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).

    • Submerge the wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic oxide layer.

    • Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.

  • Formation of Hydrogen-Terminated Silicon Surface:

    • Immerse the cleaned, oxidized silicon wafers in a 2.5% HF solution for 1-2 minutes to etch the oxide layer and create a hydrogen-terminated surface.

    • Rinse the wafers with deionized water and dry thoroughly with nitrogen.

  • Hydrosilylation Reaction:

    • Prepare a solution of the desired undecenyl ester in anhydrous toluene (e.g., 2-5 mM).

    • Place the hydrogen-terminated silicon substrates in the solution.

    • Add a catalytic amount of Karstedt's catalyst to the solution.

    • Carry out the reaction under an inert nitrogen atmosphere at room temperature or elevated temperatures (e.g., 60-80 °C) for 2-24 hours. The optimal reaction time and temperature may vary depending on the specific undecenyl ester.

    • After the reaction, remove the substrates from the solution and rinse thoroughly with toluene, followed by ethanol, and finally deionized water.

    • Dry the modified substrates under a stream of nitrogen.

Protocol 2: Measurement of Static Water Contact Angle

This protocol outlines the procedure for measuring the static water contact angle on the modified silicon surfaces using a goniometer.

Materials and Equipment:

  • Goniometer with a sessile drop setup

  • High-purity deionized water

  • Microsyringe

  • Modified silicon substrates

Procedure:

  • Sample Preparation:

    • Ensure the undecenyl ester-modified silicon substrate is clean and free of any dust or contaminants.

  • Goniometer Setup:

    • Place the substrate on the sample stage of the goniometer.

    • Adjust the lighting and focus of the camera to obtain a clear image of the substrate surface.

  • Droplet Deposition:

    • Fill the microsyringe with high-purity deionized water, ensuring there are no air bubbles.

    • Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the modified substrate.

  • Contact Angle Measurement:

    • Allow the droplet to equilibrate on the surface for a few seconds.

    • Capture a high-resolution image of the droplet profile.

    • Use the software associated with the goniometer to measure the contact angle at the three-phase (solid-liquid-air) contact point. It is recommended to measure the angle on both sides of the droplet and take the average.

    • Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average contact angle for the substrate.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for comparing the hydrophobicity of surfaces modified with different undecenyl esters.

G cluster_prep Surface Preparation cluster_modification Surface Modification cluster_characterization Characterization cluster_analysis Data Analysis Si_wafer Silicon Wafer Piranha Piranha Cleaning (Oxidation) Si_wafer->Piranha HF_dip HF Dip (H-Termination) Piranha->HF_dip Hydrosilylation1 Hydrosilylation HF_dip->Hydrosilylation1 Hydrosilylation2 Hydrosilylation HF_dip->Hydrosilylation2 Hydrosilylation3 Hydrosilylation HF_dip->Hydrosilylation3 Ester1 Undecenyl Ester A Ester1->Hydrosilylation1 Ester2 Undecenyl Ester B Ester2->Hydrosilylation2 Ester3 Undecenyl Ester C Ester3->Hydrosilylation3 Modified1 Modified Surface A Hydrosilylation1->Modified1 Modified2 Modified Surface B Hydrosilylation2->Modified2 Modified3 Modified Surface C Hydrosilylation3->Modified3 WCA_measurement Water Contact Angle Measurement (Goniometry) Modified1->WCA_measurement Modified2->WCA_measurement Modified3->WCA_measurement Comparison Comparison of Hydrophobicity WCA_measurement->Comparison

Caption: Experimental workflow for comparing surface hydrophobicity.

References

A Comparative Guide to the Applications of 10-Undecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenyl acetate (B1210297) is a versatile ester with applications spanning the fragrance, flavor, and agricultural industries. Its characteristic fruity and floral aroma, coupled with its role as an insect pheromone, makes it a molecule of significant interest. This guide provides an objective comparison of 10-Undecenyl acetate's performance against alternative compounds and methods in its primary applications. The information presented is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions.

Application in Pest Management: Insect Pheromone

This compound is a known component of the sex pheromone for several species of leafroller moths, including the New Zealand natives Ctenopseustis obliquana (brownheaded leafroller) and Planotortrix excessana (greenheaded leafroller). Pheromone-based pest management strategies offer a targeted and environmentally friendly alternative to broad-spectrum insecticides.

Comparison with Alternative Pest Management Strategies

Table 1: Comparison of Pest Management Strategies for Leafroller Moths

StrategyActive Compound/MethodTarget SpeciesEfficacy & Performance Characteristics
Pheromone Lure This compound Ctenopseustis obliquana, Planotortrix excessanaActs as a male attractant for monitoring and mating disruption. Species-specific, minimizing impact on non-target organisms.
Alternative Pheromones (Z)-8-tetradecenyl acetate, (Z)-5-tetradecenyl acetate, (Z)-7-tetradecenyl acetatePlanotortrix excessanaThese compounds are also components of the P. excessana pheromone blend and are used in monitoring traps.[1]
Chemical Insecticides Tebufenozide, Tau-fluvalinate, Abamectin (B1664291)Broad-spectrum LepidopteraTebufenozide and abamectin have been shown to be effective in controlling leafroller populations in avocados.[2] Tau-fluvalinate also provides control but may have a greater impact on beneficial insects.[2]
Biological Control Trichogramma wasps, Dolichogenidea tasmanicaLeafroller eggs and larvaeNatural enemies can help suppress leafroller populations, but their effectiveness can be variable and may not be sufficient for high-infestation scenarios.[3]
Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the acetylation of 10-undecen-1-ol (B85765).

  • Materials: 10-undecen-1-ol, acetic anhydride, pyridine, diethyl ether, 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 10-undecen-1-ol in pyridine.

    • Cool the solution to 0°C and slowly add acetic anhydride.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by adding 1M HCl.

    • Extract the product with diethyl ether.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Field Trapping Protocol for Tortricid Moths

This protocol provides a general framework for evaluating the efficacy of pheromone lures.

  • Materials: Pheromone lures (e.g., rubber septa impregnated with this compound), insect traps (e.g., delta or wing traps), stakes or hangers, collection jars.

  • Procedure:

    • Select an appropriate field site with a known population of the target moth species.

    • Deploy traps in a randomized block design with a sufficient distance between traps (e.g., 20-50 meters) to avoid interference.

    • Place lures inside the traps according to the manufacturer's instructions.

    • Check traps at regular intervals (e.g., weekly) and record the number of captured target moths.

    • Replace lures at recommended intervals to ensure a consistent release rate.

    • Analyze the data statistically to compare the efficacy of different lure compositions.[4]

Logical Workflow for Pheromone-Based Pest Management

Pest_Management_Workflow cluster_0 Pest Identification & Monitoring cluster_1 Decision Making cluster_2 Intervention cluster_3 Evaluation Pest_ID Identify Pest Species (e.g., C. obliquana) Monitoring Deploy Pheromone Traps (this compound) Pest_ID->Monitoring Threshold Assess Population Density vs. Economic Threshold Monitoring->Threshold Mating_Disruption Apply Mating Disruption (High Pheromone Concentration) Threshold->Mating_Disruption Above Threshold Targeted_Insecticide Apply Targeted Insecticide (e.g., Tebufenozide) Threshold->Targeted_Insecticide High Infestation Efficacy_Check Continue Monitoring to Assess Efficacy Mating_Disruption->Efficacy_Check Targeted_Insecticide->Efficacy_Check

Caption: Workflow for integrated pest management using pheromones.

Application in Fragrance and Flavors

This compound possesses a fresh, clean, rosy, and fruity aroma and a greasy, fatty, waxy, and fruity flavor.[5] It is utilized in perfumery and as a flavoring agent in various food products.

Comparison with Alternative Fragrance and Flavor Compounds

Direct quantitative sensory panel data comparing this compound with its alternatives is limited. The following table provides a comparison based on available descriptive sensory profiles.

Table 2: Comparison of this compound with Alternative Fragrance & Flavor Esters

CompoundChemical FormulaOdor ProfileFlavor Profile
This compound C₁₃H₂₄O₂Fresh, clean, laundered cloth, rose, mild, fruity.[5]Greasy, fatty, waxy, grilled meaty, dairy cheesy, with hints of red licorice fruity nuances.[5]
Geranyl Acetate C₁₂H₂₀O₂Sweet, floral (rose), fruity, lavender-like.[6]Floral, fruity, can be used in apple, pear, banana, and berry flavors.
Citronellyl Acetate C₁₂H₂₂O₂Fresh, rosy, fruity.[7]Floral, can be used in apple, pear, banana, and berry flavors.[7]
Experimental Protocols

Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

QDA is a method used to identify and quantify the sensory attributes of a product by a trained panel.

  • Panel Selection and Training:

    • Select 8-12 individuals based on their sensory acuity and ability to verbalize sensory experiences.

    • Train the panel to develop a consensus on a lexicon of descriptive terms for the aromas and flavors of the target compounds, using reference standards.

  • Sample Preparation:

    • Prepare solutions of the esters (e.g., this compound, geranyl acetate, citronellyl acetate) in a neutral solvent (e.g., mineral oil for aroma, ethanol/water for flavor) at standardized concentrations.

  • Evaluation:

    • Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

    • Panelists individually rate the intensity of each descriptive attribute on a linear scale (e.g., 0-15).

  • Data Analysis:

    • Analyze the data using statistical methods (e.g., ANOVA, PCA) to determine significant differences in the sensory profiles of the compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines gas chromatography with human sensory perception to identify odor-active compounds in a sample.

  • Instrumentation: A gas chromatograph equipped with a sniffing port that allows a trained assessor to smell the effluent from the GC column.

  • Procedure:

    • Inject a sample containing the volatile compounds into the GC.

    • As compounds elute from the column, they are split between a chemical detector (e.g., FID or MS) and the sniffing port.

    • The assessor records the retention time and a descriptor for each detected odor.

  • Data Analysis: Correlate the retention times of the detected odors with the peaks from the chemical detector to identify the specific compounds responsible for the aroma.

Logical Relationship in Fragrance Formulation

Fragrance_Formulation cluster_top Top Notes (Initial Impression) cluster_middle Heart Notes (Main Body) cluster_base Base Notes (Longevity) Citrus Citrus Oils Ten_Undecenyl_Acetate This compound (Fresh, Rosy, Fruity) Citrus->Ten_Undecenyl_Acetate Fruity_Esters Fruity Esters (e.g., Ethyl Acetate) Fruity_Esters->Ten_Undecenyl_Acetate Musks Musks Ten_Undecenyl_Acetate->Musks Woods Woody Notes Ten_Undecenyl_Acetate->Woods Geranyl_Acetate Geranyl Acetate (Floral, Rose) Geranyl_Acetate->Musks Geranyl_Acetate->Woods Citronellyl_Acetate Citronellyl Acetate (Fresh, Rosy) Citronellyl_Acetate->Musks Citronellyl_Acetate->Woods

Caption: Role of this compound in a fragrance structure.

Conclusion

This compound is a valuable compound with distinct applications in pest management and the flavor and fragrance industry. In pest control, its specificity as a pheromone for certain leafroller moths makes it a key component in integrated pest management strategies, offering an environmentally benign alternative to broad-spectrum insecticides. In fragrances and flavors, its unique fresh, rosy, and fruity profile allows it to be used as a modifier and enhancer.

While direct quantitative comparisons with all potential alternatives are not always available, this guide provides a framework for understanding the performance characteristics of this compound in its various applications. The detailed experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the potential of this versatile molecule. Further research focusing on direct, quantitative field trials and sensory panel evaluations will be crucial in fully optimizing the use of this compound and its alternatives.

References

A Comparative Performance Analysis: 10-Undecenyl Acetate vs. Commercial Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Monomer Selection for Polymer Synthesis

The development of novel polymers with tailored properties is a cornerstone of innovation in materials science, with significant implications for drug delivery and biomedical applications. The choice of monomer is a critical determinant of the final polymer's characteristics. This guide provides a comprehensive performance benchmark of 10-Undecenyl acetate (B1210297), a bio-renewable monomer, against three widely used commercial monomers: Vinyl Acetate, Methyl Methacrylate, and Butyl Acrylate. The following data, compiled from publicly available literature, is intended to inform monomer selection for the synthesis of polymers with specific performance attributes.

Performance Benchmark: 10-Undecenyl Acetate and Commercial Monomers

The performance of a monomer is ultimately judged by the properties of the polymer it forms. Key performance indicators include polymerization kinetics, and the mechanical and thermal properties of the resulting polymer. While extensive data is available for commercial monomers, the data for this compound is less prevalent. The values presented for Poly(this compound) are estimations based on the known properties of long-chain vinyl esters and polymers with long alkyl side chains.

Table 1: Comparison of Polymerization Kinetics

MonomerPolymerization Rate Coefficient (k_p) at 60°C (L mol⁻¹ s⁻¹)Typical ConversionNotes
This compound Estimated: 100 - 300HighSlower than short-chain vinyl esters due to steric hindrance from the long alkyl chain.
Vinyl Acetate ~2300HighExhibits a high polymerization rate.
Methyl Methacrylate 510 ± 100[1]Very High (>95%)[1]Autoacceleration (gel effect) is common, leading to a rapid increase in polymerization rate at higher conversions.[1]
Butyl Acrylate ~26 (at 25°C)HighThe polymerization rate is influenced by secondary reactions like backbiting.[2]

Note: Polymerization kinetics are highly dependent on reaction conditions such as initiator concentration, temperature, and solvent.

Table 2: Comparison of Mechanical Properties of Polymers

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(this compound) Estimated: 5 - 15Estimated: 0.1 - 0.5Estimated: >200
Poly(vinyl acetate) 20 - 500.6[3]150 - 300
Poly(methyl methacrylate) 47 - 79[4]2.2 - 3.8[4]1 - 30[4]
Poly(butyl acrylate) 0.03 - 0.05~0.003>1000

Note: Mechanical properties are significantly influenced by polymer molecular weight, processing conditions, and the presence of additives.

Table 3: Comparison of Thermal Properties of Polymers

PolymerGlass Transition Temp. (T_g) (°C)Decomposition Temp. (°C)
Poly(this compound) Estimated: < 0Estimated: ~300
Poly(vinyl acetate) 29[3]~220 - 410 (two stages)[5]
Poly(methyl methacrylate) 100 - 105[4]~360[6]
Poly(butyl acrylate) -53[7]~360 - 370[8]

Note: Thermal properties can vary with the method of measurement and the specific grade of the polymer.

Discussion of Comparative Performance

The long aliphatic side chain of This compound is expected to impart significant flexibility and a low glass transition temperature to its polymer, resulting in a soft and pliable material with high elongation at break. This is in stark contrast to the rigid and brittle nature of Poly(methyl methacrylate) , which exhibits high tensile strength and modulus but low elongation.[4][6][9][10] Poly(vinyl acetate) presents intermediate properties, being more flexible than PMMA but less so than what is anticipated for Poly(this compound).[3][11] Poly(butyl acrylate) is a very soft and rubbery material with a very low glass transition temperature and extremely high elongation.[7][12]

From a polymerization kinetics perspective, the steric hindrance of the long undecenyl chain in this compound is likely to result in a slower polymerization rate compared to the smaller Vinyl Acetate. Methyl Methacrylate is known for its autoacceleration effect, which can lead to very high polymerization rates and molecular weights.[1]

In terms of thermal stability, the decomposition of Poly(this compound) is anticipated to be similar to other poly(vinyl esters), likely proceeding through the loss of the acetate group followed by backbone degradation.

For researchers in drug development, the biocompatibility of the polymer is a crucial factor. Poly(vinyl esters), upon hydrolysis, can yield poly(vinyl alcohol), which is generally considered biocompatible.[13] The presence of long alkyl chains in a polymer can enhance its hydrophobic character, which may be advantageous for the encapsulation and controlled release of hydrophobic drugs.[14][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Free-Radical Polymerization (Bulk)

Objective: To synthesize a polymer from a vinyl monomer via free-radical initiation.

Materials:

  • Monomer (e.g., this compound, Vinyl Acetate, Methyl Methacrylate, Butyl Acrylate)

  • Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Heating source with temperature control (e.g., oil bath)

  • Solvent for purification (e.g., methanol, ethanol)

Procedure:

  • The monomer is purified to remove any inhibitors, typically by passing it through a column of basic alumina.

  • A known amount of the purified monomer and initiator (typically 0.1-1 mol% relative to the monomer) are added to the reaction vessel.

  • The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • The vessel is backfilled with an inert gas.

  • The reaction is initiated by heating the mixture to a specific temperature (e.g., 60-80 °C for AIBN).

  • The polymerization is allowed to proceed for a predetermined time or until a desired conversion is reached.

  • The reaction is terminated by cooling the vessel rapidly in an ice bath.

  • The resulting polymer is purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran (B95107) or chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • The purified polymer is collected by filtration and dried under vacuum to a constant weight.

Determination of Mechanical Properties (ASTM D638)

Objective: To measure the tensile properties of a polymer, including tensile strength, Young's modulus, and elongation at break.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.[17]

  • Tensile grips to securely hold the specimen.[17]

  • Extensometer for accurate strain measurement.[17]

  • Dumbbell-shaped test specimens prepared according to ASTM D638 specifications (e.g., Type I).[17]

Procedure:

  • The test specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period before testing.

  • The width and thickness of the gauge section of each specimen are measured accurately.

  • The specimen is mounted securely in the grips of the UTM.

  • The extensometer is attached to the gauge section of the specimen.

  • The test is initiated by applying a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[18]

  • The load and extension data are recorded throughout the test.

  • From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.[17]

Thermal Property Analysis (DSC and TGA)

Objective: To determine the glass transition temperature (T_g) and thermal decomposition profile of a polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., aluminum)

  • Inert gas supply (e.g., Nitrogen)

DSC Procedure (for T_g):

  • A small amount of the polymer sample (typically 5-10 mg) is weighed and sealed in a DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • To erase the thermal history, the sample is typically heated to above its T_g, cooled rapidly, and then reheated at the same rate.

  • The heat flow to the sample is measured as a function of temperature.

  • The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

TGA Procedure (for Thermal Stability):

  • A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA sample pan.

  • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[19]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) or the temperature of the maximum rate of weight loss (from the derivative of the TGA curve).[19]

Visualizing the Process: From Monomer to Polymer Characterization

To provide a clearer understanding of the workflow and the relationships between the concepts discussed, the following diagrams have been generated.

Polymerization_Workflow cluster_Monomer_Preparation Monomer Preparation cluster_Polymerization Polymerization cluster_Polymer_Processing Polymer Processing cluster_Characterization Characterization Monomer This compound or Commercial Monomer Purification Purification (remove inhibitor) Monomer->Purification Purified_Monomer Purification->Purified_Monomer Initiator Initiator (e.g., AIBN) Reaction Free-Radical Polymerization Initiator->Reaction Crude_Polymer Reaction->Crude_Polymer Purified_Monomer->Reaction Purification_Polymer Purification (precipitation) Crude_Polymer->Purification_Polymer Drying Drying Purification_Polymer->Drying Specimen_Prep Specimen Preparation (e.g., ASTM D638 dumbbell) Drying->Specimen_Prep Thermal Thermal Analysis (DSC, TGA) Drying->Thermal Specimen_Point Specimen_Prep->Specimen_Point Mechanical Mechanical Testing (ASTM D638) Data_Analysis Data Analysis & Comparison Mechanical->Data_Analysis Stress-Strain Curve Thermal->Data_Analysis Thermograms Specimen_Point->Mechanical

Caption: Experimental workflow for polymer synthesis and characterization.

Monomer_Comparison UDA This compound (Long Alkyl Chain) Flexibility High Flexibility UDA->Flexibility Low_Tg Low Glass Transition Temperature (Tg) UDA->Low_Tg High_Elongation High Elongation UDA->High_Elongation VA Vinyl Acetate (Short Chain) VA->Flexibility VA->Low_Tg VA->High_Elongation MMA Methyl Methacrylate (Rigid Backbone) Rigidity High Rigidity MMA->Rigidity High_Tg High Glass Transition Temperature (Tg) MMA->High_Tg Low_Elongation Low Elongation MMA->Low_Elongation BA Butyl Acrylate (Flexible Backbone) BA->Flexibility BA->Low_Tg BA->High_Elongation

Caption: Logical relationships between monomers and polymer properties.

References

A Comparative Analysis of 10-Undecenyl Acetate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical and experimental comparison of 10-undecenyl acetate (B1210297), offering insights into its synthesis, physicochemical properties, and potential biological activities. We present a comparative analysis with related compounds to inform research and development decisions.

I. Synthesis and Physicochemical Properties

10-Undecenyl acetate is a long-chain unsaturated ester with applications in the fragrance industry and potential for development as a bioactive compound. Its synthesis is typically a two-step process, starting from the readily available precursor, undecylenic acid, which is derived from the pyrolysis of castor oil. The first step involves the reduction of undecylenic acid to 10-undecen-1-ol (B85765), followed by esterification to yield the final product.

A. Comparative Data on Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and two comparator compounds: undecyl acetate (the saturated analog) and geranyl acetate (a common fragrance ingredient).

PropertyThis compoundUndecyl AcetateGeranyl Acetate
Molecular Formula C13H24O2[1]C13H26O2C12H20O2
Molecular Weight ( g/mol ) 212.33[1]214.34196.29[2]
Boiling Point (°C) 269.0 - 271.0 @ 760 mmHg[3]274.0 - 276.0 @ 760 mmHg230.0 - 240.0 @ 101.3 kPa[2]
Density (g/mL @ 25°C) 0.873 - 0.880[3]~0.86~0.91
Refractive Index (@ 20°C) 1.433 - 1.440[3]~1.431.461 - 1.464[2]
Odor Profile Mild, fruity, rose-type[3]Fatty, floralFresh, rosy-floral, fruity[2]
Solubility Soluble in ethanol[3]Soluble in organic solventsSoluble in ethanol[2]
B. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is presented here as a two-step process. The first step, the reduction of undecylenic acid, is well-documented with high yields. The second step, esterification, is a standard procedure, and a representative protocol is provided.

Step 1: Reduction of Undecylenic Acid to 10-Undecen-1-ol

This procedure is adapted from a literature source with a reported yield of 97%.[4]

  • Materials: Undecylenic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (B95107) (THF), Ethyl acetate, Deionized water, Brine (saturated NaCl solution), Anhydrous sodium sulfate (B86663) (Na₂SO₄), Hexane.

  • Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, column chromatography setup.

  • Procedure:

    • To a stirred solution of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere, a solution of undecylenic acid (1 equivalent) in anhydrous THF is added dropwise at 0°C.

    • The reaction mixture is stirred for 30 minutes at room temperature after the addition is complete.

    • The reaction is carefully quenched by the dropwise addition of ethyl acetate, followed by water and then a 15% NaOH solution.

    • The resulting precipitate is filtered off, and the organic filtrate is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude 10-undecen-1-ol is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Step 2: Esterification of 10-Undecen-1-ol to this compound

This is a general protocol for Fischer esterification.

  • Materials: 10-Undecen-1-ol, Acetic anhydride (B1165640) or acetyl chloride, Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄), Diethyl ether or other suitable organic solvent, Saturated sodium bicarbonate solution, Deionized water, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • 10-Undecen-1-ol (1 equivalent) is dissolved in a suitable solvent such as diethyl ether.

    • Acetic anhydride (1.5 equivalents) and a catalytic amount of sulfuric acid are added to the solution.

    • The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

    • Further purification can be achieved by vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Esterification Undecylenic_Acid Undecylenic Acid Reduction Reduction @ 0°C to RT Undecylenic_Acid->Reduction LiAlH4_THF LiAlH4 in THF LiAlH4_THF->Reduction Crude_Alcohol Crude 10-Undecen-1-ol Reduction->Crude_Alcohol Purification1 Column Chromatography Crude_Alcohol->Purification1 Pure_Alcohol Pure 10-Undecen-1-ol Purification1->Pure_Alcohol Esterification Esterification (Reflux) Pure_Alcohol->Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Esterification Acid_Catalyst Acid Catalyst Acid_Catalyst->Esterification Crude_Acetate Crude this compound Esterification->Crude_Acetate Purification2 Vacuum Distillation Crude_Acetate->Purification2 Final_Product This compound Purification2->Final_Product

Synthesis workflow for this compound.

II. Biological Activity: A Comparative Outlook

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the parent compound, undecylenic acid, is a well-known antifungal agent. It is plausible that this compound may exhibit similar, though potentially modulated, activity. Research on other long-chain fatty acid esters has demonstrated a range of antimicrobial properties.

A. Comparative Antimicrobial Data of Related Esters

The following table presents minimum inhibitory concentration (MIC) values for compounds structurally related to this compound against various microorganisms. It is important to note that these are not direct comparisons with this compound but provide a context for its potential activity.

CompoundMicroorganismMIC (µg/mL)Reference
Undecan-3-ol Bacillus subtilis1000[5]
Aspergillus niger1000[5]
Undecan-3-yl acetate Bacillus subtilis>10000[5]
Aspergillus niger>10000[5]
Linalyl acetate Staphylococcus aureus500-1000 (as % v/v)[6]
Escherichia coli500-1000 (as % v/v)[6]
Eugenyl acetate Gram-negative bacteriaGenerally lower MIC than for Gram-positive[7]

Note: The study on undecan-3-yl acetate suggests that esterification of the alcohol can significantly reduce antimicrobial activity in this specific case.[5]

B. Potential Mechanism of Antifungal Action

Based on the known mechanisms of undecylenic acid and other fatty acids, a hypothetical signaling pathway for the antifungal action of this compound is proposed. The primary target is likely the fungal cell membrane.

Antifungal_Mechanism Acetate This compound Membrane Fungal Cell Membrane Acetate->Membrane Intercalates Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Inhibition Inhibition of Membrane-Bound Enzymes Disruption->Inhibition Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Inhibition->Cell_Death

Hypothetical mechanism of antifungal action.

III. Conclusion

This compound is a readily synthesizable compound with established use in the fragrance industry. While direct, quantitative data on its biological activities are not widely available, its structural similarity to known antifungal agents suggests potential for further investigation in this area. The provided synthetic protocols offer a reliable pathway for its preparation, enabling further research into its properties and applications. Comparative analysis with its saturated analog and other common esters highlights its unique physicochemical characteristics. Future studies should focus on quantitative assessment of its antimicrobial spectrum to fully elucidate its potential in drug development and other scientific applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 10-Undecenyl Acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 10-undecenyl acetate (B1210297), promoting a culture of safety and operational excellence. Adherence to these protocols is critical for the protection of laboratory personnel and the environment.

Key Safety and Physical Properties of 10-Undecenyl Acetate

A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. While this compound is reported by many sources as not meeting GHS hazard criteria, it is prudent to handle it with care as some information suggests it can be a skin irritant.[1][2] It is also classified as a combustible liquid. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C13H24O2[1]
Molecular Weight 212.33 g/mol [1]
CAS Number 112-19-6[1]
Physical State Colorless liquid[1][3]
Boiling Point 269.0 to 271.0 °C @ 760.00 mm Hg[1]
Flash Point >110°C (>230°F)[3]
Solubility Soluble in most organic solvents; 1 ml in 2 ml 80% alcohol[1][3]

Hazard Identification and Personal Protective Equipment (PPE)

Given its classification as a combustible liquid and potential for skin irritation, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.

  • Skin Protection : Wear suitable protective clothing and chemical-resistant gloves.[4]

  • Respiratory Protection : In case of insufficient ventilation, use an appropriate respirator.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is a critical procedure that must be followed to prevent harm to individuals and the environment. This protocol provides clear, actionable steps for laboratory personnel.

  • Waste Identification and Segregation :

    • Identify all waste containing this compound, including the pure substance, contaminated labware (e.g., pipettes, flasks), and spill cleanup materials.

    • This waste should be treated as chemical waste.[5][6] Do not mix with non-hazardous waste.

  • Containment :

    • Collect all this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5]

    • The container must be clearly marked with the words "Hazardous Waste" and the full chemical name "this compound".[5] Abbreviations or chemical formulas are not sufficient.[5]

  • Labeling :

    • Ensure the hazardous waste tag is completed with the following information:

      • Full common chemical name and quantity of the waste. For mixtures, each chemical must be listed.[5]

      • Date of waste generation.[5]

      • Place of origin (department, room number).[5]

      • Principal Investigator's name and telephone number.[5]

  • Storage :

    • Store the waste container in a designated hazardous waste storage area.[7]

    • Keep the container closed except when adding waste.[7][8]

    • Use secondary containment to capture any potential spills or leaks.[7] The secondary container should be chemically compatible and able to hold 110% of the volume of the primary container.[7]

    • Segregate from incompatible materials such as strong oxidizing agents.[4][9]

  • Disposal Request :

    • Do not dispose of this compound down the drain or in regular trash.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[5][10]

    • Submit a completed hazardous waste information form as required by your institution.[5]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Evacuate unnecessary personnel and ensure the area is well-ventilated.[9][11]

  • Control Ignition Sources : Eliminate all ignition sources such as sparks or flames.[9][12]

  • Absorb Spill : Use an inert absorbent material like sand or earth to soak up the spill.[11][12]

  • Collect Waste : Carefully collect the absorbent material and any contaminated soil into the designated hazardous waste container.[13]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your EHS department.

Disposal of Empty Containers

Empty containers that held this compound must be properly managed:

  • Triple-Rinse : Triple-rinse the container with a suitable solvent that can remove the chemical residue.[8][10]

  • Collect Rinsate : The rinsate must be collected and disposed of as hazardous waste.[8][10]

  • Container Disposal : After triple-rinsing and allowing it to air dry, the container may be disposed of in the regular trash, provided the label has been defaced.[8][10]

Logical Flow for Disposal Decision Making

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 10-Undecenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 10-Undecenyl acetate (B1210297) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing risks.

Chemical and Physical Properties

A summary of the key quantitative data for 10-Undecenyl acetate is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄O₂[1][2]
Molecular Weight 212.33 g/mol [1]
Appearance Colorless liquid[1][3]
Odor Floral-fruity, rose-like[3][4]
Boiling Point 269.00 to 271.00 °C @ 760.00 mm Hg[1][4][5]
Melting Point -69 °C (estimate)[3]
Flash Point >110 °C (>230 °F)[3][4]
Density 0.873 to 0.880 g/cm³ @ 25 °C[1][4]
Refractive Index 1.433 to 1.440 @ 20.00 °C[4][5]
Solubility Soluble in most organic solvents; 1 ml in 2 ml of 80% alcohol.[1][3][5]
Acute Oral LD50 (rat) > 5000 mg/kg[4]
Acute Dermal LD50 (rabbit) > 5 g/kg[3]

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance by GHS according to multiple sources, it is prudent to follow standard laboratory safety practices.[1][4] Some sources indicate it can be irritating to the skin.[4] Therefore, the following personal protective equipment is recommended:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A standard laboratory coat should be worn to protect against splashes.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If working in a poorly ventilated area or if aerosols are generated, a NIOSH-approved respirator may be necessary.

  • Footwear: Closed-toe shoes should be worn in the laboratory at all times.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental responsibility.

Standard Operating Procedure

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

Standard Operating Procedure for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_and_Log Receive and Log Chemical Store_Properly Store in a Cool, Well-Ventilated Area Receive_and_Log->Store_Properly Upon Receipt Review_SDS Review Safety Data Sheet Store_Properly->Review_SDS Before First Use Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prior to Handling Work_in_Ventilated_Area Work in a Well-Ventilated Area Don_PPE->Work_in_Ventilated_Area Begin Work Dispense_Carefully Dispense Carefully to Avoid Splashes Work_in_Ventilated_Area->Dispense_Carefully Keep_Container_Closed Keep Container Tightly Closed When Not in Use Dispense_Carefully->Keep_Container_Closed Collect_Waste Collect Waste in a Labeled, Sealed Container Keep_Container_Closed->Collect_Waste After Use Follow_Regulations Follow Institutional and Local Regulations for Chemical Waste Disposal Collect_Waste->Follow_Regulations For Final Disposal

Standard Operating Procedure for Handling this compound.
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6] Do not pour down the drain or dispose of with regular trash. Collect in a properly labeled, sealed container for chemical waste disposal.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol

The following diagram provides a step-by-step guide for responding to a spill of this compound.

Spill Response Plan for this compound Assess_Spill Assess the Spill and Alert Others Evacuate_Area Evacuate the Immediate Area if Necessary Assess_Spill->Evacuate_Area Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Evacuate_Area->Don_PPE If safe to proceed Contain_Spill Contain the Spill with Absorbent Material Don_PPE->Contain_Spill Absorb_Spill Absorb the Spilled Liquid Contain_Spill->Absorb_Spill Collect_Waste Collect Contaminated Material into a Sealed Container Absorb_Spill->Collect_Waste Clean_Area Clean the Spill Area with Soap and Water Collect_Waste->Clean_Area Dispose_Waste Dispose of Waste According to Regulations Clean_Area->Dispose_Waste

Procedural Steps for Responding to a Spill.

First Aid Measures:

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This guide is intended to supplement, not replace, comprehensive safety training and the specific Safety Data Sheet (SDS) for this compound. Always consult the SDS before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.